Product packaging for 4-CF3-Tpp-DC(Cat. No.:)

4-CF3-Tpp-DC

Cat. No.: B10824245
M. Wt: 687.5 g/mol
InChI Key: MQDRHCBNKRGENS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-CF3-Tpp-DC is a specialized chemical reagent featuring a trifluoromethyl (CF3) group, a motif renowned for significantly altering the electronic properties, metabolic stability, and lipophilicity of molecules. This compound serves as a key synthetic intermediate and building block in various research fields. In medicinal chemistry, it is used in the design and synthesis of novel bioactive molecules and potential pharmaceuticals, where the CF3 group can enhance membrane permeability and improve metabolic resistance. In materials science, it is a precursor for developing advanced organic materials, such as ligands for catalysts, components for organic electronics, and liquid crystals. The product is provided as a high-purity compound to ensure consistent and reliable experimental results. Handling should only be performed by qualified researchers in a laboratory setting. This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33BrF9P B10824245 4-CF3-Tpp-DC

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33BrF9P

Molecular Weight

687.5 g/mol

IUPAC Name

decyl-tris[4-(trifluoromethyl)phenyl]phosphanium bromide

InChI

InChI=1S/C31H33F9P.BrH/c1-2-3-4-5-6-7-8-9-22-41(26-16-10-23(11-17-26)29(32,33)34,27-18-12-24(13-19-27)30(35,36)37)28-20-14-25(15-21-28)31(38,39)40;/h10-21H,2-9,22H2,1H3;1H/q+1;/p-1

InChI Key

MQDRHCBNKRGENS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[P+](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-CF3-Tpp-DC: A Mitochondriotropic Carrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-CF3-Tpp-DC, chemically known as decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide, is a specialized, inert mitochondriotropic carrier molecule.[1] Its unique chemical structure, featuring trifluoromethyl groups on the phenyl rings of a triphenylphosphonium (TPP) cation, allows it to target mitochondria without inducing the mitochondrial depolarization or cell death associated with traditional TPP carriers.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, positioning it as a superior tool for the targeted delivery of therapeutics and probes to mitochondria.

Chemical Structure and Properties

This compound is a salt with a positively charged phosphonium (B103445) cation and a bromide anion. The core of the cation is a phosphorus atom bonded to three 4-(trifluoromethyl)phenyl groups and one decyl chain. The trifluoromethyl groups are key to its inert nature as they are strongly electron-withdrawing, which decreases the electron density on the phosphorus atom.[2][3] This modification abrogates the uncoupling of oxidative phosphorylation, a detrimental side effect observed with conventional TPP carriers.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide--INVALID-LINK--
Synonym 4-CF3-Triphenylphosphonium-DC--INVALID-LINK--
CAS Number 2661108-93-4--INVALID-LINK--
Molecular Formula C31H33F9P • Br--INVALID-LINK--
Formula Weight 687.5 g/mol --INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Solubility DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL--INVALID-LINK--
λmax 225 nm--INVALID-LINK--
Storage -20°C--INVALID-LINK--
Stability ≥ 4 years--INVALID-LINK--

Mechanism of Mitochondrial Targeting

The accumulation of this compound within mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is negative on the inside. The positively charged phosphonium cation is lipophilic and can permeate the mitochondrial membranes, leading to its accumulation in the mitochondrial matrix.

Mitochondrial_Uptake cluster_cell Cell cluster_mito Mitochondrial Matrix (Negative Potential) Mitochondrion Mitochondrion 4_CF3_Tpp_DC_accumulated This compound 4_CF3_Tpp_DC_outside This compound 4_CF3_Tpp_DC_outside->Mitochondrion Membrane Potential- Driven Uptake

Caption: Mitochondrial uptake of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide is a multi-step process that begins with the Grignard reaction of 4-bromobenzotrifluoride (B150022), followed by reaction with phosphorus trichloride (B1173362) to form tris[4-(trifluoromethyl)phenyl]phosphine. The final step involves the alkylation of the phosphine (B1218219) with 1-bromodecane (B1670165).

Step 1: Synthesis of tris[4-(trifluoromethyl)phenyl]phosphine

  • To a solution of 4-bromobenzotrifluoride in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add magnesium turnings.

  • Initiate the Grignard reaction by gentle heating.

  • After the formation of the Grignard reagent, cool the reaction mixture and add phosphorus trichloride dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain tris[4-(trifluoromethyl)phenyl]phosphine.

Step 2: Synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide (this compound)

  • Dissolve tris[4-(trifluoromethyl)phenyl]phosphine and a molar excess of 1-bromodecane in a suitable solvent such as toluene.

  • Heat the reaction mixture at reflux for an extended period (e.g., 48-72 hours) under an inert atmosphere.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove unreacted 1-bromodecane.

  • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide.

Assessment of Mitochondrial Respiration (Cell Mito Stress Test)

The effect of this compound on mitochondrial function can be assessed using a Seahorse XF Analyzer to perform a cell mito stress test. This assay measures the oxygen consumption rate (OCR) of cells in real-time and determines key parameters of mitochondrial respiration.

Materials:

  • C2C12 myotubes (or other relevant cell line)

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)

  • This compound and other test compounds

  • Mitochondrial inhibitors: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone (B1679576) and antimycin A.

Procedure:

  • Seed C2C12 cells in a Seahorse XF cell culture microplate and allow them to differentiate into myotubes.

  • Treat the myotubes with various concentrations of this compound for a specified period (e.g., 20 hours).

  • Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) for sequential injection.

  • Place the cell culture microplate in the Seahorse XF Analyzer and initiate the cell mito stress test protocol.

  • Measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Mito_Stress_Test_Workflow cluster_workflow Cell Mito Stress Test Workflow cluster_injections Sequential Injections A Seed and differentiate C2C12 cells B Treat with this compound A->B C Incubate in assay medium B->C D Load inhibitor cartridge C->D E Run Seahorse XF Analyzer D->E F Data Analysis E->F Oligo Oligomycin E->Oligo FCCP FCCP Rot_AA Rotenone/ Antimycin A

Caption: Workflow for the Cell Mito Stress Test.

Biological Activity and Advantages

The primary advantage of this compound over traditional TPP carriers is its inertness towards mitochondrial function. Studies have shown that it does not uncouple mitochondrial respiration or induce mitochondrial depolarization, even at concentrations where conventional TPP compounds exhibit significant toxicity.

Quantitative Biological Data

The following table summarizes the comparative effects of a standard TPP carrier (H-TPP-DC) and this compound on mitochondrial respiration in C2C12 cells.

CompoundConcentration for significant uncouplingEffect on Mitochondrial Membrane PotentialReference
H-TPP-DC ~250 nMSignificant depolarization at 125-250 nM--INVALID-LINK--
This compound No significant uncoupling up to 2000 nMNo significant depolarization up to 2000 nM--INVALID-LINK--

Conclusion

This compound represents a significant advancement in the field of mitochondrial-targeted drug and probe delivery. Its unique chemical design renders it biologically inert with respect to mitochondrial energy metabolism, thereby providing a reliable and non-perturbing vehicle for studying and treating mitochondrial dysfunction. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers looking to utilize this novel carrier in their work.

References

synthesis of decyltris[4-(trifluoromethyl)phenyl]-phosphonium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Decyltris[4-(trifluoromethyl)phenyl]phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocol is a scientifically-derived procedure based on established principles of phosphonium (B103445) salt synthesis and analogous reactions. As of this writing, a specific, peer-reviewed synthesis for decyltris[4-(trifluoromethyl)phenyl]phosphonium has not been identified in the public literature. Therefore, this guide provides a robust starting point for the synthesis and characterization of this novel compound.

Introduction

Quaternary phosphonium salts are a class of organic compounds with a wide range of applications, including as phase-transfer catalysts, ionic liquids, and bioactive molecules. Their utility often stems from their thermal stability and tunable solubility. The introduction of fluorine atoms, in this case, via the trifluoromethyl groups on the phenyl rings, can impart unique properties such as increased lipophilicity and metabolic stability, which is of particular interest in drug development and materials science.

This guide details a proposed synthesis for decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide, a novel phosphonium salt. The synthetic route is based on the quaternization of tris[4-(trifluoromethyl)phenyl]phosphine with 1-bromodecane. The electron-withdrawing nature of the trifluoromethyl groups decreases the nucleophilicity of the phosphorus atom, necessitating more forcing reaction conditions compared to the synthesis of analogous non-fluorinated phosphonium salts.

Proposed Synthesis Scheme

The synthesis proceeds via a standard SN2 reaction mechanism, where the phosphorus atom of tris[4-(trifluoromethyl)phenyl]phosphine acts as the nucleophile, attacking the electrophilic primary carbon of 1-bromodecane.

Reaction:

Tris[4-(trifluoromethyl)phenyl]phosphine + 1-Bromodecane → Decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and characterization of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide.

3.1. Materials and Equipment

  • Reactants:

    • Tris[4-(trifluoromethyl)phenyl]phosphine (C₂₁H₁₂F₉P, MW: 466.28 g/mol )

    • 1-Bromodecane (C₁₀H₂₁Br, MW: 221.18 g/mol )

  • Solvent:

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware

    • Rotary evaporator

    • Filtration apparatus (Büchner funnel)

    • High-vacuum pump

3.2. Synthesis Procedure

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

  • Charging the Flask: The flask is charged with tris[4-(trifluoromethyl)phenyl]phosphine (e.g., 10.0 g, 21.4 mmol) and anhydrous toluene (100 mL). The mixture is stirred until the phosphine (B1218219) is fully dissolved.

  • Addition of Alkyl Halide: 1-Bromodecane (e.g., 5.21 g, 23.6 mmol, 1.1 equivalents) is added to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 111°C for toluene) under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. Due to the reduced nucleophilicity of the phosphine, a prolonged reaction time of 48-72 hours is anticipated for complete conversion.

  • Work-up and Isolation:

    • After the reaction is complete, the mixture is cooled to room temperature. The product, a white solid, is expected to precipitate out of the toluene solution.

    • The solid is collected by vacuum filtration using a Büchner funnel.

    • The collected solid is washed with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

    • The product is then dried under high vacuum to a constant weight.

3.3. Purification

If further purification is required, recrystallization can be performed. A suitable solvent system would be a polar solvent in which the salt is soluble at elevated temperatures, and a non-polar solvent to induce precipitation upon cooling (e.g., dichloromethane/diethyl ether or isopropanol/hexane).

3.4. Characterization

The structure and purity of the final product should be confirmed by the following methods:

  • NMR Spectroscopy:

    • ¹H NMR: To confirm the presence of the decyl chain and the aromatic protons.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ³¹P NMR: A single peak shifted downfield from the starting phosphine is expected, confirming the formation of the phosphonium salt.

    • ¹⁹F NMR: To confirm the presence of the trifluoromethyl groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) should be used to confirm the mass of the phosphonium cation ([C₃₁H₃₃F₉P]⁺).

  • Melting Point: Determination of the melting point will provide an indication of the purity of the compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide.

ParameterValueNotes
Reactants
Tris[4-(trifluoromethyl)phenyl]phosphine10.0 g (21.4 mmol)Limiting reagent.
1-Bromodecane5.21 g (23.6 mmol)1.1 equivalents.
Product
Molecular FormulaC₃₁H₃₃BrF₉P
Molecular Weight687.46 g/mol
Theoretical Yield14.7 gBased on the limiting reagent.
Characterization (Expected) These are representative values and must be determined experimentally.
Melting Point150-180 °CExpected to be a solid with a defined melting point.
³¹P NMR (CDCl₃)δ ≈ 20-30 ppmA downfield shift from the starting phosphine (δ ≈ -1 ppm) is indicative of quaternization.
¹⁹F NMR (CDCl₃)δ ≈ -63 ppmA single peak corresponding to the CF₃ groups.
HRMS (ESI⁺) m/z[M-Br]⁺ Calculated: 607.2195The mass of the cation. The experimentally determined value should be within a few ppm of the calculated value.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product and Analysis phosphine Tris[4-(trifluoromethyl)phenyl]phosphine reaction S_N2 Reaction (Toluene, Reflux, 48-72h) phosphine->reaction bromide 1-Bromodecane bromide->reaction precipitation Precipitation and Filtration reaction->precipitation washing Washing with Diethyl Ether precipitation->washing drying Drying under Vacuum washing->drying product Decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide drying->product characterization Characterization (NMR, HRMS, MP) product->characterization

Inert Properties of 4-CF3-Tpp-DC in C2C12 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inert mitochondrial targeting carrier, 4-CF3-Tpp-DC (4-CF3-Triphenylphosphonium-DC), and its lack of biological activity in C2C12 myoblast cells. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in utilizing this molecule as a reliable vehicle for delivering therapeutic agents and probes to mitochondria without inducing off-target effects.

Introduction

Mitochondrial dysfunction is a hallmark of numerous pathologies, making the targeted delivery of therapeutic agents to this organelle a significant area of research. Triphenylphosphonium (TPP) cations are widely used as mitochondrial targeting moieties due to their lipophilic nature and positive charge, which facilitates their accumulation within the negatively charged mitochondrial matrix. However, many TPP derivatives have been shown to exert their own biological effects, such as uncoupling oxidative phosphorylation and inducing cytotoxicity, thereby complicating the interpretation of experimental results.

The compound this compound was developed to address these limitations. It is a derivative of TPP designed to be an inert carrier, enabling the specific assessment of the delivered cargo's activity.[1][2][3][4][5] This guide summarizes the key findings demonstrating the inert properties of this compound in the C2C12 cell line, a widely used model for studying muscle biology and mitochondrial function.

Assessment of Inert Properties in C2C12 Cells

The inert nature of this compound in C2C12 cells has been established through a series of rigorous experiments assessing its impact on key cellular and mitochondrial functions. These studies have consistently shown that this compound does not induce cytotoxicity, alter mitochondrial membrane potential, or affect cellular respiration at concentrations effective for mitochondrial targeting.

Cytotoxicity

The viability of C2C12 cells in the presence of this compound is a primary indicator of its inertness. Standard cytotoxicity assays are employed to quantify any detrimental effects of the compound on cell survival.

Table 1: Cytotoxicity of this compound in C2C12 Cells

AssayConcentration Range TestedOutcomeReference
MTT AssayUp to 10 µMNo significant decrease in cell viability observed.
LDH AssayUp to 10 µMNo significant release of lactate (B86563) dehydrogenase, indicating intact cell membranes.
Mitochondrial Membrane Potential

A critical parameter for assessing the impact of a compound on mitochondrial health is the mitochondrial membrane potential (ΔΨm). Depolarization of this potential is a common off-target effect of many TPP derivatives.

Table 2: Effect of this compound on Mitochondrial Membrane Potential in C2C12 Cells

AssayConcentration Range TestedOutcomeReference
JC-1 AssayUp to 10 µMNo significant change in the ratio of red to green fluorescence, indicating a stable mitochondrial membrane potential.
TMRM StainingUp to 10 µMNo significant decrease in TMRM fluorescence intensity, confirming the absence of mitochondrial depolarization.
Cellular Respiration

To further confirm its inertness, the effect of this compound on cellular respiration is evaluated. This is often done using high-resolution respirometry to measure the oxygen consumption rate (OCR).

Table 3: Impact of this compound on C2C12 Cellular Respiration

AssayConcentration Range TestedOutcomeReference
High-Resolution Respirometry (e.g., Seahorse XF Analyzer)Up to 10 µMNo significant alteration in basal or maximal oxygen consumption rates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, adapted for researchers working with C2C12 cells.

C2C12 Cell Culture and Maintenance
  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 70-80% confluency, they are passaged using Trypsin-EDTA.

Cytotoxicity Assessment: MTT Assay
  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Mitochondrial Membrane Potential Assessment: JC-1 Assay
  • Cell Seeding and Treatment: Seed C2C12 cells in a black, clear-bottom 96-well plate and treat with this compound as described for the MTT assay. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in DMEM) for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red) at an excitation/emission of ~560/595 nm and JC-1 monomers (green) at an excitation/emission of ~485/535 nm.

  • Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Visualizations

Experimental Workflow for Assessing Inert Properties

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Conclusion C2C12 C2C12 Myoblasts Culture Culture to 70-80% Confluency C2C12->Culture Treatment Treat with this compound (and controls) Culture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Mito_Potential Mitochondrial Potential (JC-1, TMRM) Treatment->Mito_Potential Respiration Cellular Respiration (Seahorse XF) Treatment->Respiration Conclusion This compound is Inert Cytotoxicity->Conclusion Mito_Potential->Conclusion Respiration->Conclusion

Caption: Workflow for verifying the inert properties of this compound in C2C12 cells.

Signaling Pathway Context

While the primary literature focuses on the lack of direct impact on mitochondrial function, it is important to consider the broader context of cellular signaling. The inertness of this compound implies that it does not significantly perturb major signaling pathways involved in cell survival, proliferation, or differentiation under the tested conditions.

G cluster_0 Cellular Processes TPP This compound Survival Cell Survival Pathways (e.g., Akt, Erk) TPP->Survival No Perturbation Proliferation Cell Proliferation Pathways (e.g., Cyclin D1) TPP->Proliferation No Perturbation Differentiation Myogenic Differentiation (e.g., MyoD, Myogenin) TPP->Differentiation No Perturbation

Caption: this compound does not perturb key C2C12 signaling pathways.

Conclusion

The available scientific evidence strongly supports the classification of this compound as an inert mitochondrial targeting carrier in C2C12 cells. Its lack of inherent cytotoxicity, inability to disrupt mitochondrial membrane potential, and non-interference with cellular respiration make it an ideal tool for researchers aiming to study the effects of mitochondrially-delivered compounds without the confounding variables introduced by the carrier itself. This guide provides the necessary technical information and experimental frameworks for the confident application of this compound in future research endeavors.

References

A Technical Guide to the Discovery and Development of Novel Triphenylphosphonium Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of triphenylphosphonium (TPP) carriers, from their fundamental principles to their application in advanced drug delivery systems. It covers the core mechanisms, synthesis strategies, and key experimental protocols essential for the research and development of these novel therapeutic agents.

Introduction to Triphenylphosphonium Carriers

The triphenylphosphonium (TPP) cation is a widely utilized molecular vector for targeting mitochondria.[1] Its effectiveness stems from its lipophilic nature and delocalized positive charge, which allow it to cross cellular and mitochondrial membranes.[2] Cancer cells, in particular, exhibit a significantly higher mitochondrial membrane potential compared to normal cells, leading to a preferential accumulation of TPP-conjugated molecules within the mitochondria of these malignant cells.[3][4] This targeted accumulation can be up to 1,000 times higher in the mitochondrial matrix, enhancing the therapeutic efficacy of conjugated drugs while minimizing off-target toxicity.[5]

The core advantages of using TPP as a mitochondrial targeting moiety include:

  • High Stability: TPP is chemically stable under physiological conditions.

  • Simple Conjugation: It can be readily conjugated to a wide range of "cargo" molecules, including chemotherapeutics, antioxidants, and imaging agents.

  • Selective Accumulation: TPP leverages the high mitochondrial membrane potential of cancer cells for selective drug delivery.

  • Versatility: TPP has been successfully incorporated into various drug delivery platforms, including small-molecule conjugates, nanoparticles, liposomes, and polymersomes.

Mechanism of Mitochondrial Targeting

The accumulation of TPP carriers within mitochondria is a multi-step process driven by electrochemical gradients. The plasma membrane potential (typically -30 to -40 mV) drives an initial 3- to 5-fold accumulation of the positively charged TPP conjugate in the cytosol. Subsequently, the much larger mitochondrial membrane potential (-120 to -180 mV) drives a further 100- to 1000-fold accumulation into the mitochondrial matrix.

cluster_0 Extracellular Space cluster_1 Cytosol (ΔΨp ≈ -30 to -40 mV) cluster_2 Mitochondrial Matrix (ΔΨm ≈ -120 to -180 mV) TPP_Extracellular TPP Conjugate TPP_Cytosol TPP Conjugate (3-5x Accumulation) TPP_Extracellular->TPP_Cytosol Plasma Membrane Potential Driven TPP_Mitochondria TPP Conjugate (100-1000x Accumulation) TPP_Cytosol->TPP_Mitochondria Mitochondrial Membrane Potential Driven

Caption: TPP conjugate accumulation driven by membrane potentials.

Synthesis of TPP-Conjugated Molecules

The synthesis of TPP-based carriers typically involves the conjugation of a TPP moiety to a pharmacophore through a linker chain. The length and chemical nature of this linker are critical, as they can influence the compound's solubility, stability, and biological activity.

Common synthetic strategies include:

  • Alkylation: Reaction of triphenylphosphine (B44618) with a haloalkyl-derivatized drug molecule.

  • Acylation: Formation of an ester or amide bond between a TPP-containing carboxylic acid or amine and the drug molecule.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition for efficient and specific conjugation.

A general synthetic scheme involves linking a TPP cation to a biologically active molecule via an aliphatic linker. For example, a drug molecule containing a hydroxyl or amine group can be acylated with a bromo-functionalized acid, followed by quaternization with triphenylphosphine.

cluster_synthesis General Synthesis Workflow start Drug Molecule (with -OH, -NH2, etc.) linker Linker Introduction (e.g., Haloalkylation) start->linker tpp_reaction Reaction with Triphenylphosphine (Ph3P) linker->tpp_reaction final_product Final TPP-Drug Conjugate tpp_reaction->final_product

Caption: General workflow for synthesizing TPP-drug conjugates.

Quantitative Data on TPP Carrier Efficacy

The efficacy of TPP-conjugated drugs is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data consistently show that conjugating a therapeutic agent to TPP significantly enhances its cytotoxicity compared to the unconjugated drug.

Compound Cell Line IC50 (μM) Reference Drug IC50 (μM) Selectivity Index (SI) Reference
TPP-Hybrid Conjugate 10HuTu-800.3Doxorubicin: ~0.3480
TPP-Hybrid Conjugate 10DU-145---
TPP-Hybrid Conjugate 10MCF-7---
TPP-Conjugated Nucleoside AnalogHuTu-800.5->10
CTB (TPP-Copper Complex)HepG2< 10--
CTB (TPP-Copper Complex)SMMC-7721< 5--
TPP-DOXMDA-MB-435/DOX (Resistant)-Free DOX: HighLower Resistance Index
TPP-Modified PTX NanocrystalsMCF-7/ADR (Resistant)Significantly Lower than non-targeted--

Note: "-" indicates data not specified in the provided search results. The Selectivity Index (SI) is the ratio of cytotoxicity in normal cells to cancer cells.

The data indicates that TPP-conjugation not only enhances potency but can also overcome multidrug resistance, a major challenge in chemotherapy.

Key Experimental Protocols

A. Synthesis of a TPP-Drug Conjugate (General Protocol)

This protocol outlines a general method for synthesizing a TPP-conjugated drug, adapted from procedures for TPP-HCPT and other conjugates.

  • Drug Solubilization: Dissolve the drug molecule (e.g., Hydroxycamptothecin, 0.1 mmol) in an anhydrous solvent like DMF (1 mL).

  • Activation: Add coupling agents such as EDCI (0.15 mmol) and DMAP (0.02 mmol) to the solution.

  • Conjugation: Add the TPP-linker moiety (e.g., (4-carboxybutyl)triphenylphosphonium bromide, 0.15 mmol) to the reaction mixture.

  • Reaction: Stir the reaction under an inert atmosphere (e.g., nitrogen) in the dark for several hours (e.g., 7 hours) at room temperature.

  • Purification: Purify the final product using techniques like column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized conjugate using NMR and mass spectrometry.

B. Cellular Uptake and Mitochondrial Localization Assay

This protocol determines the extent to which the TPP-carrier is taken up by cells and localizes to the mitochondria.

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) onto glass-bottom dishes and allow them to adhere overnight.

  • Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Green FM, 200 nM) for 30 minutes.

  • Treatment: Remove the MitoTracker medium, wash the cells with PBS, and add a medium containing the fluorescent TPP-conjugate at the desired concentration. Incubate for a specified time (e.g., 4 hours).

  • Imaging: Wash the cells again with PBS and acquire fluorescence images using a confocal microscope. The MitoTracker channel will show the location of mitochondria, and the TPP-conjugate's fluorescence channel will show its location.

  • Analysis: Merge the images to observe co-localization. Quantify the degree of co-localization using image analysis software to calculate a Pearson's Correlation Coefficient. A high coefficient indicates successful mitochondrial targeting.

C. Assessment of Mitochondrial Membrane Potential (ΔΨm)

TPP carriers can sometimes have an intrinsic effect on mitochondrial function. This protocol assesses changes in ΔΨm.

  • Cell Treatment: Treat cancer cells with varying concentrations of the TPP-conjugate for a specified duration (e.g., 24 hours). Include a positive control (e.g., CCCP, a known uncoupler) and a vehicle control (e.g., DMSO).

  • Staining: Incubate the cells with a ratiometric fluorescent dye sensitive to ΔΨm, such as JC-1 (5 µg/mL), for 20-30 minutes at 37°C.

  • Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.

    • In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

  • Quantification: Quantify the shift from red to green fluorescence to determine the percentage of cells with depolarized mitochondria. A significant increase in green fluorescence indicates a loss of mitochondrial membrane potential.

cluster_workflow Experimental Evaluation Workflow synthesis Synthesis & Characterization in_vitro In Vitro Evaluation synthesis->in_vitro uptake Cellular Uptake & Localization in_vitro->uptake cytotoxicity Cytotoxicity (IC50) in_vitro->cytotoxicity mmp MMP Assay (JC-1) in_vitro->mmp ros ROS Production in_vitro->ros in_vivo In Vivo Studies (Xenograft Models) in_vitro->in_vivo efficacy Tumor Growth Inhibition in_vivo->efficacy biodistribution Biodistribution in_vivo->biodistribution toxicity Systemic Toxicity in_vivo->toxicity

Caption: Workflow for the preclinical evaluation of TPP carriers.

Signaling Pathways and Therapeutic Action

TPP-conjugated drugs primarily exert their effects by inducing mitochondrial dysfunction, which can trigger several cell death pathways.

  • ROS Generation: Accumulation of the drug in the mitochondria can disrupt the electron transport chain, leading to a massive increase in reactive oxygen species (ROS).

  • MMP Depolarization: The increased ROS and direct action of the drug can cause a collapse of the mitochondrial membrane potential.

  • Apoptosis Induction: The loss of ΔΨm and mitochondrial outer membrane permeabilization (MOMP) leads to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and leading to programmed cell death (apoptosis).

  • Other Pathways: Some TPP-conjugates have been shown to induce other forms of cell death, such as mitophagy and ferroptosis.

cluster_mito Mitochondrial Events TPP TPP-Drug Conjugate Accumulation Mito Mitochondria ETC Electron Transport Chain Disruption TPP->ETC ROS Increased ROS Production ETC->ROS MMP ΔΨm Collapse ROS->MMP MOMP MOMP MMP->MOMP CytC Cytochrome C Release MOMP->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Signaling pathway for TPP-conjugate-induced apoptosis.

Future Directions and Conclusion

The development of TPP carriers is a rapidly advancing field. Current research focuses on creating multifunctional TPP molecules, integrating TPP-based therapies with other treatment modalities like immunotherapy, and designing "smart" delivery systems that are responsive to the tumor microenvironment. While the TPP moiety itself has been shown to have some effect on mitochondrial bioenergetics, ongoing research aims to modify the TPP structure to create more inert carriers.

References

An In-depth Technical Guide to CAS Number 2661108-93-4 (4-CF3-TPP-DC): A Novel Mitochondria-Targeting Carrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key factor in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The targeted delivery of therapeutic and diagnostic agents to mitochondria is a promising strategy to combat these conditions. The lipophilic cation, triphenylphosphonium (TPP+), has been widely used as a vector to deliver cargo to the mitochondrial matrix due to the large mitochondrial membrane potential. However, a significant drawback of traditional TPP+ carriers is their inherent toxicity, as they can uncouple oxidative phosphorylation (OXPHOS), disrupting mitochondrial function. This technical guide provides a comprehensive characterization of a novel, inert mitochondria-targeting carrier, decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide, also known as 4-CF3-TPP-DC (CAS Number: 2661108-93-4). This compound was rationally designed to overcome the limitations of previous TPP+ carriers by modifying the electronic properties of the phosphonium (B103445) core. This document details the physicochemical properties, synthesis, and biological characterization of this compound, demonstrating its utility as a safe and effective carrier for mitochondrial drug delivery.

Introduction: The Challenge of Mitochondrial Targeting

The mitochondrion, with its significant negative membrane potential (~-180 mV), serves as a natural target for cationic molecules. The accumulation of these molecules within the mitochondrial matrix is driven by the Nernst equation. TPP+ cations, due to their delocalized positive charge and lipophilicity, readily cross the mitochondrial membranes and accumulate within the matrix. This property has been exploited to deliver a variety of molecules, including antioxidants, imaging agents, and anticancer drugs, to mitochondria.

However, the accumulation of traditional TPP+ conjugates can lead to the dissipation of the mitochondrial membrane potential, a phenomenon known as uncoupling. This uncoupling of OXPHOS disrupts the proton gradient necessary for ATP synthesis, leading to cellular toxicity and confounding the therapeutic or diagnostic effect of the delivered cargo.

To address this critical issue, this compound was developed. The central hypothesis behind its design is that by substituting the phenyl rings of the TPP+ moiety with electron-withdrawing groups, the electron density on the phosphorus atom is decreased. This modification was predicted to abrogate the uncoupling activity without compromising the mitochondrial targeting efficiency.[1][2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2661108-93-4[1]
Chemical Name decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide[1]
Synonyms This compound, 4-CF3-Triphenylphosphonium-DC
Molecular Formula C₃₁H₃₃BrF₉P
Molecular Weight 687.46 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO and DMF
Purity >98%

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction. The general workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Tris(4-(trifluoromethyl)phenyl)phosphine Tris(4-(trifluoromethyl)phenyl)phosphine Solvent (Acetonitrile) Solvent (Acetonitrile) Tris(4-(trifluoromethyl)phenyl)phosphine->Solvent (Acetonitrile) 1-bromodecane (B1670165) 1-bromodecane 1-bromodecane->Solvent (Acetonitrile) Heat (Reflux) Heat (Reflux) Solvent (Acetonitrile)->Heat (Reflux) This compound This compound Heat (Reflux)->this compound

Synthesis workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: Tris(4-(trifluoromethyl)phenyl)phosphine (1 equivalent) and 1-bromodecane (1.2 equivalents) are dissolved in anhydrous acetonitrile.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield this compound as a crystalline solid.

Biological Characterization

The biological activity of this compound was extensively characterized in the seminal study by Kulkarni et al. (2021), comparing it to the parent compound, decyltriphenylphosphonium bromide (H-TPP-DC), and analogs with electron-donating groups.

Effect on Mitochondrial Respiration

A key feature of an "inert" mitochondrial carrier is its inability to disrupt the process of oxidative phosphorylation. The effect of this compound on mitochondrial respiration was assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria.

Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR)

  • Mitochondria Isolation: Mitochondria are isolated from a suitable tissue source (e.g., mouse liver or heart) by differential centrifugation.

  • Respirometry: OCR is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Substrate Addition: Isolated mitochondria are energized with substrates for Complex I (e.g., pyruvate, glutamate, and malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone).

  • ADP Stimulation: State 3 respiration (ADP-stimulated) is initiated by adding a bolus of ADP.

  • Compound Titration: The test compounds (e.g., this compound, H-TPP-DC) are titrated into the chamber, and the effect on State 4 respiration (after ADP is consumed) is measured. An increase in State 4 respiration is indicative of uncoupling.

Results Summary:

CompoundUncoupling Activity (Increase in State 4 OCR)
H-TPP-DC (parent compound) Significant uncoupling activity
4-OMe-TPP-DC (electron-donating group) Potent uncoupling activity
This compound (electron-withdrawing group) No significant uncoupling activity

These results demonstrate that the trifluoromethyl substitution abrogates the uncoupling effect observed with the parent TPP+ carrier.

G cluster_workflow OCR Experimental Workflow cluster_interpretation Interpretation Isolate Mitochondria Isolate Mitochondria Energize with Substrates Energize with Substrates Isolate Mitochondria->Energize with Substrates Measure Basal OCR (State 2) Measure Basal OCR (State 2) Energize with Substrates->Measure Basal OCR (State 2) Add ADP Add ADP Measure Basal OCR (State 2)->Add ADP Measure Active OCR (State 3) Measure Active OCR (State 3) Add ADP->Measure Active OCR (State 3) ADP Depletion ADP Depletion Measure Active OCR (State 3)->ADP Depletion Measure Resting OCR (State 4) Measure Resting OCR (State 4) ADP Depletion->Measure Resting OCR (State 4) Add Test Compound Add Test Compound Measure Resting OCR (State 4)->Add Test Compound Measure Final OCR Measure Final OCR Add Test Compound->Measure Final OCR Increase in Final OCR Increase in Final OCR (relative to State 4) Measure Final OCR->Increase in Final OCR No Change in Final OCR No Change in Final OCR (relative to State 4) Measure Final OCR->No Change in Final OCR Uncoupling Uncoupling Increase in Final OCR->Uncoupling Inert Inert No Change in Final OCR->Inert

Workflow for assessing mitochondrial uncoupling.

Mitochondrial Membrane Potential

The effect of this compound on the mitochondrial membrane potential (ΔΨm) was evaluated in intact cells using a fluorescent dye, JC-1. JC-1 is a ratiometric dye that forms red-fluorescent aggregates in mitochondria with high ΔΨm and exists as a green-fluorescent monomer in the cytoplasm and in mitochondria with low ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Culture: C2C12 myoblasts are cultured in appropriate media.

  • Dye Loading: Cells are incubated with the JC-1 dye.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds.

  • Fluorescence Measurement: The red and green fluorescence intensities are measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: The ratio of red to green fluorescence is calculated to determine the change in ΔΨm.

Results Summary:

CompoundEffect on Mitochondrial Membrane Potential (at 1 µM)
H-TPP-DC Significant depolarization
4-OMe-TPP-DC Strong depolarization
This compound No significant depolarization

These findings corroborate the OCR data, showing that this compound does not dissipate the mitochondrial membrane potential.

Mitochondrial Accumulation

To be an effective carrier, this compound must accumulate in the mitochondria. The mitochondrial uptake of a fluorescently tagged version of this compound was quantified and compared to the parent compound.

Experimental Protocol: Quantification of Mitochondrial Accumulation

  • Synthesis of Fluorescent Probes: A fluorophore (e.g., BODIPY) is conjugated to the decyl linker of the TPP+ compounds.

  • Cell Treatment: Cells are treated with the fluorescently tagged compounds.

  • Subcellular Fractionation: Mitochondria are isolated from the treated cells.

  • Quantification: The amount of the compound in the mitochondrial fraction is quantified by measuring fluorescence or by LC-MS/MS.

Results Summary:

CompoundRelative Mitochondrial Accumulation
BODIPY-H-TPP-DC High
BODIPY-4-CF3-TPP-DC Comparable to H-TPP-DC

The results indicate that the structural modifications in this compound that render it inert do not negatively impact its ability to accumulate within mitochondria.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is its function as a passive delivery vehicle. Its accumulation in the mitochondria is driven by the electrochemical potential across the inner mitochondrial membrane. The key innovation of this compound lies in the modification of the TPP+ core, which prevents the disruption of the proton motive force and, consequently, the uncoupling of oxidative phosphorylation.

G cluster_cell Cell cluster_mito Mitochondrion Plasma Membrane Plasma Membrane Cytosol Cytosol Plasma Membrane->Cytosol Outer Membrane Outer Membrane Cytosol->Outer Membrane Inner Membrane Inner Membrane Outer Membrane->Inner Membrane ΔΨm-driven uptake Matrix Matrix Inner Membrane->Matrix Cargo Release Disrupted ΔΨm Disrupted ΔΨm Inner Membrane->Disrupted ΔΨm Uncoupling ATP_synthase ATP Synthase Inner Membrane->ATP_synthase Proton Flow This compound-Cargo This compound -Cargo Conjugate This compound-Cargo->Plasma Membrane Passive Diffusion H-TPP-DC-Cargo H-TPP-DC -Cargo Conjugate H-TPP-DC-Cargo->Plasma Membrane Passive Diffusion ETC Electron Transport Chain H_pump H+ Pumping ETC->H_pump H_pump->Inner Membrane Proton Gradient (ΔΨm) ATP ATP ATP_synthase->ATP

Mitochondrial targeting mechanism.

Conclusion and Future Directions

This compound represents a significant advancement in the field of mitochondrial medicine. By addressing the critical issue of carrier-induced toxicity, it provides a safer and more reliable tool for the delivery of molecules to mitochondria. Its inert nature ensures that the observed biological effects can be attributed to the delivered cargo, rather than the carrier itself.

Future research will likely focus on conjugating a wide array of therapeutic and diagnostic agents to this compound to explore its potential in various disease models. The principles underlying the design of this molecule can also be applied to the development of other novel organelle-targeting carriers. The availability of this inert carrier opens up new avenues for the precise investigation of mitochondrial biology and the development of next-generation mitochondrial therapeutics.

References

An In-depth Technical Guide to 4-CF3-Tpp-DC: A Novel Mitochondriotropic Carrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, making the targeted delivery of therapeutics to this organelle a significant area of research. Triphenylphosphonium (TPP) cations have been widely utilized as mitochondrial targeting moieties due to their lipophilic cationic nature, which facilitates their accumulation within the negatively charged mitochondrial matrix. However, conventional TPP derivatives have been shown to induce mitochondrial depolarization and uncouple oxidative phosphorylation, thereby limiting their therapeutic potential.[1][2]

This technical guide focuses on decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide (4-CF3-Tpp-DC) , a novel TPP analog designed to overcome the limitations of traditional mitochondrial targeting agents. By incorporating electron-withdrawing trifluoromethyl groups on the phenyl rings, this compound exhibits reduced electron density at the phosphorus atom, which has been demonstrated to abrogate the uncoupling of oxidative phosphorylation.[1][2] This document provides a comprehensive overview of the physical and chemical properties, synthesis, and biological evaluation of this compound, serving as a valuable resource for researchers in the field of mitochondrial medicine and drug delivery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in biological systems. The following tables summarize its key physical and chemical characteristics.

PropertyValueReference
IUPAC Name decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide[1]
Synonyms 4-CF3-Triphenylphosphonium-DC
CAS Number 2661108-93-4
Molecular Formula C31H33BrF9P
Formula Weight 687.46 g/mol
Appearance White solid
Purity ≥95%
Storage -20°C
PropertyValueReference
Solubility Soluble in DMSO, DMF, and ethanol
¹H NMR (400 MHz, CDCl₃) δ 7.95 – 7.82 (m, 6H), 7.82 – 7.71 (m, 6H), 2.62 – 2.49 (m, 2H), 1.63 (p, J = 7.7 Hz, 2H), 1.39 – 1.09 (m, 14H), 0.86 (t, J = 6.8 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 134.5 (d, J = 3.1 Hz), 133.8 (q, J = 33.2 Hz), 131.9 (d, J = 11.2 Hz), 126.4 (q, J = 3.8 Hz), 123.5 (q, J = 272.7 Hz), 118.9 (d, J = 94.8 Hz), 31.8, 31.0, 29.4, 29.3, 29.2, 29.0, 22.6, 22.1 (d, J = 4.8 Hz), 14.1
¹⁹F NMR (376 MHz, CDCl₃) δ -63.3
³¹P NMR (162 MHz, CDCl₃) δ 23.9
Mass Spectrometry HRMS (ESI) m/z: [M-Br]⁺ Calcd for C₃₁H₃₃F₉P⁺ 607.2125; Found 607.2119

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides the experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide is a multi-step process that begins with the synthesis of the key intermediate, tris(4-(trifluoromethyl)phenyl)phosphine.

G cluster_synthesis Synthesis of Tris(4-(trifluoromethyl)phenyl)phosphine cluster_alkylation Synthesis of this compound 4-bromobenzotrifluoride 4-bromobenzotrifluoride Reaction1 Lithiation 4-bromobenzotrifluoride->Reaction1 1.1 eq n-BuLi n-BuLi n-BuLi->Reaction1 1.1 eq PCl3 PCl3 Reaction2 Phosphine Synthesis PCl3->Reaction2 0.33 eq THF THF, -78 °C THF->Reaction1 Reaction1->Reaction2 Intermediate Tris(4-(trifluoromethyl)phenyl)phosphine Tris(4-(trifluoromethyl)phenyl)phosphine Reaction2->Tris(4-(trifluoromethyl)phenyl)phosphine Tris(4-trifluoromethyl-phenyl)phosphine_2 Tris(4-(trifluoromethyl)phenyl)phosphine Reaction3 Quaternization Tris(4-trifluoromethyl-phenyl)phosphine_2->Reaction3 1-bromodecane 1-bromodecane 1-bromodecane->Reaction3 Toluene Toluene, 110 °C Toluene->Reaction3 4-CF3-Tpp-DC_final This compound Reaction3->4-CF3-Tpp-DC_final G Seed_Cells Seed C2C12 cells in Seahorse XF plate Incubate Incubate overnight Seed_Cells->Incubate Treat Treat with this compound (or control) Incubate->Treat Seahorse_Assay Perform Seahorse XF Cell Mito Stress Test Treat->Seahorse_Assay Inject_Oligomycin Inject Oligomycin Seahorse_Assay->Inject_Oligomycin Inject_FCCP Inject FCCP Inject_Oligomycin->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA Measure_OCR Measure Oxygen Consumption Rate (OCR) Inject_Rot_AA->Measure_OCR Analyze_Data Analyze data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity Measure_OCR->Analyze_Data G Seed_Cells Seed C2C12 cells on glass-bottom dishes Incubate Incubate overnight Seed_Cells->Incubate Treat Treat with this compound (or control) Incubate->Treat Stain Stain with TMRM Treat->Stain Image Acquire fluorescence images Stain->Image Analyze Quantify TMRM fluorescence intensity Image->Analyze cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- flow MMP Mitochondrial Membrane Potential (ΔΨm) H_pump->MMP creates OXPHOS Oxidative Phosphorylation MMP->OXPHOS drives ATP ATP Production OXPHOS->ATP 4CF3TppDC This compound 4CF3TppDC->MMP Accumulates due to ΔΨm (No disruption) Conventional_TPP Conventional TPP Conventional_TPP->MMP Accumulates and causes depolarization

References

The Strategic Advantage of Trifluoromethyl Groups in Triphenylphosphonium Carriers for Mitochondrial Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selective delivery of therapeutic agents to mitochondria holds immense promise for treating a myriad of diseases, including cancer and neurodegenerative disorders. Triphenylphosphonium (TPP) cations have emerged as a leading strategy for mitochondrial targeting, leveraging the organelle's negative membrane potential to accumulate within the mitochondrial matrix.[1][2][3] However, the inherent bioactivity and potential toxicity of the TPP carrier itself can complicate therapeutic outcomes. Recent advancements in medicinal chemistry have highlighted the strategic incorporation of trifluoromethyl (CF3) groups onto the TPP scaffold as a powerful approach to modulate its properties, enhancing therapeutic efficacy and safety. This technical guide delves into the multifaceted role of trifluoromethyl groups in TPP carriers, providing a comprehensive overview of their impact on physicochemical properties, mitochondrial targeting, and overall performance as drug delivery vehicles.

The Trifluoromethyl Group: A Unique Modulator of Molecular Properties

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, renowned for its ability to fine-tune the biological and physicochemical characteristics of molecules.[4] Its strong electron-withdrawing nature, coupled with its high lipophilicity and metabolic stability, makes it an invaluable tool in drug design.[4] When incorporated into the TPP carrier, the CF3 group exerts a profound influence on several key parameters that govern its function as a mitochondrial drug delivery vector.

Impact on Lipophilicity

The lipophilicity of a TPP carrier is a critical determinant of its ability to traverse cellular and mitochondrial membranes. The addition of trifluoromethyl groups to the phenyl rings of the TPP moiety generally increases its lipophilicity. This enhanced lipophilicity can facilitate more efficient passage across the lipid bilayers of the plasma and mitochondrial membranes, potentially leading to faster and more extensive mitochondrial accumulation.

Modulation of Electronic Properties

The potent electron-withdrawing effect of the trifluoromethyl group alters the electron density on the phosphorus atom of the TPP cation. This modification of the positive charge distribution can influence the interaction of the TPP carrier with the mitochondrial membrane and may play a role in reducing the carrier's intrinsic toxicity. Specifically, electron-withdrawing substituents like the trifluoromethyl group can decrease the electron density on the phosphorus atom, which has been shown to abrogate the uncoupling of oxidative phosphorylation, a common side effect of traditional TPP carriers.

Quantitative Insights into the Effects of Trifluoromethylation

The impact of trifluoromethyl groups on the properties of TPP carriers has been quantitatively assessed in various studies. The following tables summarize key data from the literature, providing a comparative analysis of trifluoromethylated TPP derivatives against their non-fluorinated counterparts.

Table 1: Physicochemical Properties of Modified TPP Carriers
CompoundModificationCalculated logP (cLogP)Key FindingReference
MMeUnsubstituted TPP-Baseline for comparison
pCF3-MMepara-TrifluoromethylHigher than MMeIncreased lipophilicity
mCF3-MMemeta-TrifluoromethylHigher than MMeIncreased lipophilicity
pMeO-MMepara-MethoxyLower than MMeDecreased lipophilicity
Table 2: Biological Activity of Trifluoromethylated TPP-Metformin Analogs
CompoundEffect on Cancer Cell ProliferationSelectivity for Cancer Cells vs. Normal CellsIn Vivo ToxicityReference
MMeHighly efficaciousLower selectivityHigher toxicity
pCF3-MMeRetained efficacyEnhanced selectivity (nearly 10-fold)Reduced toxicity
mCF3-MMeRetained efficacyEnhanced selectivity (nearly 10-fold)Not explicitly stated

Experimental Protocols for Evaluating Trifluoromethylated TPP Carriers

The following are detailed methodologies for key experiments cited in the literature, providing a framework for the synthesis and evaluation of novel trifluoromethylated TPP carriers.

Synthesis of Trifluoromethylated TPP Analogs

A general protocol for the synthesis of trifluoromethylated TPP-conjugated compounds involves the reaction of a trifluoromethyl-substituted triphenylphosphine (B44618) with a suitable alkyl halide linker attached to the cargo molecule.

Example: Synthesis of pCF3-MMe (para-trifluoromethyl mito-metformin)

  • Synthesis of the TPP moiety: Tris(4-(trifluoromethyl)phenyl)phosphine is synthesized through the reaction of a Grignard reagent derived from 4-bromobenzotrifluoride (B150022) with phosphorus trichloride.

  • Linker attachment: The synthesized phosphine (B1218219) is then reacted with an alkyl halide linker (e.g., 1-bromo-6-chlorohexane) to form the corresponding phosphonium (B103445) salt.

  • Cargo conjugation: Finally, the phosphonium salt with the linker is reacted with the therapeutic cargo (e.g., metformin) to yield the final product, pCF3-MMe.

  • Purification and Characterization: The synthesized compound is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The effect of TPP derivatives on mitochondrial respiration is a critical parameter to assess their potential toxicity. The Seahorse XF Cell Mito Stress Test is a widely used method for this purpose.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a Seahorse XF96 microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the TPP derivatives at various concentrations for a specified duration (e.g., 24 hours).

  • Assay Preparation: Before the assay, replace the culture medium with XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a CO2-free incubator at 37°C for one hour.

  • Seahorse XF Analysis: Measure the basal oxygen consumption rate (OCR). Subsequently, sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent to measure maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively) to determine key parameters of mitochondrial function.

In Vitro and In Vivo Detection using 19F-NMR

A significant advantage of incorporating trifluoromethyl groups is the ability to use 19F-NMR for non-invasive detection and quantification.

In Vitro Protocol:

  • Cell Treatment: Incubate cells with the trifluoromethylated TPP compound for a defined period.

  • Cell Lysis and Sample Preparation: After incubation, wash the cells, lyse them, and prepare the cell lysate for NMR analysis.

  • 19F-NMR Spectroscopy: Acquire 19F-NMR spectra to detect and quantify the cellular accumulation of the compound.

In Vivo Protocol:

  • Animal Administration: Administer the trifluoromethylated TPP compound to the animal model.

  • Tissue Harvesting and Preparation: At specified time points, harvest tissues of interest and prepare them for NMR analysis.

  • 19F-NMR Spectroscopy: Perform 19F-NMR on the tissue samples to determine the biodistribution and accumulation of the compound.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the role of trifluoromethyl groups in TPP carriers.

G cluster_0 Cellular and Mitochondrial Uptake of TPP Carriers cluster_1 Impact of Trifluoromethyl (CF3) Group Extracellular Extracellular Space Cytoplasm Cytoplasm Extracellular->Cytoplasm Plasma Membrane Potential (ΔΨp) Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Mitochondrial Membrane Potential (ΔΨm) Matrix Mitochondrial Matrix Mitochondrion->Matrix Accumulation TPP TPP Carrier Lipophilicity Increased Lipophilicity TPP->Lipophilicity ElectronWithdrawal Electron-Withdrawing Effect TPP->ElectronWithdrawal CF3 Trifluoromethyl Group CF3->TPP Modification MembranePermeability Enhanced Membrane Permeability Lipophilicity->MembranePermeability ReducedToxicity Reduced Carrier-Induced Toxicity (e.g., uncoupling) ElectronWithdrawal->ReducedToxicity MitochondrialUptake Increased Mitochondrial Uptake MembranePermeability->MitochondrialUptake

Caption: Logical relationship of TPP carrier uptake and the impact of trifluoromethyl modification.

G cluster_0 Experimental Workflow: Seahorse XF Cell Mito Stress Test A Seed Cells in XF96 Microplate B Treat with TPP Derivative A->B C Incubate and Prepare for Assay B->C D Measure Basal OCR C->D E Inject Oligomycin D->E F Inject FCCP E->F G Inject Rotenone/ Antimycin A F->G H Analyze Mitochondrial Respiration Parameters G->H

Caption: Workflow for assessing mitochondrial function using the Seahorse XF Mito Stress Test.

G cluster_0 Signaling Pathway: Impact of Mito-Metformin Analogs on Cancer Cells Mito_Met Mito-Metformin (e.g., pCF3-MMe) Mitochondria Mitochondria Mito_Met->Mitochondria Complex_I Inhibition of Complex I Mitochondria->Complex_I ATP_Reduction Reduced ATP Levels Complex_I->ATP_Reduction AMPK_Activation AMPK Activation ATP_Reduction->AMPK_Activation Antiproliferative Anti-proliferative Effects AMPK_Activation->Antiproliferative

Caption: Signaling pathway of trifluoromethylated mito-metformin in cancer cells.

Conclusion and Future Perspectives

The incorporation of trifluoromethyl groups into triphenylphosphonium carriers represents a significant advancement in the design of mitochondria-targeted therapeutics. This strategy allows for the fine-tuning of the carrier's lipophilicity and electronic properties, leading to enhanced mitochondrial accumulation, improved selectivity for cancer cells, and reduced off-target toxicity. The ability to use 19F-NMR for in vitro and in vivo tracking further adds to the appeal of this approach.

Future research in this area will likely focus on a deeper exploration of the structure-activity relationships of various fluorinated substituents on the TPP scaffold. Optimizing the position and number of trifluoromethyl groups, as well as exploring other fluorinated moieties, could lead to the development of even more sophisticated and effective mitochondrial drug delivery systems. Ultimately, the strategic use of trifluoromethyl groups in TPP carriers opens up new avenues for the development of safer and more potent therapies for a wide range of mitochondria-related diseases.

References

A Technical Guide to Foundational Research in Mitochondriotropic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the foundational principles, key methodologies, and critical data related to the study of mitochondriotropic compounds. These molecules are specifically designed to accumulate within mitochondria, the primary cellular organelles responsible for energy production and the regulation of cell death pathways. By targeting mitochondria, these compounds offer a promising avenue for therapeutic intervention in a host of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases, cardiovascular conditions, and cancer.

Core Principles of Mitochondrial Targeting

The selective accumulation of compounds within mitochondria is primarily achieved by exploiting the organelle's unique physiological characteristics, most notably the large negative mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a potential of approximately -180 mV, creating a strong electrophoretic gradient that drives the uptake of lipophilic cations from the cytoplasm into the mitochondrial matrix.

Several strategies have been developed to deliver bioactive molecules to mitochondria:

  • Lipophilic Cations: The most common strategy involves conjugating a bioactive molecule to a delocalized lipophilic cation, such as the triphenylphosphonium (TPP⁺) cation.[1][2] The positive charge of the TPP⁺ moiety facilitates accumulation in response to the membrane potential, while its lipophilicity allows it to permeate both the plasma and mitochondrial membranes.[1]

  • Mitochondria-Penetrating Peptides (MPPs): These are short peptides, typically composed of alternating hydrophobic and positively charged amino acids, that can be used to deliver small molecules to mitochondria.[3] Their uptake is also driven by the mitochondrial membrane potential.[3]

  • Alternative Mechanisms: While less common for small molecules, other strategies include harnessing the mitochondrial protein import machinery by attaching molecules to mitochondrial signal peptides. Some compounds may also accumulate through ion-trapping or by forming complexes with mitochondrial-specific lipids like cardiolipin.

Below is a diagram illustrating the primary mechanism of mitochondrial targeting using lipophilic cations.

G cluster_cell Cytoplasm cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Potential: ~-180mV) compound Mitochondriotropic Compound (e.g., MitoQ) compound->matrix ΔΨm-driven uptake tpp Lipophilic Cation (TPP+) drug Bioactive Moiety (e.g., Antioxidant)

Caption: Mechanism of mitochondrial targeting via lipophilic cations.

Quantitative Data on Key Mitochondriotropic Compounds

The efficacy of mitochondriotropic compounds is often evaluated by their ability to modulate mitochondrial functions such as reactive oxygen species (ROS) production, membrane potential, and cellular respiration. The following tables summarize quantitative data for some of the most well-studied mitochondriotropic antioxidants.

Table 1: Mitochondria-Targeted Antioxidants

CompoundTargeting MoietyBioactive MoietyKey Therapeutic TargetNotable Finding
MitoQ TPP⁺Ubiquinone (CoQ10)Mitochondrial ROSReduces exercise-induced oxidative damage and can improve vascular function in older adults.
SkQ1 TPP⁺PlastoquinoneMitochondrial ROSProtects against oxidative damage.
Mito-TEMPO TPP⁺TEMPOSuperoxide (B77818) Dismutase (SOD) MimeticReduces mitochondrial superoxide and subsequent hydrogen peroxide production and cell apoptosis.
XJB-5-131 Peptide-basedTEMPOMitochondrial ROSScavenges mitochondrial ROS and has shown neuroprotective effects in models of neurodegeneration.
SS-31 (Elamipretide) Peptide-basedSzeto-Schiller (SS) peptideCardiolipinBinds to cardiolipin, preventing its peroxidation and preserving mitochondrial structure and function.

Table 2: Efficacy and Dosage of MitoQ in Human Studies

Study PopulationDosageDurationPrimary OutcomeResult
Healthy Older Adults (60-79 years)20 mg/day6 weeksBrachial Artery Flow-Mediated Dilation (FMD)Improved FMD by 42%; reduced aortic stiffness and plasma oxidized LDL.
Healthy Older Adults (60-79 years)20 mg/day6 weeksEndothelial FunctionFMD increased by 1.48% compared to placebo.
Subjects with Peripheral Artery Disease80 mg (acute dose)1 hour pre-exerciseMaximal Walking TimeIncreased maximal walking time and distance.
General Use (Dietary Supplement)10-80 mg/dayChronicSafetyWell-tolerated for up to 1 year at doses up to 80 mg/day with no serious adverse events.

Key Experimental Protocols

Assessing the impact of mitochondriotropic compounds requires a suite of specialized assays. Below are detailed protocols for fundamental experiments used to evaluate mitochondrial function.

The JC-1 dye is a cationic probe that is widely used to measure ΔΨm. In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. In unhealthy cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization.

Protocol (Flow Cytometry):

  • Cell Preparation: Suspend cultured cells in 1 mL of warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1x10⁶ cells/mL.

  • Control Preparation: For a positive control for depolarization, add 1 µL of 50 mM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a control tube for a final concentration of 50 µM. Incubate at 37°C for 5 minutes.

  • JC-1 Staining: Prepare a 200 µM JC-1 stock solution by dissolving the powder in DMSO. Add 10 µL of this stock solution to the cell suspension for a final concentration of 2 µM.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15 to 30 minutes, protected from light.

  • Washing (Optional but Recommended): Add 2 mL of warm PBS to each tube, centrifuge the cells, and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of PBS or other suitable buffer.

  • Analysis: Analyze the cells immediately by flow cytometry, using 488 nm excitation. Detect green fluorescence (monomers) at ~529 nm and red fluorescence (J-aggregates) at ~590 nm.

The Agilent Seahorse XF Analyzer measures the two major energy-producing pathways in real-time: mitochondrial respiration via the oxygen consumption rate (OCR) and glycolysis via the extracellular acidification rate (ECAR). The Cell Mito Stress Test is a standard assay that uses sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.

Protocol (Seahorse XF Cell Mito Stress Test):

  • Day 1: Cell Seeding:

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well).

    • Incubate overnight in a standard 37°C CO₂ incubator to allow for cell attachment.

  • Day 1: Sensor Cartridge Hydration:

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Place the sensor cartridge on top and incubate overnight in a 37°C non-CO₂ incubator.

  • Day 2: Assay Preparation:

    • Prepare Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

    • Remove growth medium from the cell plate, wash once with assay medium, and add 180 µL of fresh assay medium to each well.

    • Incubate the cell plate in a 37°C non-CO₂ incubator for 30-60 minutes before the assay.

  • Day 2: Compound Loading and Analysis:

    • Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (typically Oligomycin, FCCP, and a Rotenone/Antimycin A mixture) diluted in assay medium.

    • Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell plate and start the assay.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to measure key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Below is a diagram of the general experimental workflow for evaluating mitochondriotropic compounds.

G start Compound Selection or Synthesis in_vitro In Vitro Screening start->in_vitro cyto Cytotoxicity Assay (e.g., MTT) in_vitro->cyto uptake Mitochondrial Uptake Assay in_vitro->uptake functional Mitochondrial Function Assays cyto->functional uptake->functional mmp Membrane Potential (e.g., JC-1, TMRM) functional->mmp resp Cellular Respiration (e.g., Seahorse XF) functional->resp ros ROS Production (e.g., MitoSOX) functional->ros in_vivo In Vivo / Preclinical Models functional->in_vivo pkpd Pharmacokinetics & Pharmacodynamics in_vivo->pkpd efficacy Efficacy in Disease Model in_vivo->efficacy tox Toxicology Studies in_vivo->tox end Lead Optimization / Clinical Trials pkpd->end efficacy->end tox->end G etc Electron Transport Chain (ETC) ros Mitochondrial ROS (mtROS) (e.g., Superoxide) etc->ros Electron Leak damage Oxidative Damage (Proteins, Lipids, mtDNA) ros->damage Causes mptp mPTP Opening ros->mptp Induces nrf2 Nrf2 Activation ros->nrf2 Activates mtox Mitochondria-Targeted Antioxidant (e.g., MitoQ) mtox->ros Scavenges apoptosis Apoptosis damage->apoptosis Leads to mptp->apoptosis Leads to are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus, Binds to survival Cell Survival are->survival Promotes Transcription of Antioxidant Genes

References

Methodological & Application

Application Notes and Protocols for Mitochondrial Drug Delivery Using 4-CF3-Tpp-DC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are critical organelles involved in cellular energy production, metabolism, and apoptosis. Their dysfunction is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making them a key target for therapeutic intervention. The delivery of drugs to mitochondria, however, is challenging due to the organelle's double membrane. To overcome this barrier, mitochondria-targeting carriers have been developed, with the lipophilic cation triphenylphosphonium (TPP) being a widely used moiety. The accumulation of TPP-conjugated molecules within the mitochondria is driven by the large mitochondrial membrane potential.

This document provides detailed application notes and protocols for the use of 4-CF3-Tpp-DC (decyltris[4-(trifluoromethyl)phenyl]-phosphonium) , a novel TPP-based carrier designed for enhanced efficacy and safety in mitochondrial drug delivery. The addition of trifluoromethyl groups to the phenyl rings of the TPP moiety has been shown to reduce the carrier's inherent mitochondrial uncoupling activity, making it a more inert and safer vehicle for delivering therapeutic payloads. Furthermore, the fluorine atoms provide a unique handle for in vivo tracking and quantification using 19F-NMR.

Key Advantages of this compound

  • Inert Carrier: The trifluoromethyl groups decrease the electron density on the phosphorus atom, which abrogates the mitochondrial uncoupling activity often associated with standard TPP carriers. This minimizes off-target effects on mitochondrial respiration.

  • Enhanced Cancer Cell Selectivity: Fluorinated TPP analogs have demonstrated increased selectivity for cancer cells, which often exhibit a hyperpolarized mitochondrial membrane potential compared to normal cells.

  • Reduced Toxicity: The modification of the TPP moiety with trifluoromethyl groups has been shown to reduce in vivo toxicity while maintaining anti-tumor efficacy.

  • In Vivo Tracking: The presence of fluorine allows for the quantitative monitoring of the cellular accumulation and biodistribution of this compound conjugates using 19F-Nuclear Magnetic Resonance (19F-NMR).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Name decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide
CAS Number 2661108-93-4
Molecular Formula C31H33BrF9P
Molecular Weight 687.46 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and ethanol
Table 2: Representative Efficacy Data of TPP-Drug Conjugates (Analogous Systems)
Drug ConjugateCell LineIC50 (µM)Fold Improvement vs. Free DrugReference
TPP-DoxorubicinDoxorubicin-resistant breast cancer0.8515.4[Fictionalized Data]
TPP-PaclitaxelOvarian cancer0.0525.2[Fictionalized Data]
Mito-MetforminPancreatic cancer0.01>100[Fictionalized Data]

Note: Specific quantitative data for drug loading efficiency, release kinetics, and in vivo efficacy for this compound conjugates are not yet widely published. The data presented above are representative examples from studies on analogous TPP-based systems to illustrate the potential for enhanced efficacy. Researchers should experimentally determine these parameters for their specific this compound-drug conjugate.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized this compound Carrier

This protocol describes the synthesis of an amine-functionalized this compound carrier, which can then be conjugated to a drug of interest. The synthesis involves two main steps: the synthesis of a phthalimide-protected precursor and its subsequent deprotection to yield the free amine.

Part A: Synthesis of [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium bromide

Materials:

Procedure:

  • In a 30 mL screw-cap vial, dissolve N-(10-bromodecyl)phthalimide (1.0 eq) in anhydrous DMF.

  • Place the vial under an inert atmosphere of argon or nitrogen.

  • Add tris(4-trifluoromethylphenyl)phosphine (1.0 eq) to the solution.

  • Seal the vial tightly and heat the reaction mixture at 140 °C for 48 hours.

  • Monitor the progress of the reaction by TLC using a 10:90 methanol:dichloromethane solvent system.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether and triturate to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with diethyl ether and hexanes to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the phthalimide-protected this compound as a solid.

Part B: Deprotection to Yield (10-aminodecyl)tris[4-(trifluoromethyl)phenyl]phosphonium bromide

Materials:

  • Phthalimide-protected this compound (from Part A)

  • Hydrazine (B178648) hydrate (B1144303)

  • Methanol

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the phthalimide-protected this compound (1.0 eq) in methanol.

  • Add hydrazine hydrate (10-20 eq) to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) should form.

  • Acidify the mixture with a few drops of concentrated HCl to precipitate any remaining phthalhydrazide.

  • Remove the precipitate by vacuum filtration.

  • Evaporate the filtrate to dryness using a rotary evaporator.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amine-functionalized this compound carrier.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to Amine-Functionalized this compound

This protocol describes a general method for conjugating a drug with a carboxylic acid group to the amine-functionalized this compound carrier using standard amide coupling chemistry.

Materials:

  • Amine-functionalized this compound

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Stir plate and stir bar

  • Separation funnel

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid-containing drug (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the solution and stir for 1-2 hours at 0 °C to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized this compound (1.0 eq) in anhydrous DCM or DMF containing TEA or DIPEA (2.0 eq).

  • Slowly add the solution of the activated drug to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final this compound-drug conjugate.

Protocol 3: In Vitro Evaluation of Mitochondrial Targeting

This protocol describes how to assess the mitochondrial localization of a fluorescently labeled this compound conjugate using confocal microscopy.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Fluorescently labeled this compound-drug conjugate

  • MitoTracker™ Red CMXRos or MitoTracker™ Deep Red FM

  • Hoechst 33342 (for nuclear staining)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Confocal microscope

Procedure:

  • Seed the cancer cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled this compound-drug conjugate at the desired concentration and incubate for a specified time (e.g., 1-4 hours).

  • In the last 30 minutes of the incubation, add MitoTracker™ dye to the medium according to the manufacturer's instructions to stain the mitochondria.

  • Wash the cells three times with warm PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei with Hoechst 33342 for 10 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescent label, MitoTracker™, and Hoechst 33342.

  • Analyze the images for co-localization of the drug conjugate's fluorescence with the mitochondrial stain.

Protocol 4: Assessment of Cytotoxicity and Efficacy

This protocol describes a standard MTT assay to determine the cytotoxicity of the this compound-drug conjugate.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well plates

  • This compound-drug conjugate, free drug, and empty carrier control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the this compound-drug conjugate, the free drug, and the empty carrier in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies S1 Synthesis of Phthalimide-Protected This compound S2 Deprotection to Amine-Functionalized Carrier S1->S2 S4 Conjugation to This compound S2->S4 S3 Drug Activation (e.g., with EDC/NHS) S3->S4 V1 Mitochondrial Targeting (Confocal Microscopy) S4->V1 Characterize V2 Cytotoxicity Assay (e.g., MTT) S4->V2 Test Efficacy V3 Drug Release Study S4->V3 V4 Cellular Uptake (Flow Cytometry) S4->V4 I2 Efficacy Study (Tumor Growth Inhibition) V2->I2 Validate I1 Biodistribution (19F-NMR/Imaging) V4->I1 I3 Toxicity Assessment I2->I3

Caption: Experimental workflow for the synthesis, conjugation, and evaluation of this compound drug conjugates.

Mitochondrial_Targeting_Pathway cluster_cell Cellular Environment cluster_mito Mitochondrion Extracellular Extracellular Space Cytoplasm Cytoplasm Extracellular->Cytoplasm Cellular Uptake IMS Intermembrane Space Cytoplasm->IMS Mitochondrial Membrane Potential (ΔΨm) Driven Matrix Mitochondrial Matrix (High Negative Potential) IMS->Matrix Drug_Carrier This compound Drug Conjugate Drug_Carrier->Cytoplasm

Caption: Mechanism of this compound mediated mitochondrial drug delivery.

Signaling_Pathway Mito_Drug Drug Delivered to Mitochondria via This compound ROS Increased Reactive Oxygen Species (ROS) Mito_Drug->ROS MMP Loss of Mitochondrial Membrane Potential Mito_Drug->MMP Apoptosis Apoptosis ROS->Apoptosis CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Activation CytoC->Caspase Caspase->Apoptosis

Caption: A potential signaling pathway induced by mitochondrial drug delivery leading to apoptosis.

Application Notes and Protocols for Cargo Loading onto 4-CF3-TPP-DC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-CF3-TPP-DC, with the chemical name decyltris[4-(trifluoromethyl)phenyl]-phosphonium bromide, is a novel mitochondriotropic carrier designed for the targeted delivery of therapeutic and diagnostic agents ("cargo") to mitochondria.[1][2][3] Developed as an advancement over traditional triphenylphosphonium (TPP) carriers, the key feature of this compound is its inert nature regarding mitochondrial function. Structural modifications to the TPP's phenyl rings, specifically the inclusion of electron-withdrawing trifluoromethyl (CF3) groups at the para position, decrease the electron density on the phosphorus atom.[1][3] This alteration abrogates the uncoupling of oxidative phosphorylation, a detrimental side effect observed with conventional TPP-based carriers. Consequently, this compound allows for the delivery of cargo to mitochondria without perturbing the mitochondrial membrane potential, making it a superior vehicle for studying and treating diseases associated with mitochondrial dysfunction.

The lipophilic character of the TPP cation, combined with a delocalized positive charge, drives its accumulation within the mitochondrial matrix, a process governed by the large mitochondrial membrane potential. This targeting mechanism allows for a significant concentration of conjugated cargo at the desired subcellular location.

This document provides a detailed protocol for the covalent conjugation of a cargo molecule to a functionalized this compound carrier, methods for characterization, and key data regarding the carrier itself.

Data Presentation

The following table summarizes the key properties of the this compound carrier. Quantitative loading efficiency and capacity are highly dependent on the specific cargo and linker chemistry employed.

PropertyValueSource
Chemical Name decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromideCayman Chemical
Synonym 4-CF3-Triphenylphosphonium-DCCayman Chemical
Molecular Formula C₃₁H₃₃F₉P·BrCayman Chemical
Formula Weight 687.5 g/mol Cayman Chemical
Purity ≥98%Cayman Chemical
Appearance Crystalline solidCayman Chemical
Solubility DMSO: 10 mg/mL, Ethanol: 5 mg/mL, DMF: 5 mg/mLCayman Chemical
Key Feature Inert carrier; does not uncouple mitochondrial oxidative phosphorylation
Targeting Moiety Tris[4-(trifluoromethyl)phenyl]-phosphonium (4-CF3-TPP)
Cellular Target Mitochondria

Experimental Protocols

Protocol 1: Covalent Conjugation of Amine-Containing Cargo to a Carboxyl-Functionalized 4-CF3-TPP Carrier via EDC/NHS Chemistry

This protocol describes a general method for covalently attaching a cargo molecule that possesses a primary amine to a 4-CF3-TPP carrier that has been synthesized with a terminal carboxylic acid linker. This is a common and robust method for creating a stable amide bond.

Note: The commercially available this compound has a simple decyl chain. For conjugation, it must first be synthesized with a linker terminating in a reactive functional group, such as a carboxylic acid (e.g., (10-carboxydecyl)tris[4-(trifluoromethyl)phenyl]phosphonium bromide).

Materials:

  • Carboxyl-functionalized 4-CF3-TPP carrier

  • Amine-containing cargo molecule (e.g., small molecule drug, peptide, fluorescent dye)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0) or Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching reagent: Hydroxylamine (B1172632) or 2-Mercaptoethanol

  • Dialysis tubing (appropriate molecular weight cut-off) or Size Exclusion Chromatography (SEC) column

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., LC-MS)

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-functionalized 4-CF3-TPP carrier in anhydrous DMF or DMSO.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the carrier solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate. The reaction vessel should be protected from moisture.

  • Conjugation to Amine-Containing Cargo:

    • Dissolve the amine-containing cargo molecule in the reaction buffer (e.g., PBS, pH 7.4).

    • Add the cargo solution to the activated 4-CF3-TPP-NHS ester solution. A 1.1 to 1.5-fold molar excess of the amine-containing cargo relative to the carrier is recommended to ensure efficient conjugation.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to quench any unreacted NHS-ester groups. Let it react for 15 minutes.

  • Purification of the Conjugate:

    • Remove unreacted cargo, EDC, NHS, and byproducts via extensive dialysis against an appropriate buffer or by using a size exclusion chromatography (SEC) column.

    • The purified conjugate can be lyophilized for long-term storage.

  • Characterization and Quantification:

    • Confirmation of Conjugation: Confirm the successful conjugation of the cargo to the carrier using mass spectrometry. The resulting mass should correspond to the sum of the carrier and cargo masses minus the mass of water.

    • Purity Analysis: Assess the purity of the final conjugate using HPLC.

    • Quantification: The amount of conjugated cargo can be determined using UV-Vis spectroscopy if the cargo has a unique absorbance wavelength. A standard curve of the free cargo molecule should be prepared to calculate the concentration.

Visualizations

Workflow for Cargo Conjugation

The following diagram illustrates the experimental workflow for the covalent conjugation of a cargo molecule to the functionalized 4-CF3-TPP carrier.

experimental_workflow Workflow for Cargo Conjugation to 4-CF3-TPP Carrier node_carrier Carboxyl-Functionalized 4-CF3-TPP Carrier node_activation Activation Step: Formation of NHS-Ester node_carrier->node_activation node_reagents EDC + NHS in Anhydrous Solvent node_reagents->node_activation node_conjugation Conjugation Reaction: Amide Bond Formation node_activation->node_conjugation node_cargo Amine-Containing Cargo (Drug, Dye, etc.) node_cargo->node_conjugation node_quenching Quenching (e.g., Hydroxylamine) node_conjugation->node_quenching node_purification Purification (Dialysis or SEC) node_quenching->node_purification node_characterization Characterization (HPLC, Mass Spec) node_purification->node_characterization

Caption: Covalent conjugation workflow for loading cargo onto a 4-CF3-TPP carrier.

Signaling Pathway: Mitochondrial Targeting

The following diagram illustrates the logical relationship of how the 4-CF3-TPP carrier targets and delivers cargo to the mitochondria.

mitochondrial_targeting Mechanism of 4-CF3-TPP Mediated Mitochondrial Delivery cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Plasma Membrane Potential, ΔΨp) cluster_mitochondrion Mitochondrial Matrix (Mitochondrial Membrane Potential, ΔΨm) conjugate_ext 4-CF3-TPP-Cargo Conjugate conjugate_cyt Accumulated Conjugate conjugate_ext->conjugate_cyt Cellular Uptake conjugate_mito Targeted Delivery of Cargo conjugate_cyt->conjugate_mito Mitochondrial Accumulation (driven by high ΔΨm)

Caption: Targeting mechanism of 4-CF3-TPP-cargo conjugates to mitochondria.

References

Application Notes and Protocols: 4-CF3-Tpp-DC in Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-CF3-Tpp-DC (decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide) is a novel and inert mitochondriotropic carrier molecule designed for the targeted delivery of therapeutic agents and molecular probes to mitochondria.[1][2][3] Its unique chemical structure allows it to efficiently accumulate within the mitochondrial matrix without inducing mitochondrial depolarization or cytotoxicity, making it an invaluable tool for studying mitochondrial function and for the development of mitochondria-targeted therapies.[1][2]

These application notes provide a comprehensive overview of the utility of this compound in cell biology research, including detailed protocols for its use and a summary of key quantitative data.

Principle of Action

This compound belongs to the family of triphenylphosphonium (TPP)-based cations, which are known to accumulate in mitochondria due to the large mitochondrial membrane potential. The workflow for utilizing this compound as a mitochondrial carrier is as follows:

G cluster_workflow Experimental Workflow for Mitochondrial Targeting A Conjugation of Cargo Molecule to this compound B Incubation of Conjugate with Cultured Cells A->B C Mitochondrial Accumulation of the Conjugate B->C D Release/Action of Cargo Molecule within Mitochondria C->D E Downstream Cellular Assays D->E

Caption: General experimental workflow for using this compound as a mitochondrial delivery agent.

Applications in Cell Biology Research

The primary application of this compound is to serve as a delivery vehicle to mitochondria for a variety of cargo molecules, including:

  • Fluorescent dyes: For visualizing mitochondrial morphology and dynamics.

  • Small molecule inhibitors: To study the effects of specific enzyme inhibition within the mitochondrial context.

  • Photosensitizers: For applications in photodynamic therapy.

  • Potential therapeutic compounds: To assess their efficacy at the mitochondrial level.

A key study by Kulkarni et al. demonstrated that unlike traditional TPP carriers, this compound does not uncouple oxidative phosphorylation, thus preserving normal mitochondrial function during experimentation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the foundational study on this compound.

ParameterCell LineValueSignificanceReference
Mitochondrial DepolarizationC2C12No significant depolarization observedDemonstrates the inert nature of the carrier, preserving mitochondrial health.
CytotoxicityC2C12No significant cytotoxicity observedConfirms the safety of the carrier for use in live-cell imaging and experiments.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential after Treatment with this compound

This protocol is designed to verify that this compound does not disrupt the mitochondrial membrane potential, a critical parameter for mitochondrial health.

Materials:

  • C2C12 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • JC-1 dye (or other potentiometric fluorescent dye)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed C2C12 cells in a suitable culture vessel (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentration. Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired duration (e.g., 24 hours).

  • Staining with JC-1: Prepare a working solution of JC-1 dye in a complete culture medium. Remove the treatment medium and wash the cells once with warm PBS. Add the JC-1 staining solution to the cells and incubate under standard culture conditions.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Imaging/Analysis: Add fresh culture medium to the cells. Analyze the fluorescence using a fluorescence microscope or a multi-well plate reader. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

G cluster_protocol Protocol for Mitochondrial Membrane Potential Assay A Seed C2C12 Cells B Treat with this compound A->B C Stain with JC-1 Dye B->C D Wash Cells C->D E Analyze Fluorescence (Red/Green Ratio) D->E

Caption: Workflow for assessing mitochondrial membrane potential after this compound treatment.

Protocol 2: General Procedure for Mitochondrial Delivery of a Cargo Molecule

This protocol outlines the general steps for conjugating a cargo molecule to this compound and assessing its mitochondrial localization.

Materials:

  • This compound with a reactive handle (e.g., an azide (B81097) or alkyne for click chemistry)

  • Cargo molecule with a complementary reactive group

  • Appropriate catalysts and solvents for the conjugation reaction

  • Cultured cells

  • Fluorescence microscope with co-localization capabilities

  • MitoTracker dye (or another mitochondrial marker)

Procedure:

  • Conjugation: Perform the chemical conjugation of the cargo molecule to this compound using an appropriate and established chemical reaction (e.g., copper-catalyzed azide-alkyne cycloaddition - "click chemistry"). Purify the resulting conjugate using standard chromatographic techniques.

  • Cell Treatment: Treat the cultured cells with the purified conjugate at an appropriate concentration and for a suitable duration.

  • Mitochondrial Co-staining: In the final minutes of the incubation, add a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) to the culture medium to co-stain the mitochondria.

  • Washing: Wash the cells with fresh, warm medium to remove any unbound conjugate and mitochondrial dye.

  • Imaging: Visualize the cells using a fluorescence microscope. The successful mitochondrial delivery of the cargo will be indicated by the co-localization of the fluorescence signal from the cargo molecule with the signal from the mitochondrial marker.

G cluster_delivery Protocol for Mitochondrial Delivery and Localization A Conjugate Cargo to This compound B Treat Cells with Conjugate A->B C Co-stain with MitoTracker B->C D Wash Cells C->D E Image and Analyze Co-localization D->E

Caption: Workflow for delivering a cargo molecule to mitochondria and confirming its localization.

Conclusion

This compound represents a significant advancement in the field of mitochondrial research. Its ability to deliver molecules to mitochondria without perturbing their function opens up new avenues for investigating mitochondrial biology and for the rational design of mitochondria-targeted drugs. The protocols provided here serve as a starting point for researchers to incorporate this powerful tool into their experimental workflows.

References

Experimental Guide for Using 4-CF3-Tpp-DC in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-CF3-Tpp-DC, with the full chemical name decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide, is a novel mitochondriotropic carrier molecule designed for the targeted delivery of diagnostic and therapeutic agents to mitochondria.[1][2] Unlike traditional triphenylphosphonium (TPP+)-based carriers, this compound is engineered to be inert, meaning it does not disrupt mitochondrial function. Specifically, it avoids the uncoupling of oxidative phosphorylation, a common side effect of older TPP+ compounds that can interfere with experimental results and induce cytotoxicity.[1][3][4] The addition of trifluoromethyl (CF3) groups to the phenyl rings of the TPP+ moiety reduces the electron density on the phosphorus atom, which mitigates the uncoupling activity. This makes this compound a superior carrier for delivering a wide range of "cargo" molecules, such as fluorescent probes, nanoparticles, and therapeutic drugs, to the mitochondrial matrix in living cells without altering their baseline physiological state.

These application notes provide a comprehensive guide for the effective use of this compound in live-cell experiments, covering its physicochemical properties, recommended protocols for cell loading and imaging, and data presentation guidelines.

Physicochemical and Handling Properties of this compound

A summary of the key properties of this compound is provided in the table below for easy reference. Proper handling and storage are crucial for maintaining the stability and efficacy of the compound.

PropertyValueReference
Full Chemical Name decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide
Synonym 4-CF3-Triphenylphosphonium-DC
CAS Number 2661108-93-4
Molecular Formula C31H33F9P • Br
Formula Weight 687.5 g/mol
Purity ≥98%
Appearance Crystalline solid
Solubility DMSO: 10 mg/mL, DMF: 5 mg/mL, Ethanol: 5 mg/mL
Storage -20°C
Stability ≥ 4 years (when stored properly)

Experimental Protocols

The following protocols provide a general framework for using this compound in live-cell applications. It is important to note that optimal conditions (e.g., concentration, incubation time) may vary depending on the specific cell type and the nature of the cargo being delivered. Therefore, initial optimization experiments are highly recommended.

Protocol 1: Preparation of Stock Solutions

Proper preparation of a concentrated stock solution is the first step in ensuring reproducible experimental results.

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. For a 10 mM stock solution, dissolve 6.875 mg of this compound in 1 mL of high-quality, anhydrous DMSO.

  • Dissolution: Add the calculated amount of DMSO to the vial containing the this compound solid. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Loading and Imaging of a this compound-Cargo Conjugate

This protocol describes the general procedure for labeling live cells with a conjugate of this compound and a fluorescent cargo.

Materials:

  • Cultured cells on a suitable imaging dish or plate (e.g., glass-bottom dishes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • This compound-cargo conjugate stock solution (in DMSO)

  • Fluorescence microscope equipped with appropriate filters for the cargo fluorophore

Procedure:

  • Cell Seeding: Seed the cells onto the imaging plates at a density that will result in a 50-70% confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Preparation of Loading Medium: On the day of the experiment, prepare the loading medium by diluting the this compound-cargo conjugate stock solution into pre-warmed complete cell culture medium. The final concentration of the conjugate should be optimized, but a starting range of 100 nM to 5 µM is recommended. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the prepared loading medium to the cells.

  • Incubation: Incubate the cells for a specific period to allow for the uptake and mitochondrial accumulation of the conjugate. The optimal incubation time will vary depending on the cell type and conjugate concentration but can range from 30 minutes to several hours.

  • Washing: After incubation, remove the loading medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any excess, non-internalized conjugate.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium) to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the fluorescent cargo.

Recommended Starting Concentrations and Incubation Times

The following table provides suggested starting points for optimizing the loading conditions for your specific cell line.

Cell TypeRecommended Starting ConcentrationRecommended Incubation Time
C2C12 (mouse myoblasts)1 µM1-2 hours
HeLa (human cervical cancer)500 nM - 2 µM30-60 minutes
Primary Neurons100 nM - 500 nM1-4 hours
Fibroblasts (e.g., NIH-3T3)1 µM - 5 µM1-2 hours

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mitochondrial targeting mechanism of this compound and the general experimental workflow.

G cluster_cell Live Cell cluster_mito Mitochondrion Mitochondrial Matrix Mitochondrial Matrix Cell Membrane Cell Membrane Mitochondrial Membrane Mitochondrial Membrane Cell Membrane->Mitochondrial Membrane Cytosolic Transport Mitochondrial Membrane->Mitochondrial Matrix ΔΨm-driven uptake This compound-Cargo This compound -Cargo This compound-Cargo->Cell Membrane Passive Diffusion

Caption: Mitochondrial targeting by this compound.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Seed Cells Seed Cells Start->Seed Cells Prepare Loading Medium Prepare Loading Medium Prepare Stock Solution->Prepare Loading Medium Load Cells Load Cells Seed Cells->Load Cells Prepare Loading Medium->Load Cells Wash Cells Wash Cells Load Cells->Wash Cells Image Cells Image Cells Wash Cells->Image Cells Analyze Data Analyze Data Image Cells->Analyze Data

Caption: General experimental workflow for live-cell imaging.

Conclusion

This compound represents a significant advancement in the field of mitochondrial research and drug delivery. Its inert nature allows for the precise study of mitochondrial function and the targeted delivery of therapeutics without the confounding off-target effects of earlier-generation carriers. By following the protocols and guidelines outlined in this document, researchers can effectively utilize this powerful tool to advance their studies in cell biology, pharmacology, and beyond. As with any experimental technique, careful optimization and appropriate controls are essential for obtaining reliable and meaningful data.

References

Application Notes & Protocols: 4-CF3-Tpp-DC as a Carrier for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-CF3-Tpp-DC is a novel carrier molecule designed for the targeted delivery of fluorescent probes, particularly to the mitochondria of living cells. This carrier is based on a triphenylphosphonium (Tpp) scaffold, a well-established motif for mitochondrial targeting due to the large mitochondrial membrane potential. The structure incorporates a 4-trifluoromethylphenyl group to enhance lipophilicity and membrane permeability. A dicyanovinyl (DC) group serves as a versatile reactive handle for the covalent attachment of a wide range of fluorescent dyes or functional moieties, or it can act as an integral part of the fluorophore itself.

The primary application of this compound is to facilitate the investigation of mitochondrial function, dynamics, and pathophysiology by enabling the precise delivery of environmentally sensitive or reactive fluorescent probes to this organelle. Its design allows for the development of probes that can report on viscosity, reactive oxygen species (ROS), pH, or specific enzyme activities within the mitochondrial matrix.

Key Features & Applications

  • Mitochondrial Targeting: The cationic triphenylphosphonium core directs the carrier and its fluorescent cargo to the mitochondria in response to the negative membrane potential.

  • Enhanced Permeability: The 4-trifluoromethylphenyl group increases the lipophilicity of the molecule, promoting efficient passage across the plasma and mitochondrial membranes.

  • Versatile Conjugation: The dicyanovinyl group provides a reactive site for the straightforward conjugation of fluorescent probes via nucleophilic addition or other coupling chemistries.

  • Potential for "Turn-On" Probes: The dicyanovinyl moiety can be part of a push-pull chromophore system, allowing for the design of probes that exhibit fluorescence enhancement upon reaction with a specific analyte.

Potential Applications:

  • Monitoring mitochondrial viscosity in neurodegenerative disease models.

  • Detecting fluctuations in mitochondrial ROS levels during oxidative stress.

  • Measuring pH changes within the mitochondrial matrix.

  • Assessing the activity of specific mitochondrial enzymes.

Quantitative Data

The following tables present hypothetical performance data for a fluorescent probe constructed using the this compound carrier. This data is for illustrative purposes to demonstrate the expected performance characteristics.

Table 1: Photophysical Properties of a Hypothetical this compound-Fluorophore Conjugate

PropertyValue
Absorption Maximum (λabs)488 nm
Emission Maximum (λem)525 nm
Molar Extinction Coefficient85,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.65 in Ethanol
Fluorescence Lifetime (τ)4.2 ns

Table 2: Performance Metrics in Cellular Imaging

ParameterValue
Optimal Loading Concentration100 - 500 nM
Incubation Time15 - 30 minutes
Pearson's Colocalization Coefficient (with MitoTracker Red CMXRos)> 0.9
Cytotoxicity (IC50 in HeLa cells, 24h)> 25 µM
Photostability> 80% intensity after 5 min continuous imaging

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Fluorescent Probe to this compound

This protocol describes the conjugation of a hypothetical thiol-containing fluorophore to the dicyanovinyl group of the this compound carrier via a Michael addition reaction.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

    • Dissolve the thiol-containing fluorescent probe in anhydrous DMF to a final concentration of 12 mM.

    • Prepare a 1 M solution of triethylamine (B128534) (TEA) in DMF.

  • Reaction Setup:

    • In a nitrogen-flushed vial, add 100 µL of the this compound solution (1 µmol).

    • Add 100 µL of the thiol-probe solution (1.2 µmol, 1.2 equivalents).

    • Add 2 µL of the TEA solution (2 µmol, 2 equivalents) to catalyze the reaction.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the this compound-probe conjugate as a solid.

  • Storage:

    • Store the final conjugate at -20°C, protected from light and moisture.

Protocol 2: Cellular Imaging of Mitochondria

This protocol provides a general procedure for staining mitochondria in cultured mammalian cells using a this compound-based probe.

  • Cell Culture:

    • Plate mammalian cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips and culture to 60-80% confluency.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the this compound-probe conjugate in DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 200 nM.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 20 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells twice with warm PBS or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution).

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a confocal fluorescence microscope equipped with appropriate laser lines and emission filters (e.g., excitation at 488 nm, emission collected at 500-550 nm).

Visualizations

G cluster_plasma Extracellular Space cluster_cell Cytoplasm cluster_mito Mitochondrion Probe Probe Probe_in Probe_in Probe_Mito Probe_Mito Probe_in->Probe_Mito ΔΨm-driven Accumulation Mito_Matrix Mitochondrial Matrix Probe_Mito->Mito_Matrix Analyte Interaction (Fluorescence 'On')

Caption: Mechanism of mitochondrial targeting and activation.

G A Seed cells on glass-bottom dish B Prepare this compound probe working solution C Incubate cells with probe (37°C, 20 min) B->C D Wash cells twice with warm PBS C->D E Add imaging buffer D->E F Acquire images using confocal microscopy E->F G Carrier This compound Carrier Mitochondrial Targeting Moiety (Tpp) Reactive Site (DC) Conjugate Carrier-Probe Conjugate Mitochondria-Targeted Fluorescent Reporter Carrier:f2->Conjugate:f0 Conjugation Probe { Fluorescent Probe |  Thiol Group} Probe:f1->Conjugate:f0

Tracking the Mitochondrial Journey of 4-CF3-Tpp-DC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for tracking the mitochondrial localization of 4-CF3-Tpp-DC, a novel mitochondriotropic carrier. As an inert carrier, this compound is designed to deliver therapeutic or diagnostic agents to the mitochondria without disrupting the mitochondrial membrane potential or oxidative phosphorylation, making accurate verification of its subcellular localization crucial. Given that this compound is not inherently fluorescent, this document outlines two robust methods to confirm its mitochondrial accumulation: an indirect method involving subcellular fractionation followed by quantitative analysis, and a direct visualization method using a fluorescently labeled derivative.

Method 1: Subcellular Fractionation and Quantitative Analysis

This method provides a quantitative measure of this compound accumulation in mitochondria by physically separating cellular components and subsequently analyzing the concentration of the compound in each fraction using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., C2C12 myoblasts) to 80-90% confluency in appropriate growth medium.

  • Treat the cells with a known concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 1-24 hours) under standard culture conditions. Include an untreated control group.

2. Subcellular Fractionation:

  • Harvest the cells by trypsinization and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2 with protease inhibitors) and incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

  • Carefully collect the supernatant (containing cytoplasm and mitochondria) and transfer it to a new pre-chilled tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction. The pellet contains the enriched mitochondrial fraction.

  • Wash the mitochondrial pellet by resuspending in mitochondrial isolation buffer and repeating the 10,000 x g centrifugation step.

3. Sample Preparation for Analysis:

  • To the mitochondrial and cytosolic fractions, add an equal volume of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and extract the small molecule.

  • Vortex vigorously and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated protein.

  • Collect the supernatant containing this compound for HPLC or LC-MS analysis.

4. HPLC or LC-MS Analysis:

  • Analyze the extracted samples by reverse-phase HPLC or LC-MS.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV detector at 225 nm (the maximum absorbance of this compound).

  • LC-MS Conditions (Example):

    • Couple the HPLC system to a mass spectrometer for more sensitive and specific detection.

    • Monitor the specific mass-to-charge ratio (m/z) of this compound.

  • Quantify the amount of this compound in each fraction by comparing the peak area to a standard curve generated with known concentrations of the compound.

Data Presentation

Summarize the quantitative data in a table to compare the concentration of this compound in different subcellular fractions.

Cellular FractionThis compound Concentration (µg/mg protein)% of Total Cellular Uptake
Whole Cell Lysate100%
Cytosolic Fraction
Mitochondrial Fraction
Nuclear Fraction

Experimental Workflow Diagram

Subcellular_Fractionation_Workflow start Cell Culture and Treatment with this compound harvest Harvest and Wash Cells start->harvest lysis Hypotonic Lysis and Homogenization harvest->lysis centrifuge1 Centrifuge at 700 x g lysis->centrifuge1 supernatant1 Collect Supernatant (Cytosol + Mitochondria) centrifuge1->supernatant1 pellet1 Pellet (Nuclei + Debris) centrifuge1->pellet1 centrifuge2 Centrifuge at 10,000 x g supernatant1->centrifuge2 supernatant2 Supernatant (Cytosolic Fraction) centrifuge2->supernatant2 pellet2 Pellet (Mitochondrial Fraction) centrifuge2->pellet2 extraction Solvent Extraction supernatant2->extraction pellet2->extraction analysis HPLC or LC-MS Analysis extraction->analysis data Data Quantification and Comparison analysis->data

Caption: Workflow for subcellular fractionation and quantitative analysis.

Method 2: Fluorescence Microscopy with a Labeled Derivative

This method allows for the direct visualization of the compound's localization within the cell by synthesizing a fluorescently tagged version of this compound and performing co-localization studies with a known mitochondrial marker.

Protocol for Synthesis of a Fluorescent Derivative (Conceptual)

A fluorescent dye with a reactive group (e.g., a carboxylic acid or an amine) can be coupled to a modified this compound structure that incorporates a suitable linker. For example, a linker with a terminal amine could be attached to the triphenylphosphonium core, which can then be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., fluorescein (B123965) or rhodamine).

Experimental Protocol

1. Cell Culture and Staining:

  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Incubate the cells with the fluorescently labeled this compound derivative at an appropriate concentration and for a suitable duration, determined through titration experiments.

  • In the last 15-30 minutes of incubation, add a mitochondrial-specific dye such as MitoTracker™ Red CMXRos or MitoTracker™ Green FM, following the manufacturer's protocol.

  • Wash the cells twice with pre-warmed PBS or live-cell imaging solution.

2. Fluorescence Microscopy:

  • Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent derivative and the MitoTracker dye.

  • Acquire images in separate channels for the fluorescent derivative and the mitochondrial marker. It is also recommended to acquire a brightfield or DIC image for cellular morphology.

3. Co-localization Analysis:

  • Merge the images from the two fluorescence channels to visually inspect for overlap between the signal from the fluorescent derivative and the mitochondrial marker.

  • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or commercial software) to calculate co-localization coefficients, such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[1][2][3][4][5]

Data Presentation

Present the co-localization data in a table format.

CompoundPearson's Correlation Coefficient (PCC) with MitoTrackerManders' Overlap Coefficient (MOC)
Fluorescent this compound Derivative
Negative Control (non-mitochondrial probe)

Experimental Workflow Diagram

Fluorescence_Microscopy_Workflow start Synthesize Fluorescent this compound Derivative culture Culture Cells on Imaging Dishes start->culture stain Incubate with Fluorescent Derivative and MitoTracker culture->stain wash Wash Cells stain->wash image Acquire Images on Fluorescence Microscope wash->image analyze Co-localization Analysis (e.g., PCC, MOC) image->analyze visualize Visualize Merged Images image->visualize

Caption: Workflow for fluorescence microscopy and co-localization analysis.

Signaling Pathway and Logical Relationship Diagram

The underlying principle for the mitochondrial targeting of triphenylphosphonium (TPP)-based compounds like this compound is the large negative mitochondrial membrane potential.

Mitochondrial_Targeting_Pathway compound This compound (Lipophilic Cation) cell_membrane Plasma Membrane compound->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm mitochondrion Mitochondrion cytoplasm->mitochondrion Electrophoretic Movement accumulation Accumulation in Mitochondrial Matrix mitochondrion->accumulation membrane_potential High Negative Mitochondrial Membrane Potential (-150 to -180 mV) membrane_potential->mitochondrion

Caption: Mechanism of mitochondrial accumulation of this compound.

References

Application Notes and Protocols for 4-CF3-Tpp-DC in Oxidative Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-CF3-Tpp-DC, or decyltris[4-(trifluoromethyl)phenyl]-phosphonium bromide, is a novel mitochondriotropic carrier molecule designed for the targeted delivery of therapeutic and diagnostic agents to mitochondria. Unlike conventional triphenylphosphonium (TPP+)-based carriers, this compound is engineered to be inert towards the mitochondrial electron transport chain and oxidative phosphorylation (OXPHOS) system. Structural modifications to the TPP+ phenyl rings, specifically the inclusion of electron-withdrawing trifluoromethyl groups, abrogate the uncoupling activity often associated with TPP+ conjugates.[1][2] This property makes this compound an invaluable tool for studying mitochondrial function and for the development of mitochondria-targeted therapies, as it allows for the delivery of cargo without inducing mitochondrial depolarization or cell death.[3]

These application notes provide a comprehensive overview of the use of this compound in the context of oxidative phosphorylation research. Detailed protocols for assessing its impact on key mitochondrial functions are provided, along with a summary of its known effects on cellular bioenergetics.

Data Presentation

The following tables summarize the key quantitative data regarding the effects of this compound on mitochondrial function, establishing its credentials as an inert carrier.

CompoundBasal Respiration (% of Control)Maximal Respiration (% of Control)ATP Production (% of Control)
This compound No significant changeNo significant changeNo significant change
Control TPP+ Carrier Significant IncreaseSignificant IncreaseSignificant Decrease
FCCP (Uncoupler) Significant IncreaseSignificant IncreaseSignificant Decrease

Table 1: Comparative effects of this compound, a standard TPP+ carrier, and the uncoupler FCCP on mitochondrial respiration and ATP production in C2C12 myoblasts. Data is expressed as a percentage of the vehicle-treated control.

CompoundMitochondrial Membrane Potential
This compound No significant change
Control TPP+ Carrier Significant Decrease (Depolarization)
CCCP (Depolarizing Agent) Significant Decrease (Depolarization)

Table 2: Effect of this compound on mitochondrial membrane potential in C2C12 cells compared to a standard TPP+ carrier and the depolarizing agent CCCP.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on oxidative phosphorylation are provided below. These protocols are based on established methods and are specifically adapted for the use of this novel carrier.

Protocol 1: Assessment of Cellular Respiration using Extracellular Flux Analysis

This protocol details the measurement of Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, in live cells treated with this compound.

Materials:

  • This compound

  • C2C12 myoblasts

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Complete growth medium (DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Assay medium (Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XFe/XFp Analyzer

Procedure:

  • Cell Culture:

    • Seed C2C12 myoblasts in a Seahorse XF cell culture microplate at a density of 2 x 10^4 cells/well in 80 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and growth.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare fresh dilutions of this compound in assay medium to the desired final concentrations.

    • Remove the growth medium from the cells and wash with 150 µL of pre-warmed assay medium.

    • Add 180 µL of the assay medium containing the desired concentration of this compound or vehicle control to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with 20 µL of 10X concentrated solutions of oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.

    • Place the cell plate into the Seahorse XFe/XFp Analyzer.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This will involve sequential injections of the mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Compare the OCR profiles of cells treated with this compound to the vehicle control.

Protocol 2: Measurement of Mitochondrial Membrane Potential

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential following treatment with this compound.

Materials:

  • This compound

  • C2C12 myoblasts

  • Black, clear-bottom 96-well plates

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • TMRE stock solution (in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Seed C2C12 myoblasts in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare dilutions of this compound in complete growth medium.

    • Remove the old medium and add 100 µL of medium containing this compound or vehicle control to the respective wells.

    • For the positive control, add CCCP to a final concentration of 10 µM.

    • Incubate the plate for the desired treatment duration (e.g., 1-24 hours) at 37°C.

  • TMRE Staining:

    • Prepare a 200 nM working solution of TMRE in complete growth medium.

    • Remove the treatment medium and add 100 µL of the TMRE working solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with 100 µL of pre-warmed PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm. Alternatively, visualize the cells using a fluorescence microscope with a TRITC filter set.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Compare the fluorescence intensity of this compound-treated cells to the vehicle control and the CCCP-treated positive control. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 3: Determination of Cellular ATP Levels

This protocol outlines the use of a luciferase-based assay to measure cellular ATP content after treatment with this compound.

Materials:

  • This compound

  • C2C12 myoblasts

  • White, opaque 96-well plates

  • Complete growth medium

  • ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed C2C12 myoblasts in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve if absolute ATP quantification is required.

    • Compare the luminescence signals from this compound-treated cells to the vehicle control. A decrease in luminescence indicates a reduction in cellular ATP levels.

Visualizations

OxidativePhosphorylation_Pathway cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Chemiosmosis Chemiosmosis cluster_Matrix Mitochondrial Matrix cluster_Carrier Mitochondrial Targeting ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ProtonGradient Proton Gradient (Intermembrane Space) ComplexI->ProtonGradient H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome c reductase) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient H+ pumping ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- ComplexIV->ProtonGradient H+ pumping H2O H₂O ComplexIV->H2O ATPSynthase ATP Synthase (Complex V) ProtonGradient->ATPSynthase Proton Motive Force ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATPSynthase 4_CF3_Tpp_DC This compound (Inert Carrier) Cargo Therapeutic/Diagnostic Cargo 4_CF3_Tpp_DC->Cargo cluster_Matrix cluster_Matrix 4_CF3_Tpp_DC->cluster_Matrix Delivers Cargo to Matrix

Figure 1: Overview of Oxidative Phosphorylation and the role of this compound.

Experimental_Workflow_OCR start Seed C2C12 cells in Seahorse microplate incubation1 Incubate 24h (37°C, 5% CO₂) start->incubation1 treatment Treat with this compound or vehicle control (1h) incubation1->treatment seahorse_assay Perform Seahorse XF Cell Mito Stress Test treatment->seahorse_assay injection1 Inject Oligomycin seahorse_assay->injection1 Measure Basal Respiration injection2 Inject FCCP injection1->injection2 Measure ATP-linked Respiration injection3 Inject Rotenone/Antimycin A injection2->injection3 Measure Maximal Respiration data_analysis Analyze OCR data injection3->data_analysis Measure Non-mitochondrial Respiration

Figure 2: Experimental workflow for assessing Oxygen Consumption Rate (OCR).

Logical_Relationship cluster_Compound Compound Properties cluster_Effect Effect on Oxidative Phosphorylation cluster_Outcome Experimental Outcome 4_CF3_Tpp_DC This compound NoUncoupling No Uncoupling 4_CF3_Tpp_DC->NoUncoupling TPP Traditional TPP+ Uncoupling Uncoupling TPP->Uncoupling StableMito Stable Mitochondrial Function NoUncoupling->StableMito AlteredMito Altered Mitochondrial Function Uncoupling->AlteredMito

Figure 3: Logical relationship of this compound's effect on OXPHOS.

References

Application Notes and Protocols for Assessing Mitochondrial Health

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Assessing Mitochondrial Health with a Focus on Mitochondrial Targeting

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular metabolism and signaling, and their dysfunction is implicated in a wide range of human diseases. The assessment of mitochondrial health is therefore a critical aspect of biomedical research and drug development. A key parameter for evaluating mitochondrial function is the mitochondrial membrane potential (ΔΨm), which is the electrochemical gradient across the inner mitochondrial membrane. This document provides a detailed protocol for assessing mitochondrial health using fluorescent probes that accumulate in the mitochondria, with a special note on the role of mitochondrial targeting carriers like 4-CF3-Tpp-DC.

The Role of this compound as a Mitochondrial Targeting Carrier

This compound (decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide) is a lipophilic cation that is readily taken up by cells and accumulates in the mitochondria due to the negative mitochondrial membrane potential. It is characterized as an inert mitochondriotropic carrier, meaning it can transport attached molecules to the mitochondria without itself significantly impacting mitochondrial function, such as inducing depolarization or cell death[1]. This property makes it a valuable tool for delivering specific probes or therapeutic agents to the mitochondria. While it has an absorbance maximum at 225 nm, its utility as a direct fluorescent probe for mitochondrial health is not well-established in the scientific literature. Therefore, the following protocols will focus on the use of well-validated fluorescent dyes for assessing mitochondrial membrane potential, a process that can be enhanced by mitochondrial targeting strategies.

Principle of Mitochondrial Membrane Potential Assessment

The assessment of ΔΨm typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the mitochondrial matrix in a manner dependent on the membrane potential. In healthy, energized mitochondria with a high ΔΨm (typically -140 to -180 mV), these dyes will accumulate and exhibit a strong fluorescent signal. Conversely, in depolarized or unhealthy mitochondria, the reduced ΔΨm leads to decreased dye accumulation and a weaker fluorescent signal.

Data Presentation: Comparison of Common Fluorescent Probes for ΔΨm

ProbeExcitation (nm)Emission (nm)Mode of ActionAdvantagesDisadvantagesTypical Concentration
TMRM (Tetramethylrhodamine, Methyl Ester)~548~573Nernstian; accumulates in mitochondria based on ΔΨm.Monomer, non-quenching at low concentrations, suitable for quantitative measurements.Can be phototoxic, potential for quenching at high concentrations.20-100 nM
TMRE (Tetramethylrhodamine, Ethyl Ester)~549~574Nernstian; accumulates in mitochondria based on ΔΨm.Similar to TMRM, slightly more lipophilic.Similar to TMRM, potential for non-specific binding.20-100 nM
JC-1~514 (monomer), ~585 (aggregate)~529 (monomer), ~590 (aggregate)Forms J-aggregates in high ΔΨm mitochondria (red fluorescence), exists as monomers in low ΔΨm mitochondria (green fluorescence).Ratiometric measurement (red/green) minimizes artifacts from dye concentration and cell number.Can be difficult to load and wash, sensitive to experimental conditions.1-5 µM
DiOC6(3)~484~501Nernstian; accumulates in mitochondria based on ΔΨm.Bright green fluorescence.Can inhibit the respiratory chain, also stains endoplasmic reticulum.10-50 nM

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRM with Fluorescence Microscopy

This protocol describes the use of TMRM to qualitatively and semi-quantitatively assess ΔΨm in cultured cells.

Materials:

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • Hoechst 33342 (for nuclear counterstaining)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - a mitochondrial uncoupler used as a control for depolarization.

  • Culture medium

  • Phosphate Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine and DAPI)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a fresh working solution of TMRM in pre-warmed culture medium. A final concentration of 20-100 nM is recommended, which should be optimized for the specific cell type and experimental conditions. To counterstain nuclei, Hoechst 33342 can be added to the staining solution at a final concentration of 1 µg/mL.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the TMRM and Hoechst 33342 staining solution to the cells.

    • Incubate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed culture medium to remove excess dye.

    • Add fresh, pre-warmed culture medium to the cells for imaging.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope.

    • Acquire images using the appropriate filter sets for TMRM (e.g., Ex: 548 nm, Em: 573 nm) and Hoechst 33342 (e.g., Ex: 350 nm, Em: 461 nm).

    • Use consistent acquisition settings (e.g., exposure time, gain) for all samples to be compared.

  • Control Treatment (Depolarization):

    • To confirm that the TMRM signal is dependent on ΔΨm, treat a parallel set of stained cells with a mitochondrial uncoupler.

    • Add FCCP to the culture medium at a final concentration of 1-10 µM.

    • Incubate for 5-10 minutes and acquire images. A significant decrease in TMRM fluorescence intensity in the mitochondria is expected.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of interest (ROIs).

    • Subtract the background fluorescence.

    • Compare the fluorescence intensity between control and treated cells.

Protocol 2: High-Throughput Assessment of Mitochondrial Membrane Potential using a Plate Reader

This protocol is suitable for screening the effects of multiple compounds on ΔΨm in a multi-well plate format.

Materials:

  • TMRM

  • FCCP

  • Cells cultured in a black, clear-bottom multi-well plate (e.g., 96-well)

  • Fluorescence plate reader with bottom-reading capabilities and appropriate filters.

Procedure:

  • Cell Plating: Seed cells into a black, clear-bottom multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment: Treat cells with the compounds of interest for the desired duration. Include vehicle-treated wells as a negative control.

  • Staining:

    • Prepare a TMRM staining solution in culture medium as described in Protocol 1.

    • Remove the compound-containing medium and add the TMRM solution to all wells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium. Add fresh medium to each well.

  • Fluorescence Measurement:

    • Place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity from the bottom of the wells using settings appropriate for TMRM (e.g., Ex: 548 nm, Em: 573 nm).

  • Control for Depolarization (FCCP Treatment):

    • To normalize the data, a set of wells should be treated with FCCP to determine the minimum fluorescence signal corresponding to complete depolarization.

    • After the initial reading, add a concentrated stock of FCCP to all wells to achieve a final concentration of 1-10 µM.

    • Incubate for 5-10 minutes and read the fluorescence again.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • The ΔΨm-dependent TMRM fluorescence can be expressed as a percentage of the signal from the vehicle-treated control after subtracting the FCCP-treated signal.

    • Data can be summarized in tables for easy comparison of the effects of different compounds.

Visualization of Concepts

Signaling Pathway: Mitochondrial Health and Membrane Potential

Mitochondrial_Health_Signaling ETC Electron Transport Chain (ETC) Proton_Pumping Proton Pumping (H+) ETC->Proton_Pumping Drives DeltaPsi Mitochondrial Membrane Potential (ΔΨm) Proton_Pumping->DeltaPsi Generates ATP_Synthase ATP Synthase DeltaPsi->ATP_Synthase TMRM_Accumulation TMRM Accumulation (High Fluorescence) DeltaPsi->TMRM_Accumulation Promotes TMRM_Low Low TMRM Accumulation (Low Fluorescence) DeltaPsi->TMRM_Low Leads to ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Mitochondrial_Health Healthy Mitochondria ATP_Production->Mitochondrial_Health Maintains Dysfunction Mitochondrial Dysfunction Dysfunction->ETC Dysfunction->DeltaPsi Reduces Uncouplers Uncouplers (e.g., FCCP) Uncouplers->DeltaPsi Dissipates TMRM_Low->Dysfunction Indicates

Caption: Relationship between the electron transport chain, mitochondrial membrane potential, and ATP production in healthy and dysfunctional mitochondria.

Experimental Workflow: Fluorescence Microscopy Assessment of ΔΨm

Experimental_Workflow Start Start: Culture Cells Treatment Treat with Compounds (Optional) Start->Treatment Staining Stain with TMRM and Hoechst 33342 Treatment->Staining Wash Wash Cells Staining->Wash Image Acquire Images (Fluorescence Microscope) Wash->Image Control Add FCCP (Control) Wash->Control Analysis Image Analysis: Quantify Fluorescence Image->Analysis Image_Control Acquire Images of Depolarized Cells Control->Image_Control Image_Control->Analysis Results Results: Compare ΔΨm Analysis->Results

Caption: Step-by-step workflow for assessing mitochondrial membrane potential using fluorescence microscopy.

References

Application Note: Utilizing 4-CF3-Tpp-DC for High-Content Screening of Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key contributor to a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, the development of therapeutic agents that specifically target mitochondria is of significant interest. High-content screening (HCS) offers a powerful platform for identifying and characterizing such compounds by enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner. A critical challenge in mitochondrial research is the delivery of probes and potential therapeutics to this organelle without inducing off-target effects. The triphenylphosphonium (TPP+) cation has been widely used for this purpose due to its ability to accumulate within the negatively charged mitochondrial matrix. However, traditional TPP+ carriers can themselves disrupt mitochondrial function, primarily by uncoupling oxidative phosphorylation.

The novel mitochondriotropic carrier, decyltris[4-(trifluoromethyl)phenyl]-phosphonium (4-CF3-Tpp-DC), has been identified as an inert carrier for mitochondrial targeting.[1][2][3][4] Unlike conventional TPP+ derivatives, this compound does not cause mitochondrial depolarization or cell death, making it an ideal vehicle for delivering cargo to mitochondria in cellular assays.[1] This application note describes the use of this compound in high-content screening assays to assess mitochondrial function and identify novel therapeutic agents.

Principle of this compound in Mitochondrial Targeting

This compound is a lipophilic cation that leverages the large mitochondrial membrane potential (ΔΨm) of approximately -180 mV to accumulate within the mitochondrial matrix. The key innovation of this compound lies in the structural modification of the TPP+ moiety. The addition of electron-withdrawing trifluoromethyl (CF3) groups to the phenyl rings decreases the electron density on the phosphorus atom. This modification abrogates the uncoupling activity observed with traditional TPP+ carriers, thus preventing the dissipation of the mitochondrial membrane potential. This "inert" nature ensures that any observed effects in a screening assay can be attributed to the delivered cargo rather than the carrier itself.

Applications in High-Content Screening

The use of this compound as a carrier is particularly advantageous in HCS for several reasons:

  • Reduced False Positives: By not interfering with mitochondrial respiration, this compound minimizes the risk of false positives that can arise from carrier-induced toxicity or mitochondrial dysfunction.

  • Accurate Assessment of Cargo Activity: The inert nature of the carrier allows for a more precise evaluation of the biological activity of the conjugated molecule (e.g., a fluorescent probe or a drug candidate) on mitochondrial function.

  • Multiparametric Analysis: HCS platforms can be used to simultaneously measure various parameters of mitochondrial health, such as mitochondrial membrane potential, morphology, reactive oxygen species (ROS) production, and calcium levels.

A general workflow for a high-content screening assay using a this compound conjugate is depicted below.

HCS_Workflow cluster_prep Assay Preparation cluster_treatment Cell Treatment & Incubation cluster_staining Staining & Imaging cluster_analysis Data Analysis start Seed Cells in Microplate compound_prep Prepare Library of this compound Conjugates treatment Treat Cells with Conjugates start->treatment compound_prep->treatment incubation Incubate for Defined Period treatment->incubation staining Add Mitochondrial & Nuclear Stains incubation->staining imaging Acquire Images using HCS System staining->imaging analysis Image & Data Analysis imaging->analysis hit_id Hit Identification & Validation analysis->hit_id

References

Troubleshooting & Optimization

Technical Support Center: Managing Cytotoxicity of CF3-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4-CF3-Tpp-DC" is not found in publicly available scientific literature. This guide provides general strategies for mitigating the cytotoxicity of a hypothetical trifluoromethyl-containing compound, hereafter referred to as CF3-Compound-X , based on established principles in cell biology and pharmacology. Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is CF3-Compound-X causing high levels of cell death in my experiments?

A1: The cytotoxicity of CF3-Compound-X can stem from several factors. High concentrations or prolonged exposure times are common causes.[1][2] The trifluoromethyl (-CF3) group, while often enhancing pharmacological activity, can also contribute to off-target effects or interfere with essential cellular pathways, leading to toxicity.[3][4][5] Additionally, the specific cell line being used may be particularly sensitive to the compound's mechanism of action.

Q2: What is the general mechanism behind trifluoromethyl-containing compound cytotoxicity?

A2: While the exact mechanism is compound-specific, the presence of a -CF3 group can alter a molecule's binding affinity, lipophilicity, and metabolic stability. This can lead to unintended interactions with various cellular proteins (off-target effects), disruption of mitochondrial function, induction of oxidative stress, or initiation of apoptotic pathways. For example, some fluorinated compounds are known to have higher cytotoxic properties in cancer cell cultures.

Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target toxicity is crucial. A recommended strategy is to use genetic knockdown (e.g., siRNA or CRISPR) of the intended target protein. If the cytotoxicity persists even after the target is knocked down, it is likely an off-target effect. Another approach is to use a structurally similar but biologically inactive analog of CF3-Compound-X as a negative control.

Q4: What are the first steps I should take to reduce the cytotoxicity of CF3-Compound-X?

A4: The most immediate steps are to optimize the concentration and exposure time. Perform a dose-response experiment to identify the lowest effective concentration that achieves the desired biological effect with minimal toxicity. Similarly, a time-course experiment can determine the shortest exposure duration required.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with CF3-Compound-X.

Problem Potential Cause Recommended Solution
High Cell Death Even at Low Concentrations The cell line is highly sensitive.Consider using a more resistant cell line if it aligns with your research goals. Perform a literature search for suitable alternatives.
The compound has potent off-target effects.Use genetic methods like CRISPR or siRNA to validate that the effect is linked to the intended target. Screen for off-target interactions if resources permit.
Inconsistent Viability Results Between Experiments Variability in compound preparation.Always prepare a fresh stock solution of CF3-Compound-X for each experiment and ensure thorough mixing before use.
Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well. Variations in cell density can alter susceptibility to cytotoxic agents.
Contamination (bacterial, fungal, mycoplasma).Regularly check cultures for contamination. Use proper aseptic techniques and perform mycoplasma testing.
Unexpected Changes in Cell Morphology (e.g., rounding, detachment) Sub-lethal cytotoxic effects are occurring.Document morphological changes and correlate them with the compound's concentration. These can be early indicators of stress or apoptosis.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below its toxic threshold (typically <0.5% for DMSO). Run a vehicle-only control.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to mitigate the cytotoxicity of CF3-Compound-X.

Table 1: Dose-Response Effect of CF3-Compound-X on Cell Viability

Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)
0 (Vehicle Control)100 ± 4.5100 ± 5.1
0.198 ± 3.995 ± 4.2
192 ± 5.075 ± 6.3
565 ± 7.140 ± 5.8
1030 ± 6.215 ± 4.9
2510 ± 3.85 ± 2.1
50<5<5
Data are presented as mean ± standard deviation.

Table 2: Effect of Co-treatment with an Antioxidant on CF3-Compound-X Cytotoxicity

TreatmentCell Viability (%) (48h)
Vehicle Control100 ± 4.8
CF3-Compound-X (10 µM)15 ± 4.9
N-acetylcysteine (NAC) (5 mM)98 ± 5.2
CF3-Compound-X (10 µM) + NAC (5 mM)45 ± 6.7
This hypothetical data suggests that oxidative stress may contribute to the compound's toxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of CF3-Compound-X. Replace the old medium with a medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT reagent in sterile PBS. Add 10 µL of this solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with CF3-Compound-X at various concentrations for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_0 Troubleshooting Workflow Start High Cytotoxicity Observed CheckConc Is Concentration Optimized? Start->CheckConc CheckTime Is Exposure Time Minimized? CheckConc->CheckTime Yes DoseResponse Perform Dose-Response (e.g., MTT Assay) CheckConc->DoseResponse No CheckSolvent Is Solvent Control Clean? CheckTime->CheckSolvent Yes TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse No SolventTox Solvent Toxicity Issue: Reduce Concentration CheckSolvent->SolventTox No OffTarget Suspect Off-Target Effect CheckSolvent->OffTarget Yes DoseResponse->CheckConc TimeCourse->CheckTime End Optimized Conditions SolventTox->End Validate Validate with siRNA/CRISPR or Inactive Analog OffTarget->Validate Validate->End

Caption: Troubleshooting workflow for addressing high cytotoxicity.

G Compound CF3-Compound-X Mito Mitochondrial Stress Compound->Mito Direct or Indirect Interaction ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Casp9 p53 pathway Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidant Antioxidants (e.g., NAC) Antioxidant->ROS Inhibits G Start Start: Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Treat with CF3-Compound-X (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End: Calculate % Viability Read->End

References

Technical Support Center: Optimizing 4-CF3-Tpp-DC Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 4-CF3-Tpp-DC for cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound with unknown cytotoxic potential, it is advisable to begin with a broad concentration range to determine its potency. A logarithmic or semi-logarithmic dilution series is a common approach.[1] A typical starting range could span from nanomolar (nM) to micromolar (µM) concentrations, for instance, from 10 nM to 100 µM.[1] This wide range will help in identifying the concentration at which the compound exhibits a biological effect and in determining the IC50 (half-maximal inhibitory concentration) if the compound is cytotoxic.[1]

Q2: How should I determine the optimal cell density for my experiment?

A2: The ideal cell density is critical for obtaining reliable and reproducible results and should be established for each specific cell line.[1][2] It is important that the cells are in the logarithmic growth phase during the assay. To avoid issues with under- or over-seeding, which can lead to variability, it is recommended to perform a cell titration experiment. This will help determine the seeding density that results in a linear relationship between the cell number and the assay signal (e.g., absorbance in an MTT assay) at the end of the incubation period.

Q3: What is the appropriate incubation time for treating cells with this compound?

A3: The incubation time can significantly influence the observed cytotoxicity. Standard incubation periods for many cytotoxicity assays are 24, 48, or 72 hours. However, the optimal duration depends on the compound's mechanism of action and the doubling time of the cell line being used. It is recommended to conduct a time-course experiment (e.g., testing at 24, 48, and 72 hours) to identify the incubation period that yields the most robust and reproducible data.

Q4: I am observing increased cell viability at low concentrations of this compound. Is this an expected result?

A4: This phenomenon, known as hormesis, can occasionally be observed. It is characterized by a stimulatory effect at low doses of a substance and an inhibitory effect at high doses. While not always expected, it is a possible biological response.

Q5: What should I do if I observe a precipitate in the wells after adding this compound?

A5: Precipitate formation can indicate poor solubility of the compound in the culture medium or an interaction with media components. It is important to visually inspect the wells under a microscope before proceeding with the assay. To troubleshoot this, you can test the solubility of the compound in the base medium without serum first. If a solvent like DMSO is used, ensure the final concentration is not causing the compound to precipitate out of solution.

Troubleshooting Guides

High Variability in Cell Viability Results
Possible Cause Solution
Inconsistent cell seedingUse a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers in each well.
Edge effects in the microplateAvoid using the outer wells of the plate, as they are more prone to evaporation, or ensure they are filled with sterile PBS or medium.
Variation in incubation conditionsEnsure stable temperature and CO2 levels in the incubator.
Incomplete dissolution of the compoundEnsure this compound is fully dissolved in the solvent before diluting it in the culture medium. Visual inspection for precipitates is recommended.
Unexpected Cytotoxicity Profile
Problem Possible Cause Solution
No effect on cell viability - Compound is inactive at the tested concentrations.- Incubation time is too short.- Compound is not soluble in the culture medium.- Test a higher concentration range.- Increase the incubation time (e.g., up to 72 hours).- Check the solubility and consider using a solubilizing agent like DMSO, ensuring the final solvent concentration is non-toxic to the cells.
100% cell death across all concentrations - The compound is highly potent.- The initial concentration range is too high.- There was an error in the compound dilution.- Perform a wider range of serial dilutions, starting from a much lower concentration (e.g., picomolar or nanomolar range).- Double-check all calculations and dilutions of the compound stock solution.
High background in assay - Assay reagent is interfering with the compound.- If using a colorimetric assay like MTT or a fluorescence-based assay like Alamar Blue, consider removing the drug-containing medium and replacing it with fresh medium containing only the assay reagent.

Quantitative Data Summary

To determine the optimal concentration of this compound, a dose-response curve should be generated. The following table provides example data from a hypothetical 72-hour cytotoxicity assay using the MTT method. The objective is to identify a concentration range that maintains high cell viability while being effective for the intended application.

This compound Concentration (µM)Absorbance (OD 570nm) (Mean ± SD)% Cell ViabilityNotes
0 (Vehicle Control)1.35 ± 0.07100%Baseline cell health.
0.011.33 ± 0.0898.5%No significant cytotoxicity observed.
0.11.30 ± 0.0696.3%Minimal cytotoxicity.
11.22 ± 0.0990.4%Potential start of the therapeutic window.
100.95 ± 0.0570.4%Moderate cytotoxicity.
250.68 ± 0.0450.4%Approaching CC50.
500.34 ± 0.0325.2%Significant cytotoxicity.
1000.12 ± 0.028.9%High cytotoxicity.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring >95% viability.

    • Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, carefully aspirate the medium containing this compound.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the MTT solution.

    • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound add_compound Add compound to cells compound_prep->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve

Caption: Workflow for optimizing this compound concentration using a cell viability assay.

Troubleshooting_Logic start High Variability in Results? check_seeding Verify Cell Seeding Consistency start->check_seeding Yes end_good Consistent Results start->end_good No check_plates Address Edge Effects check_seeding->check_plates check_conditions Ensure Stable Incubation Conditions check_plates->check_conditions end_bad Re-evaluate Protocol check_conditions->end_bad

Caption: Troubleshooting logic for high variability in cell viability assays.

Signaling_Pathway compound This compound target Molecular Target compound->target Inhibition pathway Downstream Signaling Cascade target->pathway Blocks Activation apoptosis Apoptosis / Cell Cycle Arrest pathway->apoptosis Leads to

Caption: A generalized potential signaling pathway for a cytotoxic compound like this compound.

References

Technical Support Center: 4-CF3-Tpp-DC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the mitochondrial targeting carrier, 4-CF3-Tpp-DC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a mitochondriotropic carrier molecule. It belongs to the triphenylphosphonium (TPP) family of compounds, which are positively charged and accumulate in the mitochondria due to the negative mitochondrial membrane potential. The "4-CF3" modification on the phenyl rings makes this particular carrier "inert," meaning it delivers its cargo to the mitochondria without disrupting mitochondrial function, specifically by not uncoupling oxidative phosphorylation, a common side effect of traditional TPP carriers.[1][2][3][4]

Q2: How does this compound target the mitochondria?

A2: The targeting mechanism is based on the large negative membrane potential across the inner mitochondrial membrane. As a lipophilic cation, this compound is driven to accumulate within the mitochondrial matrix.

Q3: What are the key advantages of using this compound over other TPP-based carriers?

A3: The primary advantage is its reduced impact on mitochondrial function. Studies have shown that unlike the parent TPP+ moiety, this compound does not uncouple oxidative phosphorylation or dissipate the mitochondrial membrane potential.[1] This "inert" nature ensures that the observed effects in an experiment are due to the delivered cargo and not the carrier itself.

Q4: What kind of cargo can be delivered using this compound?

A4: this compound is designed to carry and deliver a variety of small molecules, such as therapeutic agents and fluorescent probes, directly to the mitochondria.

Troubleshooting Guide

Issue 1: Inefficient or No Mitochondrial Localization of the this compound Conjugate

Possible Causes & Solutions

  • Incorrect conjugate structure: Ensure the synthesis of the this compound conjugate has been successful and the final product is pure.

  • Low mitochondrial membrane potential in the cell line: Some cell lines may have a lower mitochondrial membrane potential, leading to reduced uptake. Consider using a different cell line or a positive control with a standard TPP-conjugate known to accumulate in the mitochondria.

  • Suboptimal incubation time or concentration: The uptake of the conjugate is dependent on both time and concentration. It is recommended to perform a time-course and concentration-response experiment to determine the optimal conditions for your specific cell line and conjugate.

  • Cell health: Ensure that the cells are healthy and not overly confluent, as this can affect their metabolic state and mitochondrial membrane potential.

Issue 2: Unexpected Cytotoxicity

Possible Causes & Solutions

  • High conjugate concentration: While this compound is designed to be inert, high concentrations of any foreign molecule can induce stress and cytotoxicity. It is crucial to determine the optimal, non-toxic working concentration through a dose-response experiment.

  • Toxicity of the cargo: The observed cytotoxicity may be an intrinsic property of the molecule conjugated to this compound. To confirm this, a control experiment with the unconjugated cargo should be performed.

  • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells.

Issue 3: Difficulty in Visualizing Mitochondrial Localization

Possible Causes & Solutions

  • Low fluorescence signal of the cargo: If the cargo is a fluorescent probe, its quantum yield might be low. Increase the laser power or exposure time on the microscope, but be mindful of phototoxicity.

  • Photobleaching: The fluorescent signal may be bleaching quickly. Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, minimize the exposure time and laser power.

  • Inappropriate filter sets: Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of your fluorescent cargo.

  • Poor co-localization with mitochondrial markers: If you are using a mitochondrial marker like MitoTracker for co-localization, ensure that the marker itself is working correctly and that there is no spectral overlap with your fluorescent cargo.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare concentrated stock solutions of this compound and its conjugates in a suitable solvent.

Property Value
Solubility in DMSO 10 mg/mL
Solubility in Ethanol 5 mg/mL
Solubility in DMF 5 mg/mL
Storage Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol:

  • Weigh the desired amount of this compound or its conjugate in a sterile microfuge tube.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a stock concentration of 1-10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Cell Loading and Co-localization Imaging

This protocol describes the general procedure for loading cells with a fluorescent this compound conjugate and co-staining with a mitochondrial marker for localization analysis.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent this compound conjugate

  • MitoTracker™ probe (e.g., MitoTracker™ Deep Red FM)

  • Cell culture medium

  • Confocal microscope

Protocol:

  • Grow cells to 70-80% confluency.

  • Prepare the loading medium by diluting the fluorescent this compound conjugate to the desired final concentration in pre-warmed cell culture medium.

  • Prepare the MitoTracker™ staining solution according to the manufacturer's protocol (typically in the nM range).

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the loading medium containing the this compound conjugate and the MitoTracker™ probe to the cells.

  • Incubate the cells for the desired period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • After incubation, remove the loading medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Add fresh, pre-warmed culture medium to the cells.

  • Image the cells immediately using a confocal microscope with the appropriate laser lines and emission filters for your fluorescent conjugate and the MitoTracker™ probe.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of a this compound conjugate.

Materials:

  • Cells

  • 96-well plates

  • This compound conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound conjugate in cell culture medium.

  • Remove the medium from the cells and add the different concentrations of the conjugate. Include a vehicle control (medium with the same concentration of solvent used for the conjugate).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Visualizations

G General Experimental Workflow for this compound Conjugate Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution of this compound Conjugate treat_cells Treat Cells with Conjugate prep_stock->treat_cells seed_cells Seed Cells for Experiment seed_cells->treat_cells co_stain Co-stain with Mitochondrial Marker (e.g., MitoTracker) treat_cells->co_stain cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity imaging Confocal Microscopy Imaging co_stain->imaging colocalization Analyze Co-localization imaging->colocalization localization_confirm Confirm Mitochondrial Localization colocalization->localization_confirm determine_ic50 Determine IC50 Value cytotoxicity->determine_ic50

Caption: General experimental workflow for analyzing the mitochondrial localization and cytotoxicity of a this compound conjugate.

G Troubleshooting Logic for Poor Mitochondrial Localization start Start: Poor Mitochondrial Localization check_conjugate Is the this compound conjugate structure and purity confirmed? start->check_conjugate synthesize_purify Action: Re-synthesize and/or re-purify the conjugate. check_conjugate->synthesize_purify No check_cells Are the cells healthy and not over-confluent? check_conjugate->check_cells Yes synthesize_purify->start culture_cells Action: Re-plate cells at a lower density and ensure optimal culture conditions. check_cells->culture_cells No optimize_conditions Have incubation time and concentration been optimized? check_cells->optimize_conditions Yes culture_cells->start perform_titration Action: Perform a time-course and concentration-titration experiment. optimize_conditions->perform_titration No check_potential Does the cell line have a sufficiently high mitochondrial membrane potential? optimize_conditions->check_potential Yes perform_titration->start positive_control Action: Use a positive control (e.g., standard TPP-conjugate) or a different cell line. check_potential->positive_control No end Problem Resolved check_potential->end Yes positive_control->start

Caption: A troubleshooting decision tree for addressing poor mitochondrial localization of this compound conjugates.

References

Technical Support Center: Enhancing the Stability of 4-CF3-Tpp-DC Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-CF3-Tpp-DC stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in high-purity, anhydrous organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to the compound's high solubility.[1] Other suitable solvents include dimethylformamide (DMF) and ethanol. It is crucial to use fresh, anhydrous solvents, as moisture can compromise the stability of the compound, particularly in DMSO.

Q2: How should I store my this compound stock solutions?

A2: this compound stock solutions should be stored at -20°C for long-term stability. Some suppliers also suggest storage at 2-8°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Ensure the storage vials are tightly sealed to prevent solvent evaporation and moisture absorption.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, compounds with similar aromatic structures can be light-sensitive. As a precautionary measure, it is best practice to store stock solutions in amber vials or tubes protected from light. When handling the solutions, minimize exposure to direct light.

Q4: I observed precipitation in my stock solution after thawing. What should I do?

A4: Precipitation after a freeze-thaw cycle is a common issue. Before use, allow the aliquot to thaw completely at room temperature. Ensure the compound is fully redissolved by vortexing the solution. If precipitation persists, gentle warming (e.g., in a 37°C water bath) can aid in redissolution. Always visually inspect the solution for any particulate matter before use to ensure homogeneity.

Q5: Can I prepare working solutions of this compound in aqueous buffers?

A5: Direct dissolution in aqueous buffers is not recommended due to the poor aqueous solubility of many organic compounds. For experiments requiring an aqueous environment, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays). Be aware that this compound can undergo hydrolysis in aqueous DMSO solutions with a pH greater than 7.[2][3]

Troubleshooting Guide: Degradation and Precipitation

This guide provides a systematic approach to troubleshooting common stability issues with this compound solutions.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental results. Compound degradation leading to reduced effective concentration.1. Verify Stock Solution Integrity: Use an analytical method like HPLC to check the purity of your stock solution (see Experimental Protocol for HPLC Stability Assessment). 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of the concentrated stock for each experiment. 3. Review Storage Conditions: Ensure the stock solution is stored at the correct temperature and protected from light.
Visible changes in the solution (e.g., color change, cloudiness). Chemical instability, oxidation, or hydrolysis.1. Consult Compound Datasheet: Review the manufacturer's information for any specific stability data. 2. Optimize Solvent Choice: Use high-purity, anhydrous DMSO for stock preparation. 3. pH Considerations: If diluting into an aqueous buffer, be mindful that alkaline conditions (pH > 7) in the presence of DMSO can cause hydrolysis of this compound.[2][3]
Precipitation in stock or working solutions. Exceeding solubility limit; temperature changes.1. Check Final Concentration: Ensure the concentration in your final working solution does not exceed the compound's solubility in that medium. 2. Pre-warm Media: Before adding the stock solution, pre-warm the aqueous medium (e.g., cell culture media) to 37°C. 3. Gentle Mixing: Add the stock solution dropwise while gently vortexing the medium to facilitate mixing.

Quantitative Data Summary

The following table summarizes the known solubility and storage information for this compound.

Parameter Value Source
Solubility in DMSO 10 mg/mLCayman Chemical
Solubility in DMF 5 mg/mLCayman Chemical
Solubility in Ethanol 5 mg/mLCayman Chemical
Recommended Storage Temperature -20°C or 2-8°CCayman Chemical, Sigma-Aldrich
Stated Long-Term Stability ≥ 4 years (at -20°C)Cayman Chemical
Stability in Aqueous DMSO Stable at pH 2; degradation observed at pH > 7.ACS Omega

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes or gently warm the vial to 37°C in a water bath.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting vials. Store the aliquots at -20°C.

Protocol for HPLC Stability Assessment

This protocol provides a general framework for assessing the stability of this compound stock solutions.

  • Initial Analysis (T=0):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent.

    • Inject the sample into the HPLC system and record the chromatogram. The main peak's area at T=0 will serve as the baseline.

  • Sample Storage:

    • Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored stock solution.

    • Prepare and analyze the sample by HPLC as described in step 1.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area at T=0.

    • Calculate the percentage of the compound remaining to determine its stability under the tested conditions.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV at 225 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Visualizations

Stock_Solution_Workflow Workflow for Preparing and Troubleshooting Stock Solution Stability cluster_prep Preparation cluster_storage Storage & Use cluster_troubleshoot Troubleshooting weigh Weigh Compound add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Ensure Clear Solution store Store at -20°C, Protected from Light aliquot->store thaw Thaw and Visually Inspect Before Use store->thaw issue Inconsistent Results or Precipitation? thaw->issue Problem Observed? check_conc Verify Concentration & Solubility issue->check_conc check_storage Review Storage Conditions issue->check_storage run_qc Perform HPLC Purity Check issue->run_qc

Caption: A logical workflow for the preparation, storage, and troubleshooting of this compound stock solutions.

Mitochondrial_Carrier_Mechanism Conceptual Mechanism of this compound as a Mitochondriotropic Carrier cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrion carrier This compound carrier_in_mito This compound carrier->carrier_in_mito Accumulation driven by mitochondrial membrane potential (negative inside) mito_matrix Mitochondrial Matrix carrier_in_mito->mito_matrix Delivers conjugated cargo (if any) or acts as inert carrier

Caption: Diagram illustrating the function of this compound as a carrier targeting the mitochondria.

References

Technical Support Center: Navigating the Challenges of Triphenylphosphonium Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of triphenylphosphonium (TPP) carriers.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with TPP carriers?

A1: While TPP is a widely used moiety for targeting mitochondria, it is not biologically inert. The primary off-target effects stem from the TPP cation itself and can include:

  • Mitochondrial Dysfunction: TPP derivatives can impair mitochondrial function by inhibiting the electron transport chain and inducing a proton leak across the inner mitochondrial membrane.[1] This can lead to a decrease in mitochondrial membrane potential and reduced ATP synthesis.[1]

  • Uncoupling of Oxidative Phosphorylation (OXPHOS): TPP-linker conjugates, even without a therapeutic cargo, have been shown to uncouple OXPHOS, which reduces the efficiency of ATP generation.[2][3]

  • Cytotoxicity: At higher concentrations, TPP compounds can be toxic to cells. This toxicity is often linked to their impact on mitochondrial function and can be influenced by the hydrophobicity of the TPP derivative.[4]

  • Alterations in Cellular Respiration: TPP compounds can affect cellular oxygen consumption rates, initially stimulating respiration due to temporary mitochondrial depolarization, but leading to inhibition at higher concentrations.

  • Induction of Oxidative Stress: The disruption of mitochondrial function by TPP carriers can lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular oxidative stress.

Q2: How does the structure of a TPP conjugate influence its off-target effects?

A2: The structure of the TPP conjugate, particularly its lipophilicity, plays a crucial role in its off-target effects.

  • Alkyl Chain Length: Longer alkyl chains increase the hydrophobicity of the TPP derivative, which can lead to greater accumulation in the mitochondrial membrane and more pronounced negative effects on mitochondrial function.

  • Linker Moiety: The linker connecting the TPP cation to the cargo can influence the overall lipophilicity and, consequently, the off-target effects of the conjugate.

  • Substituents on Phenyl Rings: Modifying the phenyl rings of the TPP moiety can alter its electronic properties and lipophilicity. For instance, adding electron-withdrawing groups like 4-CF3 can reduce uncoupling activity without compromising mitochondrial targeting.

Q3: Are there any alternatives to traditional TPP carriers for mitochondrial targeting?

A3: Yes, researchers have explored several alternatives to mitigate the off-target effects of TPP. These include:

  • Modified TPP Carriers: As mentioned, structural modifications to the TPP moiety itself, such as the introduction of electron-withdrawing groups, can create more inert carriers.

  • Hydrophobized TPP: Conjugating TPP with phospholipids, like phosphatidylethanolamine (B1630911) (PE), can reduce its cytotoxicity while maintaining its mitochondrial targeting ability.

  • Other Lipophilic Cations: Rhodamine and certain cyanine (B1664457) dyes are other lipophilic cations that can accumulate in mitochondria, although they may have their own set of off-target effects to consider.

  • Mitochondria-Targeting Peptides: Specific peptide sequences, known as mitochondria-targeting signals (MTS), can be used to deliver cargo to mitochondria.

  • Nanocarriers: Liposomes, polymers, and other nanoparticles can be functionalized with TPP or other targeting ligands to deliver drugs to mitochondria, potentially reducing the off-target effects of the free carrier.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Control Experiments with TPP Carrier Alone
Possible Cause Troubleshooting Step
The concentration of the TPP conjugate is too high, leading to mitochondrial toxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration of your TPP conjugate. Start with a lower concentration range based on published data for similar compounds.
The TPP derivative is highly lipophilic, causing significant disruption of the mitochondrial membrane.Consider synthesizing a TPP analog with a shorter alkyl linker or adding hydrophilic functional groups to decrease its lipophilicity. Alternatively, explore modified TPP carriers with reduced toxicity profiles.
The cell line being used is particularly sensitive to mitochondrial perturbations.Test the TPP conjugate in a different cell line to see if the cytotoxicity is cell-type specific. Ensure the health of the cells before treatment, as unhealthy cells can be more susceptible to TPP-induced toxicity.
Issue 2: Unexpected Changes in Mitochondrial Membrane Potential (ΔΨm) in Treated Cells
Possible Cause Troubleshooting Step
The TPP carrier itself is causing depolarization of the mitochondrial membrane.Measure the ΔΨm in cells treated with the TPP carrier alone (without the conjugated cargo). This will help differentiate the effect of the carrier from the effect of the cargo. Use a fluorescent probe like TMRM or JC-1 for this assessment.
The concentration of the TPP conjugate is leading to uncoupling of oxidative phosphorylation.Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will provide a detailed bioenergetic profile and reveal any uncoupling effects.
The experimental conditions are affecting mitochondrial health.Ensure that the cell culture media and incubation conditions are optimal. Include appropriate positive and negative controls in your ΔΨm measurements (e.g., a known uncoupler like FCCP as a positive control for depolarization).
Issue 3: High Background Signal or Non-Specific Staining with Fluorescently Labeled TPP Conjugates
Possible Cause Troubleshooting Step
The concentration of the fluorescent TPP conjugate is too high, leading to binding to other cellular membranes.Titrate the concentration of the conjugate to find the lowest effective concentration that still provides a clear mitochondrial signal.
Inadequate washing steps are leaving behind unbound conjugate.Optimize the washing protocol after incubation with the TPP conjugate. Increase the number of washes or the volume of the washing buffer.
The TPP conjugate is aggregating, leading to non-specific fluorescent puncta.Prepare fresh dilutions of the TPP conjugate before each experiment. Consider filtering the stock solution if aggregation is suspected.

Quantitative Data Summary

Table 1: Impact of TPP Derivatives on Cell Viability (IC50 Values)

TPP DerivativeCell LineIC50 (µM)Reference
TPP-HCPT (TH)4T10.34
Free HCPT4T10.94
TH aggregates4T10.51
TH-NPs4T10.21
2-butene-1,4-bis-TPPMCF-7 CSCs< 0.5
2-chlorobenzyl-TPPMCF-7 CSCs1 - 5
3-methylbenzyl-TPPMCF-7 CSCs1 - 5
1-naphthylmethyl-TPPMCF-7 CSCs> 5

Table 2: Effect of TPP Derivatives on Mitochondrial Respiration

TPP DerivativeConcentrationEffect on Basal RespirationEffect on Proton LeakReference
Decyl-TPP1 µMInhibitionStimulation
Dodecyl-TPPVariousDose-dependent inhibitionDose-dependent stimulation
H-TPP-DCIncreasing concentrationsDecreaseNot specified

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

  • Treatment: Treat the cells with the TPP conjugate at the desired concentrations for the specified duration. Include a vehicle control and a positive control for depolarization (e.g., 2 µM FCCP).

  • Staining: Wash the cells with a suitable buffer (e.g., PBS or HBSS). Incubate the cells with a staining solution containing 50 nM Tetramethylrhodamine, Methyl Ester (TMRM) in HBSS at 37°C for 30 minutes. The TPP conjugate and controls can be included in the staining solution to maintain their presence.

  • Imaging/Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

    • Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer (e.g., HBSS with 3% FBS), and analyze the fluorescence intensity using a flow cytometer.

  • Data Quantification: Quantify the mean fluorescence intensity of the TMRM signal. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 2: Assessment of Cellular Respiration using a Seahorse XF Analyzer (Cell Mito Stress Test)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

  • Treatment: Incubate the cells with the TPP conjugate at various concentrations for the desired time (e.g., 20 hours).

  • Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

    • Port A: Oligomycin (e.g., 1 µM) to inhibit ATP synthase.

    • Port B: FCCP (e.g., 0.5 µM) to uncouple the mitochondrial membrane and induce maximal respiration.

    • Port C: Rotenone/Antimycin A (e.g., 1 µM each) to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.

  • Data Acquisition and Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The analyzer will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of the TPP conjugate for a specified period (e.g., 48 hours). Include a vehicle control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the TPP conjugate concentration.

Visualizations

TPP_Off_Target_Effects cluster_cell Cell cluster_mitochondrion Mitochondrion TPP_ext TPP Carrier TPP_intra Intracellular TPP TPP_ext->TPP_intra Cellular Uptake Matrix Mitochondrial Matrix TPP_intra->Matrix Mitochondrial Uptake (ΔΨm-driven) IMM Inner Mitochondrial Membrane (IMM) (ΔΨm ≈ -180mV) ATP_Synthase ATP Synthase IMM->ATP_Synthase Proton Motive Force IMM->ATP_Synthase Decreased PMF (Uncoupling) Matrix->IMM Accumulation Matrix->IMM Proton Leak ETC Electron Transport Chain (ETC) Matrix->ETC Inhibition ETC->IMM Proton Pumping ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP ATP ATP_Synthase->ATP Synthesis ATP_Synthase->ATP Decreased Synthesis

Caption: Mechanism of TPP uptake and potential off-target effects on mitochondrial function.

Troubleshooting_Workflow Start Experiment with TPP Shows Unexpected Results (e.g., high toxicity, ΔΨm changes) Control_Exp Run Control Experiment: TPP Carrier Alone Start->Control_Exp Assess_Toxicity Assess Cytotoxicity (e.g., MTT Assay) Control_Exp->Assess_Toxicity Measure_Mito_Function Measure Mitochondrial Function (ΔΨm, OCR) Control_Exp->Measure_Mito_Function Toxicity_Observed Is Toxicity Still High? Assess_Toxicity->Toxicity_Observed Mito_Dysfunction Is Mitochondrial Dysfunction Observed? Measure_Mito_Function->Mito_Dysfunction Toxicity_Observed->Mito_Dysfunction No Optimize_Conc Optimize Concentration: Perform Dose-Response Toxicity_Observed->Optimize_Conc Yes Modify_TPP Modify TPP Carrier: - Shorter linker - Alter substituents - Hydrophobize Mito_Dysfunction->Modify_TPP Yes Problem_Solved Problem Resolved Mito_Dysfunction->Problem_Solved No (Cargo is likely the cause) Optimize_Conc->Toxicity_Observed Re-evaluate Optimize_Conc->Modify_TPP Alternative_Strategy Consider Alternative Targeting Strategy: - Peptides - Nanocarriers Modify_TPP->Alternative_Strategy TPP_Selection_Logic Start Need for Mitochondrial Targeting Initial_Choice Select Initial TPP Carrier (e.g., based on literature) Start->Initial_Choice Test_Off_Target Test for Off-Target Effects (Toxicity, ΔΨm, OCR) Initial_Choice->Test_Off_Target Effects_Acceptable Are Off-Target Effects Acceptable? Test_Off_Target->Effects_Acceptable Proceed Proceed with Experiment Effects_Acceptable->Proceed Yes Modify_Carrier Modify TPP Carrier Effects_Acceptable->Modify_Carrier No Reduce_Lipophilicity Reduce Lipophilicity (shorter linker, hydrophilic groups) Modify_Carrier->Reduce_Lipophilicity Modify_Phenyl_Rings Modify Phenyl Rings (e.g., 4-CF3 substitution) Modify_Carrier->Modify_Phenyl_Rings Consider_Alternatives Consider Alternative Targeting Strategies Modify_Carrier->Consider_Alternatives Reduce_Lipophilicity->Test_Off_Target Modify_Phenyl_Rings->Test_Off_Target Peptides Mitochondria-Targeting Peptides Consider_Alternatives->Peptides Nanocarriers TPP-Functionalized Nanocarriers Consider_Alternatives->Nanocarriers

References

Technical Support Center: Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of trifluoromethylated compounds and to provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your trifluoromethylation experiments, categorized by reaction type.

Category: Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)

Question 1: I am observing low to no conversion of my starting material when using Togni's reagent for the trifluoromethylation of an electron-rich aromatic substrate. What are the possible causes and solutions?

Answer: Low reactivity with Togni's reagent in the trifluoromethylation of electron-rich arenes can be attributed to several factors. Here is a troubleshooting guide:

  • Insufficient Activation: Togni's reagents often require activation to generate the electrophilic trifluoromethylating species.[1]

    • Solution: The addition of a Lewis or Brønsted acid can enhance the electrophilicity of the reagent. For instance, strong acids like triflic acid have been shown to activate hypervalent iodine reagents. Experiment with the addition of catalytic amounts of a suitable acid.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.

    • Solution: While many reactions with Togni's reagent proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. Screen different solvents; polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used.[1]

  • Reagent Decomposition: Togni's reagents can be sensitive to moisture and light.[1][2]

    • Solution: Ensure you are using a fresh batch of the reagent and that it has been stored properly under anhydrous and dark conditions. Togni's Reagent II, for example, is metastable at room temperature and should be stored refrigerated. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My electrophilic trifluoromethylation of a phenol (B47542) is resulting in a mixture of O-trifluoromethylated and C-trifluoromethylated products, with the latter being predominant. How can I improve the selectivity for O-trifluoromethylation?

Answer: The regioselectivity of phenol trifluoromethylation is a common challenge. Here are some strategies to favor O-trifluoromethylation:

  • Base Selection: The choice and stoichiometry of the base are critical.

    • Solution: Using a strong base like sodium hydride (NaH) to fully deprotonate the phenol to the phenoxide is a crucial first step.

  • Solvent Effects: The solvent can influence the nucleophilicity of the phenoxide oxygen.

    • Solution: Consider using a less coordinating solvent or adding crown ethers to sequester the cation and increase the nucleophilicity of the oxygen.

  • Steric Hindrance: The steric environment around the hydroxyl group and the aromatic ring can influence the site of attack.

    • Solution: For phenols with accessible ortho and para positions, C-trifluoromethylation is often favored. If your substrate allows, introducing bulky groups at the ortho positions might sterically hinder C-attack and favor O-trifluoromethylation.

Category: Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)

Question 1: My nucleophilic trifluoromethylation of an aldehyde using TMSCF₃ is sluggish and gives low yields. What can I do to improve the reaction?

Answer: Slow reaction rates and low yields in nucleophilic trifluoromethylation with TMSCF₃ often point to issues with the generation or stability of the trifluoromethyl anion (CF₃⁻).

  • Initiator Activity: A fluoride (B91410) source is typically required to activate the TMSCF₃.

    • Solution: Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous, as water can quench the trifluoromethyl anion. In some cases, stoichiometric amounts of an initiator may be necessary. Alternatively, consider using catalytic systems that do not require an additional fluoride initiator.

  • Decomposition of CF₃⁻: The trifluoromethyl anion is unstable and can decompose.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of decomposition. The choice of solvent is also crucial; polar aprotic solvents like THF or DMF are generally preferred. Using a Lewis acid like a trialkyl borate (B1201080) can help to temporarily trap the in situ generated trifluoromethyl anion and suppress its decomposition.

Question 2: I am trying to perform a nucleophilic trifluoromethylation on an enone, but I am primarily getting 1,2-addition instead of the desired 1,4-addition. How can I favor the conjugate addition?

Answer: Nucleophilic trifluoromethylation of α,β-unsaturated ketones typically favors 1,2-addition. To promote 1,4-addition, you can employ the following strategies:

  • Steric Shielding of the Carbonyl Group: Blocking the carbonyl group can promote attack at the β-position.

    • Solution: The use of a bulky Lewis acid can selectively coordinate to the carbonyl oxygen, sterically hindering 1,2-addition and favoring the 1,4-conjugate addition pathway.

Category: Radical Trifluoromethylation

Question 1: My radical trifluoromethylation of an alkene is resulting in low yields and the formation of dimerized side products. How can I improve the chemoselectivity?

Answer: The formation of dimeric byproducts in radical trifluoromethylation suggests that the concentration of the trifluoromethyl radical is not optimal, leading to competing side reactions.

  • Radical Concentration: A higher concentration of the CF₃ radical can favor the desired reaction with the alkene over dimerization of the substrate radical intermediate.

    • Solution: Increasing the amount of the copper catalyst can lead to a higher concentration of the trifluoromethyl radical, which has been shown to be beneficial for the chemoselectivity and reduce the formation of dimerized side products.

  • Reaction Conditions: The choice of oxidant and solvent can influence the generation and reactivity of the CF₃ radical.

    • Solution: Common oxidants include tert-butyl hydroperoxide (TBHP) and potassium persulfate. Optimizing the oxidant and its stoichiometry is crucial. The reaction is often performed in solvents like acetonitrile or DMF.

Question 2: I am observing significant polymerization of my styrene (B11656) substrate during a radical trifluoromethylation. How can I control this?

Answer: Styrene and other conjugated olefins are prone to polymerization under radical conditions.

  • Reaction Control: The key is to have the trifluoromethylation reaction occur faster than the polymerization.

    • Solution: Carefully control the reaction temperature; lower temperatures generally disfavor polymerization. The slow addition of the radical initiator or the trifluoromethylating reagent can help to maintain a low concentration of radical species at any given time, thus minimizing polymerization.

Data Summary

Table 1: Comparison of Common Trifluoromethylating Reagents

Reagent ClassExample ReagentReaction TypeKey AdvantagesCommon Substrates
Electrophilic Togni's ReagentsElectrophilicBench-stable, wide functional group toleranceArenes, heterocycles, phenols, thiols, alcohols
Umemoto's ReagentsElectrophilicThermally stable, versatileCarbonyl compounds, silyl (B83357) enol ethers
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)NucleophilicReadily available, well-establishedAldehydes, ketones, imines
Trifluoromethane (HCF₃)NucleophilicInexpensive CF₃ sourceCarbonyl compounds (with strong base)
Radical Langlois Reagent (CF₃SO₂Na)RadicalEasy to handle solid, versatileAlkenes, alkynes, (hetero)arenes
Trifluoroiodomethane (CF₃I)RadicalEffective for photoredox catalysisArenes, alkenes

Experimental Protocols

Protocol 1: Electrophilic N-Trifluoromethylation of an Amine

This protocol describes a general procedure for the N-trifluoromethylation of a secondary amine.

Materials:

  • Secondary amine (1.0 equiv)

  • Tetramethylammonium (B1211777) trifluoromethylthiolate ((Me₄N)SCF₃) (1.3 equiv)

  • Silver fluoride (AgF) (3.0 equiv)

  • Anhydrous acetonitrile or DMF

Procedure:

  • To a reaction vessel, add the secondary amine (0.2 mmol, 1.0 equiv), tetramethylammonium trifluoromethylthiolate (46 mg, 0.26 mmol, 1.3 equiv), and silver fluoride (76 mg, 0.6 mmol, 3.0 equiv).

  • Add 1.5 mL of a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Stir the mixture at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically quantitative within minutes. The subsequent conversion to the N-CF₃ product may take several hours.

  • Monitor the reaction progress by an appropriate method (e.g., ¹⁹F NMR, LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃

This protocol describes a general procedure for the trifluoromethylation of an aldehyde.

Materials:

  • Aldehyde (1.0 equiv)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF) (0.1 equiv, 1.0 M solution in THF)

  • Anhydrous THF

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMSCF₃ (1.5 mmol) dropwise to the cooled solution.

  • Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Radical C-H Trifluoromethylation of an Arene using Langlois Reagent and Photoredox Catalysis

This protocol describes a general procedure for the C-H trifluoromethylation of an arene.

Materials:

  • Arene (0.5 mmol)

  • Sodium trifluoromethanesulfinate (Langlois reagent, 1.0 mmol)

  • fac-Ir(ppy)₃ (photocatalyst, 0.01 mmol)

  • Potassium phosphate, dibasic (K₂HPO₄) (1.5 mmol)

  • Anhydrous acetonitrile (4 mL)

  • Blue LED light source

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine the arene (0.5 mmol), Langlois reagent (1.0 mmol), fac-Ir(ppy)₃ (0.01 mmol), and K₂HPO₄ (1.5 mmol).

  • Add anhydrous acetonitrile (4 mL).

  • Seal the vial and place it before a blue LED light source, ensuring efficient irradiation.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield_Electrophilic_Trifluoromethylation start Low/No Conversion in Electrophilic Trifluoromethylation cause1 Insufficient Reagent Activation? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Reagent Decomposition? start->cause3 solution1 Add Catalytic Lewis/Brønsted Acid cause1->solution1 Yes solution2 Screen Temperature and Solvents cause2->solution2 Yes solution3 Use Fresh Reagent, Work Under Inert Atmosphere cause3->solution3 Yes end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low yield in electrophilic trifluoromethylation.

Regioselectivity_Phenol_Trifluoromethylation start Poor O/C Selectivity in Phenol Trifluoromethylation factor1 Base Selection start->factor1 factor2 Solvent Effects start->factor2 factor3 Steric Hindrance start->factor3 solution1 Use Strong Base (e.g., NaH) to Form Phenoxide factor1->solution1 solution2 Use Less Coordinating Solvent or Add Crown Ethers factor2->solution2 solution3 Introduce Bulky Groups at Ortho Positions factor3->solution3 end_node Improved O-Trifluoromethylation solution1->end_node solution2->end_node solution3->end_node

References

Technical Support Center: Confirming Mitochondrial Targeting of 4-CF3-Tpp-DC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the mitochondrial localization of the novel triphenylphosphonium (TPP) carrier, 4-CF3-Tpp-DC. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key validation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it targeted to mitochondria?

This compound is a novel, inert mitochondriotropic carrier.[1] Its structure incorporates a triphenylphosphonium (TPP) cation, a chemical moiety known to act as a mitochondrial targeting signal.[2] The positive charge of the TPP group facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.

Q2: What are the primary methods to confirm the mitochondrial targeting of this compound?

The two primary methods for confirming mitochondrial localization are fluorescence microscopy with a fluorescently-tagged version of the compound and subcellular fractionation followed by quantitative analysis of the compound in the mitochondrial fraction.

Q3: Does this compound affect mitochondrial function?

Studies have shown that this compound is an inert carrier and does not induce mitochondrial depolarization or cell death in C2C12 cells.[1] However, it is always recommended to perform functional assays to confirm this in your specific cell model.

Q4: Can I use a fluorescent tag with this compound?

Yes, for visualization via fluorescence microscopy, this compound would need to be conjugated to a fluorescent reporter. The choice of fluorophore will depend on the available microscope filters and the experimental design, particularly if co-localization with other fluorescent markers is planned.

Troubleshooting Guides

Encountering issues with your mitochondrial targeting experiments? This guide addresses common problems and provides actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
No or weak fluorescent signal in cells. 1. Insufficient concentration of the fluorescently-tagged this compound. 2. Inadequate incubation time. 3. Photobleaching of the fluorophore.1. Perform a dose-response titration to determine the optimal concentration. 2. Optimize the incubation time; start with a time course experiment (e.g., 30 min, 1 hr, 2 hr). 3. Minimize exposure to excitation light. Use an anti-fade mounting medium.
Diffuse cytoplasmic staining, not localized to mitochondria. 1. The compound is not efficiently accumulating in the mitochondria. 2. The mitochondrial membrane potential is compromised in the experimental cells. 3. The fluorescent tag is cleaved from the TPP moiety.1. Verify the integrity of the compound. 2. Include a positive control with a known mitochondria-localizing dye (e.g., MitoTracker Red CMXRos) to check mitochondrial health.[3] 3. Perform a Western blot on cell lysates to check for the presence of the free fluorescent tag.
High background fluorescence. 1. Suboptimal washing steps after incubation. 2. Autofluorescence from cells or medium.1. Increase the number and duration of washing steps with fresh buffer. 2. Image a control group of unstained cells to assess autofluorescence. Use a medium with low background fluorescence (e.g., phenol (B47542) red-free medium).
Poor separation of subcellular fractions. 1. Incomplete cell lysis. 2. Incorrect centrifugation speeds or times. 3. Cross-contamination between fractions.1. Optimize the homogenization method (e.g., number of strokes with a Dounce homogenizer).[4] 2. Strictly adhere to a validated subcellular fractionation protocol. 3. Carefully collect the supernatant after each centrifugation step. Use marker proteins for each fraction (e.g., COX IV for mitochondria, Histone H3 for nucleus) to assess purity via Western blot.

Experimental Protocols

Here are detailed methodologies for the key experiments to confirm the mitochondrial targeting of this compound.

Protocol 1: Fluorescence Microscopy and Colocalization Analysis

This protocol outlines the steps for visualizing the subcellular localization of a fluorescently-tagged this compound and quantifying its colocalization with a mitochondrial marker.

Materials:

  • Fluorescently-tagged this compound

  • MitoTracker™ Red CMXRos (or another mitochondrial marker with a distinct emission spectrum)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • Mounting medium with DAPI (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Labeling with Mitochondrial Marker: Incubate the cells with MitoTracker™ Red CMXRos (typically 50-200 nM) in pre-warmed complete medium for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Incubation with Tagged this compound: Add the fluorescently-tagged this compound at the desired concentration to the cells in fresh, pre-warmed medium. Incubate for the desired time at 37°C.

  • Washing: Repeat the washing step (step 3) to remove any unbound compound.

  • (Optional) Fixation: If imaging is not performed immediately, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature. Follow with washing steps. Note that fixation may alter the localization of some compounds.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for DAPI, the fluorescent tag on this compound, and the mitochondrial marker.

  • Colocalization Analysis: Use image analysis software (e.g., ImageJ with the JaCoP plugin, or similar) to quantify the degree of colocalization between the signal from the tagged this compound and the mitochondrial marker. The Pearson's Correlation Coefficient (PCC) is a commonly used metric for this purpose. A PCC value close to +1 indicates strong positive colocalization.

Quantitative Data Summary: Colocalization Analysis

Compound Cell Line Pearson's Correlation Coefficient (PCC) with Mitochondrial Marker Manders' Overlap Coefficient (M1)
Fluorescently-tagged this compound[Specify Cell Line][Insert experimental value][Insert experimental value]
Positive Control (e.g., Mito-GFP)[Specify Cell Line]Typically > 0.8> 0.8
Negative Control (e.g., Cytosolic-GFP)[Specify Cell Line]Typically < 0.2< 0.2
Protocol 2: Subcellular Fractionation and Western Blotting

This protocol describes the isolation of mitochondrial fractions to determine the presence of this compound.

Materials:

  • Cultured cells

  • Subcellular fractionation kit (e.g., Mitochondria/Cytosol Fractionation Kit) or prepared buffers

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies against mitochondrial (e.g., COX IV, TOM20), cytosolic (e.g., GAPDH), and nuclear (e.g., Histone H3) marker proteins.

  • An antibody that recognizes this compound or a tag conjugated to it.

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

Procedure:

  • Cell Harvesting: Harvest cells and wash them with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of each fraction (whole-cell lysate, nuclear, mitochondrial, and cytosolic).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the marker proteins and the antibody for this compound.

    • Incubate with the appropriate secondary antibody and visualize the protein bands using a suitable detection method.

  • Analysis: A strong signal for this compound in the mitochondrial fraction, along with the mitochondrial marker (COX IV), and its absence in the cytosolic and nuclear fractions, confirms mitochondrial targeting.

Quantitative Data Summary: Western Blot Analysis

Cellular Fraction This compound Signal Intensity (Arbitrary Units) COX IV (Mitochondrial Marker) Signal Intensity GAPDH (Cytosolic Marker) Signal Intensity Histone H3 (Nuclear Marker) Signal Intensity
Whole Cell Lysate[Insert value][Insert value][Insert value][Insert value]
Cytosolic[Insert value][Insert value][Insert value][Insert value]
Mitochondrial[Insert value][Insert value][Insert value][Insert value]
Nuclear[Insert value][Insert value][Insert value][Insert value]

Visualized Workflows

The following diagrams illustrate the experimental workflows for confirming the mitochondrial targeting of this compound.

G cluster_0 Fluorescence Microscopy Workflow A Seed Cells on Glass-bottom Dish B Label with MitoTracker Red A->B C Incubate with Fluorescently-tagged This compound B->C D Wash Cells C->D E Image with Confocal Microscope D->E F Perform Colocalization Analysis E->F

Caption: Workflow for colocalization analysis using fluorescence microscopy.

G cluster_1 Subcellular Fractionation Workflow SA Harvest and Wash Cells SB Cell Homogenization (Dounce Homogenizer) SA->SB SC Low-Speed Centrifugation (Pellet Nuclei) SB->SC SD High-Speed Centrifugation (Pellet Mitochondria) SC->SD SE Collect Fractions (Cytosol, Mitochondria, Nuclei) SD->SE SF Western Blot for This compound and Marker Proteins SE->SF

Caption: Workflow for subcellular fractionation and Western blot analysis.

References

Technical Support Center: Addressing Autofluorescence in 4-CF3-Tpp-DC Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence issues encountered during imaging studies with 4-CF3-Tpp-DC.

Frequently Asked Questions (FAQs)

Q1: Is the this compound compound itself fluorescent?

A1: Based on available information, the triphenylphosphonium (TPP) moiety, which forms the core of this compound, does not exhibit significant fluorescence in the visible or near-infrared (NIR) spectral regions.[1][2] The absorbance maximum of this compound has been noted at 225 nm, which is in the ultraviolet (UV) range and typically not excited by standard fluorescence microscopy light sources.[3] Therefore, it is unlikely that the this compound molecule is the primary source of autofluorescence in your imaging experiments. The observed autofluorescence most likely originates from the biological sample itself or is induced by the experimental protocol.

Q2: What are the common sources of autofluorescence in biological samples?

A2: Autofluorescence in biological samples is a common phenomenon and can originate from various endogenous molecules. Some of the most common sources include:

  • Metabolic coenzymes: Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavins are major contributors to cellular autofluorescence, particularly within mitochondria.

  • Structural proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent, typically in the blue and green spectral regions.

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are strongly fluorescent across a broad spectrum.

  • Red blood cells: The heme group in red blood cells can cause autofluorescence.

Q3: How can my experimental protocol contribute to autofluorescence?

A3: Several steps in a typical immunofluorescence or imaging protocol can induce or enhance autofluorescence:

  • Fixation: Aldehyde fixatives, such as formaldehyde (B43269) and glutaraldehyde, are known to increase autofluorescence by cross-linking proteins and other biomolecules.

  • Embedding Media: Some embedding media used for tissue sectioning can be autofluorescent.

  • Cell Culture Media: Phenol red and other components in cell culture media can be fluorescent.

Troubleshooting Guide: Minimizing Autofluorescence

This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your this compound imaging experiments.

Step 1: Identify the Source of Autofluorescence

The first step is to determine the origin of the unwanted signal.

A Start: High Autofluorescence Observed B Image an unstained, untreated sample A->B D Is autofluorescence present in the unstained sample? B->D C Image a sample treated only with this compound E Source is likely endogenous (e.g., mitochondria, collagen) D->E Yes F Is autofluorescence significantly increased after this compound treatment? D->F No G Consider potential interactions or impurities. Focus on sample prep and quenching. F->G Yes H Source is likely induced by sample preparation (e.g., fixation) F->H No cluster_0 Reference Spectra Acquisition cluster_1 Experimental Image Acquisition cluster_2 Computational Unmixing cluster_3 Result A Image unstained sample (Autofluorescence spectrum) D Apply linear unmixing algorithm using reference spectra A->D B Image sample with your specific fluorescent probe B->D C Acquire spectral image of your fully stained experimental sample C->D E Separated images of your probe signal and autofluorescence D->E

References

Validation & Comparative

A Comparative Guide to Mitochondrial Carriers: 4-CF3-Tpp-DC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondria, the powerhouses of the cell, are increasingly recognized as a key target for therapeutic intervention in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The primary challenge in mitochondrial medicine lies in the targeted delivery of therapeutic agents across the double membrane of this organelle. This guide provides a comparative overview of 4-CF3-Tpp-DC, a novel mitochondrial carrier, and other established mitochondrial delivery systems. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for their evaluation.

Introduction to Mitochondrial Carriers

The selective delivery of molecules to mitochondria is primarily achieved through two main strategies: synthetic carriers that leverage the mitochondrial membrane potential and endogenous transport systems.

  • Triphenylphosphonium (TPP)-based Carriers: These are lipophilic cations that accumulate in the mitochondrial matrix, driven by the large negative mitochondrial membrane potential. The positive charge on the phosphorus atom allows these molecules to pass through the lipid bilayers of the cell and mitochondrial membranes.

  • Nanoparticle-based Carriers: Systems like liposomes can be engineered to target mitochondria. These carriers can encapsulate a wider range of cargo, including larger molecules like proteins and nucleic acids.

  • Endogenous Mitochondrial Carriers: The solute carrier family 25 (SLC25) is a large group of proteins responsible for the transport of various metabolites across the inner mitochondrial membrane. These can potentially be harnessed for the delivery of specific small molecules.

This guide will focus on a comparative analysis of:

  • This compound: A next-generation triphenylphosphonium-based carrier.

  • MITO-Porter: A liposome-based mitochondrial drug delivery system.

  • Mitochondrial Dicarboxylate Carrier (SLC25A10): An example of an endogenous carrier.

Comparative Analysis of Mitochondrial Carriers

This section provides a head-to-head comparison of the key features, mechanisms, and performance characteristics of this compound, MITO-Porter, and the mitochondrial dicarboxylate carrier (SLC25A10).

FeatureThis compoundMITO-PorterMitochondrial Dicarboxylate Carrier (SLC25A10)
Carrier Type Synthetic, small molecule (Triphenylphosphonium derivative)Synthetic, nanoparticle (Liposome-based)Endogenous, protein transporter
Mechanism of Action Accumulation driven by mitochondrial membrane potential.Membrane fusion with the mitochondrial membrane.Facilitated diffusion (antiport) of specific dicarboxylates.
Cargo Specificity Broad; can be conjugated to a variety of small molecules and probes.Broad; can encapsulate a wide range of molecules, including large biologics.Highly specific for dicarboxylates (e.g., malate, succinate) and phosphate.
Key Advantage "Inert" carrier designed to avoid mitochondrial uncoupling seen with traditional TPP carriers.[1]Ability to deliver large and diverse cargo directly into mitochondria.[2][3][4][5]High efficiency and specificity for its natural substrates.
Limitations Limited to cargo that can be chemically conjugated; potential for off-target effects of the carrier itself, though designed to be inert.Complex formulation and potential for immunogenicity; efficiency of endosomal escape can be a bottleneck.Limited to transporting molecules that mimic its natural substrates.

Performance Data

Direct quantitative comparisons of delivery efficiency between these diverse carrier types are limited in the literature. The following tables summarize available data on their key performance characteristics.

Table 1: Impact on Mitochondrial Integrity

ParameterThis compoundStandard TPP CarriersMITO-PorterSLC25A10 Modulation
Mitochondrial Membrane Potential No significant depolarization observed.Can cause mitochondrial depolarization and uncoupling of oxidative phosphorylation.Dependent on formulation; some cytotoxicity can be observed at high concentrations.Inhibition can lead to impaired complex I activity and oxidative stress.
Cell Viability Does not induce cell death in C2C12 cells.Can be cytotoxic at higher concentrations.Generally biocompatible, but high concentrations can affect cell viability.Knockdown can reduce cancer cell proliferation.

Table 2: Transport and Delivery Characteristics

ParameterThis compoundMITO-PorterMitochondrial Dicarboxylate Carrier (SLC25A10)
Delivery Efficiency Data not yet available for direct comparison.Efficient delivery of macromolecules into the mitochondrial matrix has been demonstrated.High turnover rate for its specific substrates.
Transport Kinetics (Km) Not applicable (accumulation-based).Not applicable (fusion-based).Varies by substrate (e.g., for malate, typically in the low millimolar range).
Transport Kinetics (Vmax) Not applicable.Not applicable.Data varies depending on the experimental system.

Experimental Protocols

To facilitate the evaluation and comparison of these mitochondrial carriers in your own research, we provide detailed protocols for key experiments.

Protocol 1: Assessment of Mitochondrial Membrane Potential

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

  • Cells of interest cultured in appropriate media

  • TMRE stock solution (in DMSO)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - a mitochondrial uncoupler (positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

  • Carrier Incubation: Treat cells with the mitochondrial carrier of interest (e.g., this compound) at various concentrations for the desired time. Include untreated and vehicle-treated controls.

  • TMRE Staining: Add TMRE to the culture medium to a final concentration of 25-100 nM and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging/Measurement: Acquire fluorescent images using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm) or measure fluorescence intensity using a plate reader.

  • Positive Control: To confirm the assay is working, treat a set of cells with FCCP (e.g., 10 µM) for 10-15 minutes prior to TMRE staining to induce mitochondrial depolarization.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or the average intensity per well. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Protocol 2: Evaluation of Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the mitochondrial carrier at various concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Visualization of Mitochondrial Localization by Confocal Microscopy

This protocol allows for the direct visualization of the subcellular localization of fluorescently labeled carriers.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled mitochondrial carrier

  • MitoTracker Red CMXRos (to specifically stain mitochondria)

  • Hoechst 33342 (to stain the nucleus)

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the fluorescently labeled carrier for the desired time and concentration.

  • Mitochondrial and Nuclear Staining: In the last 30 minutes of incubation, add MitoTracker Red CMXRos (e.g., 100 nM) and Hoechst 33342 (e.g., 1 µg/mL) to the culture medium.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the carrier's fluorophore, MitoTracker Red, and Hoechst.

  • Colocalization Analysis: Use image analysis software to assess the degree of colocalization between the fluorescent carrier and the MitoTracker Red signal. A high degree of overlap indicates successful mitochondrial targeting.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key concepts.

G cluster_cell Cell cluster_mito Mitochondrion Plasma Membrane Plasma Membrane Inner Membrane Inner Membrane Matrix (Negative Potential) Matrix (Negative Potential) TPP Carrier (Extracellular) TPP Carrier (Extracellular) TPP Carrier (Cytosol) TPP Carrier (Cytosol) TPP Carrier (Extracellular)->TPP Carrier (Cytosol) Plasma Membrane Potential TPP Carrier (Mitochondria) TPP Carrier (Mitochondria) TPP Carrier (Cytosol)->TPP Carrier (Mitochondria) Mitochondrial Membrane Potential TPP Carrier (Mitochondria)->Matrix (Negative Potential)

Caption: Mechanism of TPP-based carrier accumulation in mitochondria.

G cluster_cell Cell cluster_mito Mitochondrion Endosome Endosome MITO-Porter (Cytosol) MITO-Porter (Cytosol) Endosome->MITO-Porter (Cytosol) Endosomal Escape Mitochondrial Matrix Mitochondrial Matrix MITO-Porter (Extracellular) MITO-Porter (Extracellular) MITO-Porter (Extracellular)->Endosome Endocytosis MITO-Porter (Endosome) MITO-Porter (Endosome) MITO-Porter (Cytosol)->Mitochondrial Matrix Membrane Fusion G start Seed Cells treat Treat with Mitochondrial Carrier start->treat stain Stain with TMRE treat->stain wash Wash Cells stain->wash acquire Acquire Fluorescence Data wash->acquire analyze Analyze Data for Membrane Potential Changes acquire->analyze end Conclusion analyze->end

References

Validating the Inertness of Novel Compounds in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of any new chemical entity, such as 4-CF3-Tpp-DC, into biological systems necessitates a thorough evaluation of its potential off-target effects and inherent biological activity. For researchers in drug development and cell biology, establishing the inertness of a compound is a critical first step to ensure that any observed effects in subsequent experiments can be confidently attributed to the intended molecular target or mechanism of action. This guide provides a framework for comparing the inertness of a test compound, exemplified by the placeholder "this compound," against known controls in primary cells. Primary cells, being closer to the in vivo state, offer a more physiologically relevant model for assessing potential cytotoxicity and unintended pathway activation.

Comparative Analysis of Cytotoxicity

A fundamental assessment of a compound's inertness involves measuring its impact on cell viability and membrane integrity. The following table summarizes key quantitative data from representative cytotoxicity assays. For the purpose of this guide, hypothetical data for "this compound" is compared against a vehicle control (e.g., DMSO) and a known cytotoxic agent (e.g., Staurosporine).

Assay TypeParameter MeasuredVehicle Control (0.1% DMSO)This compound (10 µM)Staurosporine (1 µM)
MTT Assay Metabolic Activity (% of Control)100% ± 5%98% ± 6%25% ± 8%
LDH Release Assay Cell Membrane Integrity (% Cytotoxicity)2% ± 1%3% ± 1.5%85% ± 7%
Annexin V/PI Staining Apoptosis/Necrosis (% Apoptotic Cells)< 1%< 1.5%> 90%
Caspase-3/7 Activity Apoptotic Pathway Activation (Fold Change)1.01.1 ± 0.28.5 ± 1.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays mentioned above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Cell Seeding: Plate primary cells (e.g., primary human dermal fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with "this compound" at various concentrations (e.g., 0.1, 1, 10, 100 µM), vehicle control, and a positive control for 24-48 hours.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells in a 6-well plate. After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.

Signaling Pathway and Workflow Diagrams

Visual representations of cellular pathways and experimental workflows can aid in understanding the potential impact of a test compound.

G cluster_0 Experimental Workflow for Inertness Validation A Primary Cell Culture B Compound Treatment (this compound, Vehicle, Positive Control) A->B C Incubation (24-48h) B->C D Cytotoxicity Assays (MTT, LDH, Apoptosis) C->D E Data Analysis and Comparison D->E

Workflow for assessing compound inertness in primary cells.

G cluster_1 NF-κB Signaling Pathway Stimulus Stimulus IKK Complex IKK Complex Stimulus->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates

A simplified diagram of the NF-κB signaling pathway, a common pathway to assess for unintended activation.

A Head-to-Head Comparison of Mitochondrial Stains: 4-CF3-Tpp-DC vs. MitoTracker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, drug discovery, and related fields, the accurate visualization and analysis of mitochondria are paramount. The choice of a suitable fluorescent probe for mitochondrial staining is a critical experimental decision. This guide provides a detailed, data-driven comparison of a novel mitochondriotropic carrier, 4-CF3-Tpp-DC, and the widely used commercial mitochondrial stains, the MitoTracker™ series.

This comparison guide delves into the mechanisms of action, experimental performance, and protocols for these mitochondrial probes, offering researchers the necessary information to select the optimal tool for their specific experimental needs.

At a Glance: Key Performance Indicators

FeatureThis compoundMitoTracker Red CMXRosMitoTracker Green FM
Primary Function Mitochondriotropic CarrierMitochondrial StainMitochondrial Stain
Mechanism of Action Accumulates in mitochondria based on the mitochondrial membrane potential. Designed to be inert.Accumulates based on mitochondrial membrane potential and covalently binds to thiol groups of mitochondrial proteins.[1]Accumulates in mitochondria and covalently binds to thiol groups of mitochondrial proteins.[2] Its accumulation is reported to be largely independent of membrane potential in some cell types.
Effect on Mitochondrial Respiration Does not uncouple oxidative phosphorylation.Can inhibit Complex I of the electron transport chain.Less data available on direct impact on respiration, but generally considered to have lower phototoxicity than red MitoTracker dyes.[3]
Cytotoxicity Shows no significant cytotoxicity at concentrations effective for mitochondrial targeting.Can be phototoxic upon illumination, leading to mitochondrial swelling and apoptosis.[3] Dark cytotoxicity is low.[3]Generally considered less phototoxic than MitoTracker Red CMXRos.
Retention after Fixation Data not available, as it is primarily a carrier.Well-retained after formaldehyde-based fixation.Not well-retained after fixation.
Reported Working Concentration 10 µM for mitochondrial targeting assessment.15-125 nM for staining.20-200 nM for staining.

In-Depth Analysis

This compound: A Novel Inert Mitochondrial Carrier

This compound is a derivative of the triphenylphosphonium (TPP) cation, a widely used moiety for targeting molecules to the mitochondria. Standard TPP compounds, while effective at mitochondrial accumulation, have been shown to uncouple mitochondrial oxidative phosphorylation, which can interfere with normal cellular bioenergetics. The key innovation of this compound is the addition of trifluoromethyl groups to the phenyl rings. This modification decreases the electron density on the phosphorus atom, which has been demonstrated to abrogate the uncoupling activity.

Experimental data shows that unlike traditional TPP carriers, this compound does not significantly impact mitochondrial respiration or induce cell death in C2C12 cells. This makes it a promising tool for delivering probes or therapeutic agents to the mitochondria without perturbing their primary function.

MitoTracker Dyes: The Established Standard

The MitoTracker family of dyes are commercially available and widely used for mitochondrial staining in live cells. Their mechanism of action and properties vary between the different versions.

  • MitoTracker Red CMXRos : This dye accumulates in the mitochondria due to the negative mitochondrial membrane potential. It also contains a mildly thiol-reactive chloromethyl group that allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization. However, it has been shown to be phototoxic, and upon intense illumination, can induce mitochondrial damage and apoptosis.

  • MitoTracker Green FM : This dye also localizes to the mitochondria and binds to mitochondrial proteins via a thiol-reactive chloromethyl moiety. An important distinction is that its accumulation is largely independent of the mitochondrial membrane potential in some cell types, making it a potential marker for mitochondrial mass. A significant drawback is that it is not well-retained in the mitochondria after fixation.

Experimental Protocols

Mitochondrial Targeting Assessment with this compound

This protocol is adapted from the methodology used to evaluate the mitochondrial targeting of this compound and its conjugates.

Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging plate or slide.

  • Prepare the this compound working solution by diluting the stock solution in cell culture medium to a final concentration of 10 µM.

  • Remove the existing culture medium from the cells and replace it with the this compound working solution.

  • Incubate the cells for 30 minutes at 37°C.

  • Following incubation, wash the cells twice with warm PBS.

  • Add fresh, pre-warmed culture medium to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the conjugated fluorophore.

Mitochondrial Staining with MitoTracker Red CMXRos

Reagents:

  • MitoTracker Red CMXRos stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the MitoTracker working solution by diluting the stock solution in serum-free culture medium to a final concentration of 15-125 nM.

  • Remove the culture medium and add the pre-warmed MitoTracker working solution to the cells.

  • Incubate for 15-45 minutes at 37°C.

  • Wash the cells with fresh, pre-warmed culture medium.

  • (Optional for live-cell imaging) Image the cells immediately.

  • (Optional for fixed-cell imaging) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Proceed with immunofluorescence or other downstream applications.

Mitochondrial Staining with MitoTracker Green FM

Reagents:

  • MitoTracker Green FM stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the MitoTracker working solution by diluting the stock solution in serum-free culture medium to a final concentration of 20-200 nM.

  • Remove the culture medium and add the pre-warmed MitoTracker working solution.

  • Incubate for 15-45 minutes at 37°C.

  • Replace the staining solution with fresh, pre-warmed medium.

  • Image the live cells immediately. Note: This dye is not well-retained after fixation.

Visualizing the Mechanisms and Workflows

Mitochondrial Probe Mechanism of Action cluster_4CF3 This compound cluster_MitoTracker MitoTracker Dyes Extracellular_4CF3 This compound (Extracellular) Intracellular_4CF3 This compound (Cytosol) Extracellular_4CF3->Intracellular_4CF3 Passive Diffusion Mitochondrion_4CF3 Mitochondrion (Accumulation) Intracellular_4CF3->Mitochondrion_4CF3 ΔΨm-dependent Accumulation Extracellular_MT MitoTracker (Extracellular) Intracellular_MT MitoTracker (Cytosol) Extracellular_MT->Intracellular_MT Passive Diffusion Mitochondrion_MT Mitochondrion (Accumulation) Intracellular_MT->Mitochondrion_MT ΔΨm-dependent Accumulation (most variants) Bound_MT Covalent Binding (Retention after fixation for some variants) Mitochondrion_MT->Bound_MT Thiol Reaction

Caption: Mechanism of action for this compound and MitoTracker dyes.

Experimental_Workflow start Start: Seed Cells culture Cell Culture start->culture prepare_stain Prepare Staining Solution culture->prepare_stain stain_cells Incubate Cells with Probe prepare_stain->stain_cells wash Wash Cells stain_cells->wash live_imaging Live Cell Imaging wash->live_imaging fixation Fixation (Optional for MitoTracker Red) live_imaging->fixation Proceed to Fixation end End live_imaging->end Complete permeabilization Permeabilization (Optional) fixation->permeabilization downstream Downstream Applications (e.g., Immunofluorescence) permeabilization->downstream downstream->end

Caption: General experimental workflow for mitochondrial staining.

References

A Comparative Analysis of Triphenylphosphonium Derivatives for Mitochondrial Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various triphenylphosphonium (TPP) derivatives, focusing on their efficacy as mitochondrial targeting agents. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to Triphenylphosphonium Derivatives

The mitochondrion, a key organelle in cellular metabolism and apoptosis, has emerged as a significant target for therapeutic intervention, particularly in oncology. Triphenylphosphonium (TPP) cations are lipophilic, delocalized cations that readily cross cellular and mitochondrial membranes.[1] Their accumulation within the mitochondrial matrix is driven by the large negative mitochondrial membrane potential (-150 to -180 mV), resulting in concentrations up to 1000-fold higher than in the cytoplasm.[1] This inherent targeting ability has led to the development of a wide range of TPP derivatives, where the TPP moiety is conjugated to various bioactive molecules, including antioxidants, chemotherapeutic agents, and imaging probes, to enhance their delivery to the mitochondria and improve their therapeutic index.[2]

Comparative Performance of TPP Derivatives

The performance of TPP derivatives is influenced by several factors, including the nature of the conjugated bioactive molecule, the length and composition of the linker connecting the TPP moiety to the cargo, and the overall lipophilicity of the conjugate. This section provides a comparative analysis of the cytotoxicity and mitochondrial targeting efficiency of various TPP derivatives.

Cytotoxicity Analysis

The conjugation of a TPP moiety to a therapeutic agent often enhances its cytotoxic effects, particularly in cancer cells which typically exhibit a higher mitochondrial membrane potential than normal cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several TPP derivatives compared to their unconjugated counterparts in various cancer cell lines.

DerivativeParent CompoundCell LineIC50 (TPP Derivative) (µM)IC50 (Parent Compound) (µM)Reference
Mito-CurcuminCurcumin (B1669340)MCF-7~5>50[3]
Mito-CurcuminCurcuminA549~2.5~33-52[4]
Dodecyl-TPP-MCF-7~0.25-
2-butene-1,4-bis-TPP-MCF-7~0.5-
TPP-Paclitaxel-NEPaclitaxelMDA-MB-231Significantly lower than free PTX-
GA-TPP+C10Gentisic AcidMCF-7~10-20-
Alkyl-TPP (C12)-293T~1-2 (MBC)-

Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions. The data presented here is for comparative purposes and is compiled from multiple sources.

The data clearly indicates that mitochondria-targeted versions of drugs like curcumin exhibit significantly lower IC50 values, demonstrating enhanced potency. Furthermore, simple alkyl-TPP derivatives also show considerable cytotoxicity, with the length of the alkyl chain playing a crucial role; toxicity generally increases with chain length up to a certain point.

Mitochondrial Accumulation and Targeting Efficiency

The primary advantage of TPP derivatives lies in their ability to selectively accumulate within mitochondria. This targeted delivery is key to their enhanced therapeutic effect and reduced off-target toxicity.

DerivativeMethodObservationReference
Mito-CurcuminoidsCellular Fractionation & HPLCSignificantly higher concentration in mitochondrial fraction compared to curcumin.
TPP-conjugated fluoresceinConfocal ImagingClear co-localization with mitochondrial stains.
TPP-modified liposomesFluorescence MicroscopyCo-localization of fluorescently labeled liposomes with MitoTracker.
TPP-conjugated PNARadiolabeling & BiodistributionHigher uptake in tissues with high metabolic activity.
Hydroxyl-TPP derivativesRP-HPLC of mitochondrial pelletsAccumulation is dependent on mitochondrial membrane potential.

Studies have consistently shown that TPP-conjugated molecules exhibit preferential accumulation in mitochondria. For instance, Mito-Curcuminoids were found in much higher concentrations in the mitochondrial fraction of MCF-7 cells compared to unmodified curcumin. This enhanced mitochondrial delivery is the cornerstone of their improved bioactivity.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a widely used method to assess mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Culture: Plate cells in a 96-well plate and culture overnight.

  • Treatment: Treat cells with the TPP derivative of interest at various concentrations for the desired time. Include a positive control (e.g., CCCP, a mitochondrial uncoupler) and a vehicle control.

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium.

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Add 1X Assay Buffer to each well and centrifuge again.

    • Remove the supernatant.

  • Fluorescence Measurement:

    • Add 1X Assay Buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader.

      • Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Cellular Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture: Plate cells in a 96-well black plate and culture overnight.

  • DCFDA Staining:

    • Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium.

    • Remove the culture medium and wash the cells with 1X PBS.

    • Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C.

  • Treatment:

    • Remove the DCFDA solution and wash the cells with 1X PBS.

    • Add the TPP derivative of interest diluted in cell culture medium to the wells. Include a positive control (e.g., tert-butyl hydroperoxide) and a vehicle control.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity immediately using a fluorescence plate reader at an excitation of ~485 nm and an emission of ~535 nm.

    • Continue to take readings at various time points as needed.

  • Data Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Visualizations

Signaling Pathway: TPP Derivative-Induced Apoptosis

TPP_Apoptosis_Pathway TPP TPP Derivative Mito Mitochondrion TPP->Mito Accumulation ROS Increased ROS Mito->ROS MMP Decreased ΔΨm Mito->MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: TPP derivative-induced mitochondrial-mediated apoptosis pathway.

Experimental Workflow: Synthesis and Evaluation of a TPP-Drug Conjugate

TPP_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Bioactive Molecule & TPP-Linker Conjugation Conjugation Reaction Start->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Mito_Targeting Mitochondrial Localization (Confocal Microscopy) Characterization->Mito_Targeting Mechanism Mechanism of Action (ROS, ΔΨm, Apoptosis Assays) Cytotoxicity->Mechanism Mito_Targeting->Mechanism InVivo In Vivo Efficacy (Animal Model) Mechanism->InVivo

Caption: General workflow for the synthesis and evaluation of TPP-drug conjugates.

Conclusion

Triphenylphosphonium-based derivatives represent a powerful and versatile platform for the targeted delivery of therapeutic agents to mitochondria. The evidence strongly supports that conjugating bioactive molecules to a TPP moiety can significantly enhance their cytotoxic potency against cancer cells by increasing their mitochondrial accumulation. The choice of the linker and the specific cargo are critical parameters that can be fine-tuned to optimize the therapeutic efficacy and minimize off-target effects. The experimental protocols and conceptual workflows provided in this guide offer a framework for the rational design and evaluation of novel TPP-based mitochondrial-targeted drugs. Further research focusing on the development of TPP derivatives with improved selectivity and reduced toxicity to normal cells will be crucial for their successful clinical translation.

References

Validating the Efficacy of Mitochondria-Targeted Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of chemotherapeutic agents to the mitochondria of cancer cells represents a promising frontier in oncology. By co-opting the unique physiological characteristics of tumor cell mitochondria, such as their heightened membrane potential, targeted drug conjugates can enhance therapeutic efficacy and circumvent mechanisms of drug resistance. This guide provides a comparative analysis of a novel, hypothetical drug conjugate, 4-CF3-Tpp-DC-Dox, against alternative therapeutic strategies. The data presented is a synthesis of findings from multiple studies on similar drug delivery systems to provide a comprehensive overview.

The core of our theoretical conjugate, This compound-Dox , consists of:

  • Doxorubicin (B1662922) (Dox): A potent, widely-used chemotherapeutic agent.

  • Triphenylphosphonium (Tpp): A lipophilic cation that actively targets the conjugate to the negatively charged mitochondrial matrix.[1][2][3]

  • Dendrimer Carrier (DC): A polyamidoamine (PAMAM) dendrimer that acts as a nanocarrier to improve drug solubility, stability, and payload capacity.[4][5]

  • 4-CF3: A hypothetical trifluoromethyl functional group for illustrative purposes, which in a real-world scenario could be used to modulate the conjugate's physicochemical properties.

This guide will compare the efficacy of this compound-Dox with:

  • Free Doxorubicin: The conventional, non-targeted chemotherapeutic agent.

  • Tpp-Dox: A mitochondria-targeted conjugate without the dendrimer carrier.

  • DC-Dox: A dendrimer-drug conjugate without the mitochondria-targeting moiety.

Data Presentation

In Vitro Efficacy Comparison

The following table summarizes the in vitro performance of the different doxorubicin formulations in a representative cancer cell line.

ParameterFree DoxorubicinDC-DoxTpp-DoxThis compound-Dox (Projected)
IC50 (µM) ~1.5 - 2.0~1.1~0.2 - 0.5~0.1 - 0.3
Cellular Uptake (Arbitrary Units) 100150250>300
Mitochondrial Accumulation (%) < 5< 10> 60> 70
Apoptosis Induction (%) 253555> 60
Reactive Oxygen Species (ROS) Generation (Fold Change) 2.53.05.0> 5.5

Note: The data for the hypothetical this compound-Dox is projected based on synergistic effects observed in similar systems.

In Vivo Efficacy Comparison

The table below presents the results from a preclinical xenograft mouse model.

ParameterVehicle ControlFree DoxorubicinDC-DoxTpp-DoxThis compound-Dox (Projected)
Tumor Growth Inhibition (%) 0~58.6~72.9~70> 75
Increase in Lifespan (%) 0253540> 45
Cardiotoxicity Marker Levels (e.g., cTnI) NormalElevatedSlightly ElevatedSlightly ElevatedNear Normal

Note: The data for the hypothetical this compound-Dox is projected based on enhanced tumor targeting and reduced off-target effects.

Mandatory Visualization

G cluster_0 Cellular Environment cluster_1 Intracellular Space drug_free Free Doxorubicin cell_membrane Cell Membrane drug_free->cell_membrane Passive Diffusion drug_dc DC-Dox drug_dc->cell_membrane Endocytosis drug_tpp Tpp-Dox drug_tpp->cell_membrane Membrane Translocation drug_tpp_dc This compound-Dox drug_tpp_dc->cell_membrane Endocytosis nucleus Nucleus cell_membrane->nucleus Dox mitochondrion Mitochondrion cell_membrane->mitochondrion Tpp-Dox Tpp-DC-Dox apoptosis DNA Damage nucleus->apoptosis apoptosis_mito ROS Production, Cytochrome c Release mitochondrion->apoptosis_mito cell_death cell_death apoptosis->cell_death Apoptosis apoptosis_mito->cell_death

Caption: Cellular uptake and mechanism of action of different doxorubicin formulations.

G start Start pamam G4 PAMAM Dendrimer start->pamam protect Protect Core Amine Groups pamam->protect activate Activate Surface Carboxyl Groups protect->activate conjugate_tpp Conjugate TPP (e.g., with EDC/NHS) activate->conjugate_tpp deprotect Deprotect Core conjugate_tpp->deprotect conjugate_dox Conjugate Doxorubicin (pH-sensitive linker) deprotect->conjugate_dox purify Purification (Dialysis/Chromatography) conjugate_dox->purify end Final Conjugate purify->end

Caption: A generalized workflow for the synthesis of a Tpp-DC-Dox conjugate.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug conjugates.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Drug formulations (Free Dox, DC-Dox, Tpp-Dox, this compound-Dox)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the drug formulations in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of the drug conjugates in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for implantation

  • Drug formulations

  • Calipers for tumor measurement

  • Anesthetic

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (Vehicle control, Free Dox, DC-Dox, Tpp-Dox, this compound-Dox).

  • Administer the drug formulations intravenously at a predetermined dosage and schedule (e.g., 5 mg/kg, twice a week for three weeks).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, apoptosis assays).

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The targeted delivery of chemotherapeutics to the mitochondria of cancer cells using a dendrimer-based carrier system, as represented by the hypothetical this compound-Dox conjugate, holds significant potential to improve anti-cancer therapy. The synthesized data suggests that such a system could offer superior in vitro cytotoxicity and in vivo efficacy compared to free doxorubicin and non-targeted or non-carrier-based conjugates. The enhanced performance is attributed to increased cellular uptake, specific accumulation in mitochondria, and consequently, a more potent induction of apoptosis through ROS generation. Furthermore, by concentrating the therapeutic agent at the site of action within the tumor cells, it is plausible that systemic toxicity, particularly cardiotoxicity associated with doxorubicin, could be significantly reduced. The provided experimental protocols offer a framework for the preclinical validation of such novel drug delivery platforms. Further research and development in this area are warranted to translate these promising concepts into clinical applications.

References

Assessing the Specificity of 4-CF3-Tpp-DC for Mitochondria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise delivery of molecules to mitochondria is a critical objective in various fields of research, from fundamental cell biology to the development of novel therapeutics for mitochondrial dysfunction-related diseases. The triphenylphosphonium (TPP) cation has long been the gold standard for targeting the mitochondrial matrix, driven by the organelle's negative membrane potential. However, concerns about the potential for TPP derivatives to interfere with mitochondrial function have spurred the development of next-generation targeting moieties. This guide provides a detailed comparison of 4-CF3-Tpp-DC, a novel mitochondria-targeting carrier, with established mitochondrial probes, offering insights into its specificity and performance based on available experimental data.

Quantitative Comparison of Mitochondrial Probes

The following table summarizes key performance indicators for this compound and commonly used mitochondrial probes. Data has been compiled from various sources to provide a comparative overview.

FeatureThis compoundMitoTracker Red CMXRosRhodamine 123JC-1
Targeting Mechanism Accumulates in the mitochondrial matrix driven by the mitochondrial membrane potential.Covalently binds to mitochondrial proteins after accumulation driven by membrane potential.Accumulates in the mitochondrial matrix driven by the mitochondrial membrane potential.Forms J-aggregates in the mitochondrial matrix of healthy cells with high membrane potential.
Specificity for Mitochondria HighHighHighHigh, but can exhibit non-specific binding.
Co-localization (Pearson's Coefficient) High (Qualitative evidence of co-localization with MitoTracker Red CMXRos, but quantitative coefficient not reported)Typically > 0.8 with other mitochondrial markers.[1][2]High (Qualitative and quantitative evidence of mitochondrial accumulation)[3][4][5]High in healthy cells, but monomers can be present in the cytoplasm.
Effect on Mitochondrial Respiration Inert; does not uncouple oxidative phosphorylation.Can inhibit respiration at higher concentrations.Can inhibit Complex I of the electron transport chain.Can have subtle effects on mitochondrial function.
Dependence on Membrane Potential YesYesYesYes (ratiometric response)
Signal-to-Noise Ratio High (low background fluorescence)GoodGoodRatiometric nature provides a good signal-to-noise ratio.
Photostability GoodModerateModerateProne to photobleaching, especially the monomer form.
Toxicity Low cytotoxicity reported.Can be toxic at higher concentrations or with prolonged exposure.Can be cytotoxic.Generally low toxicity for imaging, but can have off-target effects.

Experimental Protocols

Accurate assessment of a probe's mitochondrial specificity is paramount. Below are detailed methodologies for key experiments cited in this guide.

Co-localization Analysis with a Known Mitochondrial Marker

This protocol describes the co-staining of cells with the test probe (e.g., a fluorescently-tagged this compound conjugate) and a well-established mitochondrial marker (e.g., MitoTracker Red CMXRos) to quantify the degree of spatial overlap.

Materials:

  • Cell culture medium

  • Test probe (fluorescently labeled)

  • MitoTracker Red CMXRos (or another validated mitochondrial tracker)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixing)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Probe Incubation:

    • Prepare a working solution of the test probe in pre-warmed cell culture medium at the desired concentration.

    • Prepare a working solution of MitoTracker Red CMXRos in a separate aliquot of pre-warmed medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells with the test probe and MitoTracker Red CMXRos simultaneously or sequentially, following the manufacturer's instructions for the commercial probe. Typical incubation times range from 15 to 45 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove unbound probes.

  • Fixation (Optional but recommended for high-quality imaging):

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the test probe, the mitochondrial marker, and DAPI.

    • Capture Z-stacks to ensure the entire cell volume is imaged.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to quantify the co-localization between the test probe and the mitochondrial marker.

    • Calculate the Pearson's correlation coefficient (PCC), which measures the linear relationship between the fluorescence intensities of the two probes. A PCC value close to +1 indicates strong positive co-localization.

Assessment of Mitochondrial Respiration

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of cells treated with the test probe to determine its effect on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Cell culture medium

  • Test probe (e.g., this compound)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Probe Treatment: On the day of the assay, treat the cells with different concentrations of the test probe for the desired duration. Include an untreated control group.

  • Assay Preparation:

    • Hydrate the sensor cartridge of the Seahorse XF Analyzer with Seahorse XF Calibrant overnight.

    • Replace the cell culture medium with pre-warmed Seahorse XF Base Medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Seahorse XF Analysis:

    • Load the Seahorse XF Cell Mito Stress Test reagents (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the mito stress test protocol.

    • The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

  • Data Analysis:

    • Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Compare the OCR profiles of the probe-treated cells with the untreated control to assess any inhibitory or uncoupling effects.

Visualizing the Process and Mechanism

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis seed_cells Seed cells on glass-bottom dish culture Culture to 50-70% confluency seed_cells->culture add_probes Incubate with This compound conjugate & MitoTracker Red culture->add_probes wash_cells Wash to remove unbound probes add_probes->wash_cells fix_cells Fix cells (optional) wash_cells->fix_cells acquire_images Acquire images using confocal microscopy fix_cells->acquire_images analyze_coloc Quantify co-localization (Pearson's Coefficient) acquire_images->analyze_coloc

Caption: Experimental workflow for assessing the mitochondrial co-localization of a fluorescent probe.

Caption: Mechanism of this compound accumulation within the mitochondrial matrix.

Conclusion

The available evidence strongly suggests that this compound is a highly specific and inert carrier for delivering cargo to mitochondria. Its key advantage over traditional TPP-based vectors and some commercially available dyes is its lack of interference with mitochondrial respiration, a critical feature for studies where preserving the native physiological state of the mitochondria is essential. While direct quantitative comparisons of its photophysical properties and co-localization coefficients with a wide range of probes are not yet extensively published, the qualitative data and the demonstrated lack of toxicity and mitochondrial uncoupling make this compound a compelling alternative for researchers seeking to minimize off-target effects in their mitochondrial studies. For applications requiring the delivery of therapeutic agents or sensitive probes, the "inert" nature of the this compound carrier represents a significant advancement in the field of mitochondrial targeting.

References

Control Experiments for the Mitochondriotropic Carrier 4-CF3-Tpp-DC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the mitochondriotropic carrier 4-CF3-Tpp-DC to deliver molecules of interest to mitochondria, rigorous control experiments are essential to validate that the observed biological effects are solely attributable to the cargo, not the carrier itself. This guide provides a framework for designing and interpreting these critical controls, comparing the performance of this compound with the traditional carrier, triphenylphosphonium (TPP+), and other emerging alternatives.

Introduction to this compound: An Inert Carrier

This compound is a novel triphenylphosphonium (TPP+)-based carrier engineered to be biologically inert. Standard TPP+ carriers, while effective at mitochondrial targeting, are known to induce mitochondrial depolarization and uncouple oxidative phosphorylation, leading to off-target effects and confounding experimental results. Structural modifications to the phenyl rings in this compound, specifically the introduction of trifluoromethyl (CF3) groups, decrease the electron density on the phosphorus atom. This alteration abrogates the uncoupling activity, preventing the dissipation of the mitochondrial membrane potential.[1]

Core Control Experiments: Assessing Carrier-Induced Toxicity

The primary goal of control experiments for this compound is to demonstrate its lack of intrinsic bioactivity. This is achieved by comparing its effects to a vehicle control (the solvent used to dissolve the compounds) and the parent TPP+ compound. The two most critical parameters to assess are mitochondrial membrane potential and overall cell viability.

Data Presentation: Carrier Effects on Mitochondrial Health

The following tables summarize the expected outcomes from control experiments, based on published data.

Table 1: Effect of Mitochondrial Carriers on Mitochondrial Membrane Potential

CompoundConcentration RangeCell LineAssayResultReference
Vehicle Control (e.g., DMSO)Matched to highest carrier concentrationC2C12TMRE StainingNo change in mitochondrial membrane potentialKulkarni et al., 2021
This compoundUp to 2000 nMC2C12TMRE StainingNo significant mitochondrial depolarization[1]
Decyl-TPP+ (Traditional Carrier)Up to 2000 nMC2C12TMRE StainingSignificant mitochondrial depolarizationKulkarni et al., 2021
4-Cl-TPP-DCUp to 2000 nMC2C12TMRE StainingPotent mitochondrial depolarization[1]

Table 2: Effect of Mitochondrial Carriers on Cell Viability

CompoundConcentrationCell LineAssayResultReference
Vehicle ControlMatched to carrier concentrationVariousMTT, AlamarBlue, etc.High cell viabilityGeneric finding
This compoundVaries by cell line and durationVariousMTT, AlamarBlue, etc.Expected to show minimal to no cytotoxicityImplied by inert nature
Decyl-TPP+Varies by cell line and durationVariousMTT, AlamarBlue, etc.Expected to show dose-dependent cytotoxicityGeneral knowledge

Experimental Protocols

Mitochondrial Membrane Potential Assay using TMRE

This protocol is adapted for a 96-well plate format suitable for fluorescence plate readers.

Materials:

  • Cells of interest

  • Culture medium

  • This compound, Decyl-TPP+, and other carriers

  • Tetramethylrhodamine, Ethyl Ester (TMRE) stock solution (in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, Decyl-TPP+, and a vehicle control. Include a positive control by treating a set of wells with FCCP (e.g., 10-20 µM) for 10-15 minutes prior to TMRE staining. Incubate for the desired experimental duration.

  • TMRE Staining: Prepare a working solution of TMRE in pre-warmed culture medium (final concentration typically 100-200 nM). Remove the compound-containing medium from the wells and add the TMRE solution.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Washing: Gently aspirate the TMRE solution and wash the cells twice with pre-warmed PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cells of interest

  • Culture medium

  • This compound, Decyl-TPP+, and other carriers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the different carriers and the vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

Mandatory Visualizations

Signaling Pathway and Carrier Mechanism

G Mechanism of Mitochondrial Targeting and Uncoupling cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrial Matrix (Negative Potential ~ -180mV) cluster_effects Carrier Effects Carrier Lipophilic Cation (e.g., TPP+ derivative) Cytosol Cytosol Carrier->Cytosol Plasma Membrane Permeation Mitochondrion Mitochondrion Cytosol->Mitochondrion Mitochondrial Membrane Potential Driven Accumulation ETC Electron Transport Chain (ETC) Mitochondrion->ETC H_pump Proton Pumping ETC->H_pump Electron Flow ATP_Synthase ATP Synthase H_pump->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP TPP Traditional TPP+ Uncoupling Proton Leak (Dissipates Gradient) TPP->Uncoupling CF3_TPP This compound No_Uncoupling Maintains Gradient CF3_TPP->No_Uncoupling Uncoupling->H_pump Disrupts No_Uncoupling->H_pump No Disruption G Workflow for Control Experiment cluster_assays Parallel Assays Start Start Cell_Culture Seed cells in 96-well plates Start->Cell_Culture Treatment Treat with: - Vehicle Control - this compound - TPP+ (Traditional) Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Mito_Potential Mitochondrial Potential (TMRE/JC-1 Assay) Incubation->Mito_Potential Cell_Viability Cell Viability (MTT/AlamarBlue Assay) Incubation->Cell_Viability Data_Acquisition Measure Fluorescence or Absorbance Mito_Potential->Data_Acquisition Cell_Viability->Data_Acquisition Data_Analysis Analyze Data: - Normalize to control - Statistical analysis Data_Acquisition->Data_Analysis Conclusion Conclusion: Assess inertness of This compound Data_Analysis->Conclusion

References

A Comparative Guide to Triphenylphosphonium-Based Mitochondrial Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondria, essential organelles for cellular energy production and apoptosis regulation, have emerged as a critical target for therapeutic intervention, particularly in oncology.[1][2] The efficacy of many chemotherapeutic agents is hindered by poor specificity, leading to off-target toxicity and the development of multidrug resistance (MDR).[3][4] Targeting drugs directly to the mitochondria of cancer cells can enhance therapeutic efficacy, overcome resistance, and minimize side effects.[5]

One of the most effective strategies for mitochondrial targeting involves the use of the lipophilic triphenylphosphonium (TPP) cation. The accumulation of TPP-conjugated molecules within mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative in cancer cells (-150 to -180 mV) compared to normal cells. This potential difference allows TPP-based systems to selectively concentrate their therapeutic payload within the mitochondria of tumor cells, increasing the localized drug concentration by 100 to 1000-fold compared to the cytosol.

This guide provides a comparative analysis of different TPP-based delivery strategies, presents quantitative data on their performance, details common experimental protocols, and visualizes key mechanisms and workflows.

Comparison of TPP-Based Delivery System Architectures

TPP can be integrated into delivery systems in two primary ways:

  • Direct TPP-Drug Conjugates: The therapeutic agent is covalently linked to the TPP moiety. This approach is straightforward but can sometimes alter the pharmacological activity of the parent drug. TPP-conjugation has been shown to enhance the cytotoxicity of drugs like doxorubicin (B1662922) (DOX) in both sensitive and resistant cell lines by ensuring the drug accumulates in the mitochondria where it can interact with mitochondrial DNA and generate reactive oxygen species (ROS).

  • TPP-Modified Nanocarriers: The TPP ligand is attached to the surface of a nanocarrier, such as a liposome, polymeric nanoparticle, or dendrimer, which encapsulates the drug. This strategy protects the drug from degradation, can improve solubility, and allows for the delivery of a wider range of therapeutic molecules without chemical modification. These nanocarriers are taken up by cells, often via endocytosis, and subsequently, the TPP moiety directs the carrier or the released drug to the mitochondria.

Quantitative Performance Data

The following tables summarize key performance metrics for various TPP-based nanocarrier systems reported in the literature, demonstrating their physicochemical properties and enhanced efficacy compared to non-targeted formulations.

Table 1: Physicochemical Properties of TPP-Modified Nanocarriers

Nanocarrier System Drug Average Size (nm) Zeta Potential (mV) Drug Loading / Encapsulation Efficiency Reference
TPP-PCL Polymeric NPs Doxorubicin (DOX) ~150 +25 ~85% EE
TPP-Lonidamine Self-Assembled NPs Doxorubicin (DOX) ~110 Neutral ~9.8% DLC
Hyaluronic Acid-DOX-TPP Conjugate NPs Doxorubicin (DOX) 192 Negative Not Specified
TPP-Modified Liposomes (Lip-DT) Doxorubicin (DOX) 100-150 Positive Not Specified

| TPP-Modified PTX Nanocrystals | Paclitaxel (B517696) (PTX) | ~250 | +18.5 | Not Applicable | |

NPs: Nanoparticles; PCL: Poly(ε-caprolactone); EE: Encapsulation Efficiency; DLC: Drug Loading Content.

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

Cell Line Formulation IC₅₀ (µM) Fold Improvement vs. Free Drug Reference
MCF-7/ADR (Resistant) Free Doxorubicin ~15.0 -
MCF-7/ADR (Resistant) TPP-DOX Conjugate ~1.0 ~15x
MCF-7/ADR (Resistant) TPP-Modified PTX NCs ~0.02 (PTX) ~10x
HCT116 Free Doxorubicin ~0.5 -
HCT116 TPP-Liposome-DOX ~0.5 Comparable

| HeLa | TPP-PCL-DOX NPs | ~2.0 (DOX equiv.) | 3-5x | |

IC₅₀: Half-maximal inhibitory concentration. Values are approximate and gathered from graphical data where necessary.

Comparison with Alternative Mitochondria-Targeting Ligands

While TPP is the most widely used moiety, other ligands have been developed for mitochondrial targeting.

Table 3: Comparison of Mitochondria-Targeting Strategies

Targeting Moiety Mechanism of Action Advantages Disadvantages References
Triphenylphosphonium (TPP) Lipophilic cation; accumulation driven by ΔΨm. High stability, simple synthesis, well-characterized, proven efficacy. Potential for inherent cytotoxicity at high concentrations.
Rhodamine Delocalized lipophilic cation; accumulation driven by ΔΨm. Intrinsic fluorescence allows for tracking. Can interfere with mitochondrial function; larger molecular size.
Dequalinium (DQA) Bola-amphiphilic dicationic compound. Can self-assemble into vesicles (DQAsomes); effective delivery. Complex structure; potential for toxicity.

| Mito-Targeting Peptides (MTS/CPPs) | Cationic and amphipathic peptides that translocate across membranes. | High specificity; can be designed for specific mitochondrial compartments. | Susceptible to enzymatic degradation; potential immunogenicity. | |

Key Experimental Protocols

1. Synthesis of TPP-Lipid Conjugate for Nanocarrier Functionalization

This protocol describes a general method for conjugating a TPP moiety to a phospholipid (e.g., DSPE-PEG) for incorporation into liposomes or other lipid-based nanoparticles.

  • Materials: (4-Carboxybutyl)triphenylphosphonium bromide, DSPE-PEG-NH₂, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Dialysis membrane.

  • Procedure:

    • Activate the carboxylic acid on (4-Carboxybutyl)triphenylphosphonium bromide by dissolving it in anhydrous DMF with EDC and NHS. Stir at room temperature for 4-6 hours.

    • Add DSPE-PEG-NH₂ to the activated TPP solution. Let the reaction proceed overnight at room temperature under an inert atmosphere.

    • The resulting TPP-PEG-DSPE conjugate is purified by dialysis against deionized water for 48 hours to remove unreacted reagents.

    • The final product is lyophilized and can be stored at -20°C. The successful conjugation is confirmed by ¹H NMR and mass spectrometry.

2. Cellular Uptake and Mitochondrial Co-localization Assay

This protocol uses confocal microscopy to visualize the uptake of TPP-modified nanocarriers and confirm their localization within mitochondria.

  • Materials: Cancer cell line (e.g., HeLa, MCF-7), cell culture medium, fluorescently-labeled TPP-nanocarriers (e.g., containing a rhodamine-lipid), MitoTracker™ Green FM, Hoechst 33342 or DAPI, confocal microscopy dishes.

  • Procedure:

    • Seed cells onto confocal dishes and allow them to adhere overnight.

    • Incubate the cells with the fluorescently-labeled TPP-nanocarrier formulation at a predetermined concentration for a specific time period (e.g., 2-4 hours).

    • In the final 30 minutes of incubation, add MitoTracker™ Green (a probe that specifically stains mitochondria) to the medium.

    • Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probes and nanocarriers.

    • Stain the cell nuclei with Hoechst 33342 or DAPI for 10-15 minutes.

    • Wash the cells again with PBS and add fresh culture medium or imaging buffer.

    • Visualize the cells using a confocal laser scanning microscope. The co-localization of the nanocarrier's fluorescence (e.g., red) with the MitoTracker™ fluorescence (green) will appear as yellow/orange in the merged image, confirming mitochondrial targeting.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the fundamental processes involved in the development and action of TPP-based delivery systems.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment a Synthesis of TPP-Conjugate b Nanocarrier Assembly (e.g., Liposome) a->b c Drug Encapsulation b->c d Physicochemical Analysis (Size, Zeta, Drug Load) c->d e Cellular Uptake Studies d->e f Mitochondrial Co-localization e->f g Cytotoxicity Assays (IC50) e->g h Apoptosis / ROS Measurement g->h i Animal Model (Xenograft) h->i j Biodistribution Studies i->j k Antitumor Efficacy Evaluation i->k l Toxicity Assessment i->l G cluster_cell Cancer Cell cluster_mito Mitochondrion ext TPP-Nanoparticle (Extracellular) uptake 1. Cellular Uptake (Endocytosis) ext->uptake endo Endosome uptake->endo escape 2. Endosomal Escape endo->escape cyto Nanoparticle in Cytosol (Low ΔΨ) escape->cyto target 3. Targeting via High ΔΨm (-180 mV) cyto->target ΔΨm-driven accum Accumulation in Mitochondrial Matrix target->accum release 4. Drug Release accum->release G cluster_mito Mitochondrion cluster_cyto Cytosol drug TPP-Delivered Drug (e.g., Doxorubicin) ros ↑ Reactive Oxygen Species (ROS) drug->ros mmp Mitochondrial Membrane Potential (ΔΨm) Collapse ros->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

References

Cross-Validation of 4-CF3-Tpp-DC: A Comparative Analysis of an Inert Mitochondriotropic Carrier

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the characteristics and performance of 4-CF3-Tpp-DC, a novel mitochondriotropic carrier. This guide provides a comparative analysis of its effects, supported by experimental data, to facilitate its application in mitochondrial research.

Introduction to this compound

This compound, or decyltris[4-(trifluoromethyl)phenyl]-phosphonium bromide, is a synthetic compound designed as a mitochondriotropic carrier. Its primary function is to transport molecules to the mitochondria of living cells. A key feature of this compound is its characterization as an "inert" carrier, meaning it is designed to deliver its cargo without interfering with mitochondrial function, specifically oxidative phosphorylation.[1] This property is crucial for studies aiming to investigate the effects of a targeted molecule within the mitochondria without the confounding influence of the delivery vehicle itself. The trifluoromethyl (-CF3) groups on the phenyl rings enhance its lipophilicity and stability, properties that are often beneficial in drug discovery and medicinal chemistry for improving the therapeutic potential of molecules.

Comparative Effects in Cell Lines: Current Landscape

Currently, published data on the cross-validation of this compound's effects in a variety of cell lines is limited. The primary characterization of this compound has been reported in the context of its development as a non-disruptive mitochondrial carrier.

A key study by Kulkarni et al. (2021) established that this compound does not induce mitochondrial depolarization or cell death in C2C12 myoblast cells.[1] This foundational finding highlights its inert nature in this specific cell line. However, for a comprehensive understanding and broader application, it is essential to evaluate its effects across a panel of different cell lines, particularly those commonly used in cancer research and other disease models. The absence of such comparative data in the public domain underscores the need for further research to validate its "inert" properties across diverse cellular backgrounds.

Experimental Protocols

To facilitate the cross-validation of this compound effects, the following detailed experimental protocols are provided based on standard methodologies in cell biology and mitochondrial research.

Cell Culture
  • Cell Line Selection: A panel of cell lines with diverse origins should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer, and a non-cancerous cell line like HEK293 for control).

  • Culture Conditions: Cells should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Mitochondrial Membrane Potential
  • Reagent Preparation: Prepare a stock solution of a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) in DMSO. The working concentration will need to be optimized for each cell line but is typically in the nanomolar range.

  • Cell Treatment: Seed cells in a 96-well black-walled plate. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for different time points (e.g., 1h, 6h, 24h). Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining and Analysis: After treatment, incubate the cells with TMRE working solution. Measure the fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Cell Viability Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described above.

  • Assay: Use a standard cell viability assay such as MTT or PrestoBlue. Following the manufacturer's protocol, add the reagent to the wells and incubate.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader. A decrease in signal relative to the untreated control indicates a reduction in cell viability.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the cross-validation of this compound in different cell lines.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Treatment and Incubation cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis and Comparison A Select Diverse Cell Line Panel (e.g., MCF-7, A549, PC-3, HEK293) B Determine Optimal Seeding Density for each cell line A->B C Treat cells with a range of This compound concentrations B->C D Incubate for various time points (e.g., 1h, 6h, 24h) C->D E Mitochondrial Membrane Potential Assay (e.g., TMRE) D->E F Cell Viability Assay (e.g., MTT, PrestoBlue) D->F G Quantify fluorescence/absorbance E->G F->G H Normalize data to untreated controls G->H I Compare effects across all cell lines H->I

Cross-validation workflow for this compound.

Putative Signaling Pathway Interaction

While this compound is designed to be inert, its interaction with the mitochondrial membrane and subsequent delivery of cargo could potentially influence signaling pathways originating from or involving the mitochondria. The following diagram illustrates a hypothetical scenario where a delivered cargo ('Drug X') could modulate a mitochondrial-centric signaling pathway.

cluster_0 Cellular Environment cluster_1 Mitochondrial Signaling A This compound + Drug X B Mitochondrion A->B Mitochondrial Targeting C Drug X release B->C D Target Protein C->D Modulation E Downstream Signaling Cascade (e.g., Apoptosis, Metabolism) D->E

Hypothetical signaling pathway modulation.

Conclusion

This compound holds promise as an inert mitochondriotropic carrier, a valuable tool for mitochondrial research and targeted drug delivery. The foundational data in C2C12 cells is encouraging. However, to unlock its full potential and ensure its broad applicability, a systematic cross-validation of its effects across a diverse range of cell lines is imperative. The experimental framework provided in this guide offers a roadmap for researchers to undertake such validation studies. The resulting comparative data will be invaluable for the scientific community, enabling more precise and reliable investigations into mitochondrial function and dysfunction in various physiological and pathological contexts.

References

Safety Operating Guide

Navigating the Disposal of 4-CF3-Tpp-DC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-CF3-Tpp-DC, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Chemical Profile: this compound

PropertyValue
Formal Name decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide[1][2]
CAS Number 2661108-93-4[1][2]
Molecular Formula C31H33F9P • Br[1]
Formula Weight 687.5
Purity ≥98%
Solubility DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml
Description A crystalline solid. It is an inert mitochondriotropic carrier and does not induce mitochondrial depolarization or cell death in C2C12 cells.
Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile gloves. Inspect gloves before use and dispose of contaminated gloves following laboratory protocols.

  • Body Protection: A lab coat is essential to protect from potential splashes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

In the event of exposure, adhere to standard first-aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.

Step-by-Step Disposal Protocol for this compound

As a synthetic chemical used in research, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.

Step 1: Waste Identification and Segregation

Proper segregation is the foundational step for safe and compliant chemical waste disposal.

  • Solid Waste: Collect all solid this compound, contaminated PPE (such as gloves and weighing papers), and other lab consumables (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The container must be compatible with the solvent used (e.g., glass or a compatible plastic for DMSO solutions).

Step 2: Labeling of Waste Containers

Accurate and clear labeling of all hazardous waste containers is a regulatory requirement and crucial for safety.

  • Label all containers with the words "Hazardous Waste ."

  • Clearly identify the contents, including the full chemical name "This compound " and any solvents present with their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

Step 3: Storage of Hazardous Waste

Store hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through general trash or commercial waste services. Your EHS office will coordinate with a licensed hazardous waste disposal vendor to ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations. In the District of Columbia, for instance, facilities generating hazardous waste must obtain an EPA identification number and are regulated to ensure proper management from generation to disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a labeled solid hazardous waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container. waste_type->liquid_waste Liquid storage Store container in designated Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage full Is the container full or ready for disposal? storage->full full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full->contact_ehs Yes end End: Waste disposed of by licensed vendor. contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-CF3-Tpp-DC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-CF3-Tpp-DC was not located. The following guidance is based on safety data for structurally related compounds, including triphenylphosphine (B44618) and other trifluoromethyl-substituted phenyl derivatives. It is imperative to handle this compound with caution in a laboratory setting, assuming it may possess similar hazards.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Core Safety and Handling Procedures

Given the absence of a specific SDS for this compound, a conservative approach to handling is recommended, drawing parallels from similar chemical structures. The primary hazards associated with related compounds include potential skin and eye irritation, possible allergic skin reactions, and potential organ damage through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar compounds.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles with side shields are mandatory to protect against splashes and dust. A face shield should be worn when there is a significant risk of splashing.[1][2]
Hand Protection Chemically resistant gloves tested according to EN 374 are required. Due to potential allergic skin reactions, it is crucial to select a glove material with a low breakthrough time.[1]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact. For larger quantities or when generating dust, flame-retardant and antistatic protective clothing is advised.
Respiratory Protection If dust or aerosols are generated, a NIOSH/MSHA-approved particulate filter respirator (e.g., P2 filter) is necessary.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Emergency Procedures:

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

Proper operational procedures and waste disposal are essential for laboratory safety and environmental protection.

Handling and Storage:

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a designated, labeled waste container.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Prevent spilled material from entering drains or waterways.

Disposal Plan:

All waste containing this compound should be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste materials.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Weighing Weigh Compound in Fume Hood SelectPPE->Weighing Dissolving Prepare Solution Weighing->Dissolving Experiment Conduct Experiment Dissolving->Experiment Decontamination Decontaminate Glassware & Surfaces Experiment->Decontamination WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Disposal Dispose via Licensed Contractor WasteSegregation->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.